Suntinorexton
Beschreibung
The exact mass of the compound this compound is 466.17378488 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(2S,3S)-2-[[2-fluoro-3-(3-fluorophenyl)phenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N2O4S/c1-4-32(30,31)26-19-11-12-27(22(28)23(2,3)29)20(19)14-16-8-6-10-18(21(16)25)15-7-5-9-17(24)13-15/h5-10,13,19-20,26,29H,4,11-12,14H2,1-3H3/t19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDUVMBBJZLFHF-PMACEKPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCN(C1CC2=C(C(=CC=C2)C3=CC(=CC=C3)F)F)C(=O)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N[C@H]1CCN([C@H]1CC2=C(C(=CC=C2)C3=CC(=CC=C3)F)F)C(=O)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2274802-89-8 | |
| Record name | Suntinorexton | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274802898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUNTINOREXTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF2NQ35DA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Suntinorexton
Disclaimer: As of late 2025, "Suntinorexton" does not appear to be a publicly disclosed or approved pharmaceutical agent. Therefore, this document serves as a hypothetical but illustrative technical guide, structured to meet the specified requirements for an in-depth analysis of a drug's mechanism of action. The data, pathways, and protocols presented are representative examples based on common practices in drug development for a fictional selective kinase inhibitor.
Executive Summary
This guide provides a detailed overview of the mechanism of action for this compound, a potent and selective inhibitor of the fictitious "Tyrosine Kinase Receptor Zeta" (TKR-Z). TKR-Z is a key driver in the "Aberrant Proliferation Pathway" (APP), which is implicated in certain oncological conditions. This compound demonstrates high-affinity binding to the ATP-binding pocket of TKR-Z, leading to the inhibition of downstream signaling cascades responsible for cell growth and survival. This document outlines the binding kinetics, cellular activity, and the specific signaling pathways modulated by this compound, supported by detailed experimental protocols and data.
Pharmacodynamics and Binding Profile
This compound is an ATP-competitive inhibitor of TKR-Z. Its mechanism relies on forming high-affinity, reversible bonds within the kinase domain of the receptor, preventing the phosphorylation of downstream substrates.
In Vitro Binding and Kinase Inhibition
The inhibitory activity of this compound was assessed against TKR-Z and a panel of other kinases to determine its potency and selectivity.
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC₅₀ (nM) | Binding Affinity (Kᵢ, nM) | Assay Type |
| TKR-Z | 1.2 | 0.8 | Biochemical |
| TKR-A | 350 | 280 | Biochemical |
| SRC | > 10,000 | > 10,000 | Biochemical |
| EGFR | 1,200 | 950 | Biochemical |
| VEGFR2 | 850 | 670 | Biochemical |
Cellular Activity
The effect of this compound on the viability of a TKR-Z-dependent cancer cell line (Onco-Z1) was evaluated.
Table 2: Cellular Potency of this compound
| Cell Line | Target Pathway | EC₅₀ (nM) | Assay Type |
| Onco-Z1 | TKR-Z / APP | 8.5 | Cell Viability (72h) |
| Control-1 | TKR-Z Negative | > 20,000 | Cell Viability (72h) |
Core Signaling Pathway: TKR-Z and the Aberrant Proliferation Pathway (APP)
This compound exerts its therapeutic effect by inhibiting the TKR-Z signaling cascade. Upon binding of its cognate ligand, "Growth Factor Zeta" (GF-Z), TKR-Z dimerizes and autophosphorylates, initiating the APP cascade through the recruitment and phosphorylation of adaptor proteins like SHC and GRB2. This ultimately leads to the activation of the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. This compound blocks the initial autophosphorylation step, effectively shutting down the entire cascade.
Caption: this compound inhibits the TKR-Z signaling pathway.
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol details the method used to determine the concentration of this compound required to inhibit 50% of TKR-Z kinase activity.
Caption: Workflow for determining kinase IC₅₀ values.
-
Reagents: Recombinant human TKR-Z, Poly(Glu, Tyr) 4:1 substrate, ³²P-ATP, kinase reaction buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5), 0.5 M EDTA, phosphocellulose paper.
-
Procedure:
-
This compound is serially diluted in DMSO and added to wells of a 96-well plate.
-
Recombinant TKR-Z enzyme is diluted in kinase buffer and added to the wells. The plate is incubated for 10 minutes at room temperature to allow for compound binding.
-
The kinase reaction is initiated by adding the master mix containing Poly-GT substrate and ³²P-ATP.
-
The reaction is allowed to proceed for 30 minutes at 30°C and is terminated by the addition of EDTA.
-
A portion of the reaction mixture from each well is spotted onto phosphocellulose paper.
-
The paper is washed three times in phosphoric acid to remove unincorporated ³²P-ATP.
-
The radioactivity remaining on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
Data are normalized to controls (0% and 100% inhibition), and the IC₅₀ value is calculated using a non-linear regression model (log[inhibitor] vs. response).
-
Protocol: Cell Viability Assay (EC₅₀ Determination)
This protocol outlines the method to measure the effect of this compound on the viability of the TKR-Z-dependent Onco-Z1 cell line.
-
Cell Culture: Onco-Z1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
This compound is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.
-
Plates are incubated for 72 hours at 37°C.
-
Cell viability is assessed using a resazurin-based assay. Resazurin (B115843) solution is added to each well and incubated for 4 hours.
-
The metabolic reduction of resazurin to the fluorescent resorufin (B1680543) is measured using a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
Fluorescence values are normalized to the vehicle control, and the EC₅₀ is determined by fitting the data to a four-parameter logistic curve.
-
TAK-861: A Technical Deep Dive into Orexin Receptor 2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the orexin (B13118510) receptor 2 (OX2R) selectivity of TAK-861 (also known as oveporexton), an investigational oral OX2R agonist developed by Takeda Pharmaceuticals. The information presented is collated from preclinical and clinical study data to serve as a comprehensive resource for professionals in the field of neuroscience and drug development.
Core Selectivity Profile
TAK-861 is designed to preferentially bind to and activate the orexin 2 receptor (OX2R), which is understood to play a crucial role in promoting wakefulness.[1][2][3] Its selectivity for OX2R over the orexin 1 receptor (OX1R) is a key characteristic, potentially minimizing off-target effects and optimizing its therapeutic window for the treatment of conditions like narcolepsy type 1 (NT1), which is characterized by a deficiency in orexin-producing neurons.[4][5][6]
Quantitative Analysis of Receptor Activity
Preclinical studies have quantified the selectivity of TAK-861 for the human orexin receptors. The following table summarizes the key in vitro potency and selectivity metrics.
| Parameter | TAK-861 | Orexin-A | Reference |
| hOX2R EC50 (nM) | 2.5 | - | [1][7][8][9] |
| hOX1R EC50 (nM) | 7500 | - | [1] |
| Selectivity Ratio (OX1R/OX2R) | ~3000-fold | - | [1][9] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.
Experimental Protocol: In Vitro Selectivity Assessment
The determination of TAK-861's selectivity for OX2R over OX1R was conducted using a calcium mobilization assay. This standard in vitro method assesses the functional consequence of receptor activation by a ligand.
Objective: To determine the half-maximal effective concentration (EC50) of TAK-861 at human orexin 1 and orexin 2 receptors.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing either the recombinant human orexin 1 receptor (hOX1R) or the human orexin 2 receptor (hOX2R) were utilized.[9]
-
Assay Principle: The activation of orexin receptors, which are G-protein coupled receptors (GPCRs), leads to an increase in intracellular calcium concentration. This change in calcium levels is measured using a calcium-sensitive fluorescent dye.
-
Procedure:
-
Cells expressing either hOX1R or hOX2R were plated and incubated.
-
The cells were then loaded with a fluorescent calcium indicator dye.
-
A range of concentrations of TAK-861 was added to the cells.
-
The resulting change in fluorescence, corresponding to the change in intracellular calcium concentration, was measured using a fluorometric imaging plate reader (FLIPR).[10]
-
-
Data Analysis: The fluorescence intensity data was plotted against the logarithm of the drug concentration to generate a dose-response curve. The EC50 value was then calculated from this curve, representing the concentration of TAK-861 that elicits a half-maximal response.
-
Selectivity Determination: The selectivity ratio was calculated by dividing the EC50 value for hOX1R by the EC50 value for hOX2R.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining receptor selectivity and the downstream signaling pathway of the orexin 2 receptor.
Caption: Experimental workflow for determining the OX2R selectivity of TAK-861.
Caption: Simplified signaling pathway of OX2R activation by TAK-861.
Clinical Relevance of OX2R Selectivity
The high selectivity of TAK-861 for OX2R is clinically significant. By primarily targeting OX2R, TAK-861 is designed to address the core symptoms of narcolepsy type 1, such as excessive daytime sleepiness and cataplexy, by mimicking the wake-promoting signals of the endogenous orexin peptides.[2][5] The lower affinity for OX1R may help to avoid potential side effects that could be associated with the activation of that receptor subtype. Clinical trials have shown that TAK-861 is generally well-tolerated, with the most common treatment-emergent adverse events being insomnia, urinary urgency, and urinary frequency.[5][11] Phase 2 and Phase 3 studies have demonstrated that TAK-861 leads to statistically significant and clinically meaningful improvements in objective and subjective measures of wakefulness in individuals with NT1.[4][11][12][13][14]
References
- 1. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. takeda.com [takeda.com]
- 3. fse.or.jp [fse.or.jp]
- 4. takeda.com [takeda.com]
- 5. takeda.com [takeda.com]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. researchgate.net [researchgate.net]
- 8. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 10. neurologylive.com [neurologylive.com]
- 11. neurology.org [neurology.org]
- 12. neurologylive.com [neurologylive.com]
- 13. Takeda’s TAK-861 Phase 2b Late-Breaking Data Presentations at SLEEP 2024 Demonstrate Clinically Meaningful Impact of Oral Orexin Agonist in Narcolepsy Type 1 Compared to Placebo | Business Wire [via.tt.se]
- 14. neurologylive.com [neurologylive.com]
Oveporexton for Narcolepsy Type 1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Oveporexton (TAK-861), an investigational oral orexin (B13118510) receptor 2 (OX2R) selective agonist for the treatment of narcolepsy type 1. This document synthesizes the latest clinical trial data, outlines key experimental methodologies, and visualizes the underlying biological and procedural frameworks to support ongoing research and development in the field.
Core Mechanism of Action and Signaling Pathway
Narcolepsy type 1 is characterized by the profound loss of orexin-producing neurons in the hypothalamus. This deficiency leads to the hallmark symptoms of excessive daytime sleepiness (EDS) and cataplexy.[1][2] Oveporexton is designed to address this underlying pathophysiology by selectively activating the orexin receptor 2 (OX2R), thereby mimicking the effects of the endogenous orexin neuropeptides and restoring wakefulness-promoting signals.[2][3][4][5]
Activation of OX2R, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[6][7][8] This primarily involves the coupling to Gq and Gi proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity. These signaling cascades ultimately result in the depolarization of wake-promoting neurons and the stabilization of the awake state.[6][7][8][9]
Summary of Clinical Efficacy Data
Oveporexton has demonstrated statistically significant and clinically meaningful improvements in the core symptoms of narcolepsy type 1 in both Phase 2 and Phase 3 clinical trials.[1][6][10][11][12][13][14] The data consistently show improvements in objective measures of wakefulness, subjective sleepiness, and the frequency of cataplexy attacks.
Table 1: Efficacy of Oveporexton in Narcolepsy Type 1 - Phase 2b Study (8 Weeks)[4][15]
| Endpoint | Placebo | Oveporexton (0.5/0.5 mg BID) | Oveporexton (2/2 mg BID) | Oveporexton (2/5 mg BID) | Oveporexton (7 mg QD) |
| Mean Change from Baseline in MWT Sleep Latency (minutes) | -1.2 | 12.5 | 23.5 | 25.4 | 15.0 |
| Mean Change from Baseline in ESS Total Score | -2.5 | -8.9 | -13.8 | -12.8 | -11.3 |
| Weekly Incidence of Cataplexy at Week 8 | 8.76 | 4.24 | 3.14 | 2.48 | 5.89 |
BID: twice daily; QD: once daily; MWT: Maintenance of Wakefulness Test; ESS: Epworth Sleepiness Scale. All comparisons versus placebo for MWT and ESS were statistically significant (p ≤ 0.004). Cataplexy rate reduction was statistically significant for the 2 mg BID and 2/5 mg BID doses (p < 0.05).[15]
Table 2: Efficacy of Oveporexton in Narcolepsy Type 1 - Phase 3 Studies (FirstLight & RadiantLight) (12 Weeks)[10]
| Endpoint | Placebo | Oveporexton (1 mg BID) | Oveporexton (2 mg BID) |
| Improvement in MWT | - | Statistically Significant (p < 0.001) | Statistically Significant (p < 0.001) |
| Improvement in ESS | - | Statistically Significant (p < 0.001) | Statistically Significant (p < 0.001) |
| Reduction in Weekly Cataplexy Rate (WCR) | - | Statistically Significant (p < 0.001) | Statistically Significant (p < 0.001) |
Data from the FirstLight study included both 1 mg and 2 mg doses, while the RadiantLight study focused on the 2 mg dose. Both studies met all primary and secondary endpoints with high statistical significance.[10][11][14]
Experimental Protocols
Clinical Trial Workflow: Phase 3 (FirstLight & RadiantLight Studies)
The Phase 3 clinical program for Oveporexton in narcolepsy type 1 consisted of two pivotal, global, multicenter, randomized, double-blind, placebo-controlled studies: FirstLight (NCT06470828) and RadiantLight (NCT06505031).[10][11][12][13][14] The primary objective of these studies was to evaluate the efficacy and safety of Oveporexton over a 12-week period.
Key Experimental Methodologies
The MWT is an objective measure of the ability to stay awake.[1][2][16][17][18]
-
Procedure: The test consists of four 40-minute trials conducted at two-hour intervals in a quiet, dimly lit room.[1][16][17]
-
Instructions to Patient: Patients are instructed to sit comfortably and try to remain awake for as long as possible without using any extraordinary measures to prevent sleep.[2][16]
-
Data Acquisition: Continuous polysomnographic recording (EEG, EOG, EMG) is performed to detect sleep onset.
-
Endpoint: The primary endpoint is the mean sleep latency across the four trials. A trial is terminated after 40 minutes if no sleep occurs, or upon unequivocal sleep onset (three consecutive 30-second epochs of N1 sleep or one epoch of any other sleep stage).[16]
The ESS is a subjective, self-administered questionnaire that assesses the likelihood of falling asleep in eight common situations.[19][20][21][22][23]
-
Scoring: Patients rate their chance of dozing on a 4-point scale (0 = would never doze; 1 = slight chance of dozing; 2 = moderate chance of dozing; 3 = high chance of dozing).[19][20][21]
-
Total Score: The total score ranges from 0 to 24. A score greater than 10 is generally considered to indicate excessive daytime sleepiness.[20][21][23]
The WCR is a measure of the number of cataplexy attacks experienced by a patient over a one-week period.[24][25][26][27]
-
Data Collection: Patients typically record the occurrence and characteristics of their cataplexy attacks in a daily diary.
-
Endpoint: The WCR is calculated as the total number of cataplexy attacks recorded over seven days. In clinical trials, this is often assessed as the change from baseline.[27]
Safety and Tolerability
Across the clinical trial program, Oveporexton has been generally well-tolerated.[1][6][12] The most commonly reported treatment-emergent adverse events were mild to moderate in severity and included insomnia, urinary urgency, and urinary frequency.[1][10][15] Importantly, no signs of hepatotoxicity have been observed, a concern with some earlier orexin agonists.[3][15]
Conclusion
Oveporexton represents a significant advancement in the potential treatment of narcolepsy type 1 by targeting the underlying orexin deficiency. The robust and consistent data from the Phase 2 and Phase 3 clinical trials demonstrate its potential to provide broad and clinically meaningful improvements in wakefulness, cataplexy, and overall quality of life for individuals with this debilitating condition.[1][6][11] Further research and the forthcoming regulatory submissions will be critical in bringing this promising therapy to patients.
References
- 1. jcsm.aasm.org [jcsm.aasm.org]
- 2. Maintenance Wakefulness Test (MWT) [neurologycenter.com]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. Oveporexton shows promise in Narcolepsy - Medthority [medthority.com]
- 5. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. takeda.com [takeda.com]
- 11. takeda.com [takeda.com]
- 12. Takeda announces positive results from two pivotal phase 3 studies of oveporexton in narcolepsy type 1 [clival.com]
- 13. Takeda’s oral narcolepsy drug shines in two Phase III trials [clinicaltrialsarena.com]
- 14. neurologylive.com [neurologylive.com]
- 15. neurologylive.com [neurologylive.com]
- 16. utmb.edu [utmb.edu]
- 17. svhlunghealth.com.au [svhlunghealth.com.au]
- 18. What Is the Maintenance of Wakefulness Test (MWT)? [healthline.com]
- 19. About the ESS – Epworth Sleepiness Scale [epworthsleepinessscale.com]
- 20. hign.org [hign.org]
- 21. sleepfoundation.org [sleepfoundation.org]
- 22. Reliability and Efficacy of the Epworth Sleepiness Scale: Is There Still a Place for It? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. wakixhcp.com [wakixhcp.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Safety and efficacy of pitolisant on cataplexy in patients with narcolepsy: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Technical Guide to the Preclinical Pharmacology of Suntinorexton (TAK-861)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suntinorexton (TAK-861) is a novel, orally bioavailable, and selective orexin (B13118510) 2 receptor (OX2R) agonist under development by Takeda Pharmaceutical Company for the treatment of narcolepsy and other hypersomnia disorders.[1][2] Narcolepsy Type 1 is a chronic neurological condition characterized by the profound loss of orexin-producing neurons, leading to a deficiency in orexin neuropeptides. This deficiency results in excessive daytime sleepiness (EDS), cataplexy, and disrupted sleep-wake cycles.[2][3] this compound is designed to address the underlying pathophysiology of narcolepsy by mimicking the effects of endogenous orexin at the OX2R, thereby promoting wakefulness and consolidating sleep-wake states.[4] This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its pharmacological profile, in vivo efficacy, and the experimental methodologies employed in its evaluation.
Core Pharmacological Data
The preclinical development of this compound has established its potency and selectivity for the OX2R. The following tables summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Pharmacology
| Parameter | Value | Cell Line | Assay Type | Reference |
| OX2R EC50 | 2.5 nM | CHO-K1 cells expressing human OX2R | Calcium Mobilization | [2] |
| OX1R EC50 | >7,500 nM | CHO-K1 cells expressing human OX1R | Calcium Mobilization | [2] |
| Selectivity | ~3,000-fold for OX2R over OX1R | - | - | [2] |
In Vivo Efficacy in Murine Models of Narcolepsy
| Animal Model | Treatment | Key Findings | Reference |
| Orexin/ataxin-3 Mice | 1 mg/kg, p.o. | Significantly increased wakefulness and reduced cataplexy-like episodes. | [2] |
| Orexin-tTA;TetO DTA Mice | 1 mg/kg, p.o. | Substantially ameliorated wakefulness fragmentation and cataplexy-like episodes. | [2] |
| Wild-Type Mice | 1 mg/kg, p.o. | Promoted wakefulness. | [2] |
In Vivo Efficacy in Non-Human Primates
| Animal Model | Treatment | Key Findings | Reference |
| Cynomolgus Monkeys | 1 mg/kg, p.o. | Promoted wakefulness. | [2] |
Signaling Pathway and Mechanism of Action
This compound acts as a selective agonist at the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR). The binding of this compound to OX2R is believed to initiate a signaling cascade that mimics the effects of the endogenous orexin-A and orexin-B neuropeptides. This signaling is crucial for the maintenance of wakefulness and the regulation of sleep-wake cycles.
Experimental Protocols
This section provides a detailed account of the methodologies used in the preclinical evaluation of this compound.
In Vitro Studies: Calcium Mobilization Assay
The potency and selectivity of this compound were determined using a calcium mobilization assay in Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human orexin 1 receptor (hOX1R) or the human orexin 2 receptor (hOX2R).
Protocol Details:
-
Cell Culture: CHO-K1 cells stably transfected with and expressing either the human OX1R or OX2R gene are maintained in appropriate culture medium.
-
Assay Preparation: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C.
-
Compound Application: A fluorescence imaging plate reader (FLIPR) is used to add varying concentrations of this compound to the cell plates.
-
Signal Detection: The FLIPR instrument measures the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: The change in fluorescence is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value (the concentration that elicits a half-maximal response) is calculated.
In Vivo Studies: Murine Models of Narcolepsy
The in vivo efficacy of this compound was evaluated in two distinct mouse models of narcolepsy that replicate the orexin neuron loss observed in human patients.
Animal Models:
-
Orexin/ataxin-3 Transgenic Mice: These mice express a mutated human ataxin-3 protein specifically in orexin neurons, leading to the progressive loss of these cells and the development of narcolepsy-like symptoms, including fragmented sleep and cataplexy-like episodes.
-
Orexin-tTA;TetO DTA Mice: This is a toxin-based model where the diphtheria toxin A-chain (DTA) is expressed in orexin neurons, resulting in their ablation.
Protocol Details:
-
Animal Husbandry: Mice are housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.
-
Surgical Implantation of Electrodes:
-
Mice are anesthetized, and stainless-steel screw electrodes are implanted into the skull for electroencephalogram (EEG) recording.
-
Stainless-steel wire electrodes are inserted into the nuchal muscles for electromyogram (EMG) recording.
-
The electrode assembly is secured to the skull with dental cement.
-
-
Recovery: A post-surgical recovery period of at least one week is allowed before any experimental procedures.
-
EEG/EMG Recording:
-
Mice are connected to a recording system via a flexible cable and slip-ring commutator to allow for free movement.
-
EEG and EMG signals are amplified, filtered, and digitized for continuous recording.
-
-
Sleep-Wake Stage Analysis:
-
The recorded data is segmented into epochs (e.g., 10 seconds).
-
Each epoch is scored as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.
-
-
Cataplexy-Like Episode (CLE) Identification:
-
CLEs are identified by periods of muscle atonia (low EMG activity) lasting for a specific duration (e.g., >10 seconds) while the EEG shows a waking-like pattern.
-
-
Drug Administration and Data Analysis:
-
This compound or vehicle is administered orally at the beginning of the animals' active phase.
-
Sleep-wake parameters and the number and duration of CLEs are quantified and compared between the treatment and vehicle groups.
-
Conclusion
The preclinical data for this compound (TAK-861) demonstrate that it is a potent and highly selective OX2R agonist. In validated animal models of narcolepsy, this compound effectively promotes wakefulness and reduces cataplexy-like episodes, addressing the core symptoms of the disorder. These promising preclinical findings have paved the way for its clinical development as a potential novel therapeutic for individuals with narcolepsy. The detailed experimental protocols provided in this guide offer a basis for understanding the rigorous evaluation that underpins the pharmacological characterization of this compound. Further research will continue to elucidate the full therapeutic potential of this compound and its impact on the broader spectrum of narcolepsy symptoms.
References
The Discovery and Development of Suntinorexton: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Suntinorexton, also known by its development code TAK-861 and its approved name oveporexton, is a novel, orally bioavailable, selective orexin (B13118510) receptor 2 (OX2R) agonist. Developed by Takeda Pharmaceutical Company, it represents a significant advancement in the treatment of narcolepsy type 1 (NT1) by targeting the underlying pathophysiology of the disease—a deficiency in the orexin neuropeptide system. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound.
Discovery and Rationale
The discovery of this compound was driven by the understanding that narcolepsy type 1 is caused by a significant loss of orexin-producing neurons in the hypothalamus.[1] Orexin-A and orexin-B are neuropeptides that play a crucial role in regulating wakefulness by binding to orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The loss of orexin signaling leads to the characteristic symptoms of NT1, including excessive daytime sleepiness (EDS) and cataplexy.
Previous therapeutic approaches for narcolepsy primarily offered symptomatic relief. Takeda's development program aimed to create an orexin receptor agonist to replace the missing endogenous ligand and restore normal wakefulness signaling. An earlier oral OX2R agonist, TAK-994, showed promise but its development was halted due to liver toxicity.[2] This led to the development of this compound (TAK-861), a compound designed for high potency and selectivity for OX2R to minimize off-target effects and improve the safety profile.[2] this compound was first described in a patent by Takeda in 2019.[3]
Mechanism of Action
This compound is a selective agonist of the orexin receptor 2 (OX2R).[3][4] By binding to and activating OX2R, this compound mimics the function of the endogenous orexin-A and orexin-B neuropeptides. The activation of OX2R, a G-protein coupled receptor, is believed to trigger downstream signaling cascades that promote wakefulness and suppress cataplexy.[4] Preclinical studies have shown that this compound activates OX2R with a half-maximal effective concentration (EC50) of 2.5 nM.[2]
Signaling Pathway
The binding of this compound to the OX2R initiates a signaling cascade that leads to the promotion of wakefulness. A simplified representation of this pathway is depicted below.
Preclinical Development
Preclinical studies in animal models of narcolepsy were crucial in establishing the efficacy of this compound.
In Vitro Studies
-
Receptor Binding and Activation: this compound demonstrated high potency and selectivity for the human OX2R, with a half-maximal effective concentration (EC50) of 2.5 nM for receptor activation.[2]
In Vivo Studies in Narcolepsy Mouse Models
This compound was evaluated in established mouse models of narcolepsy, such as the orexin/ataxin-3 and orexin-tTA;TetO DTA mice, which exhibit fragmented sleep and cataplexy-like episodes.[2]
-
Efficacy: Oral administration of this compound at a dose of 1 mg/kg was shown to promote wakefulness in both mice and monkeys.[2] It significantly ameliorated wakefulness fragmentation and reduced the number of cataplexy-like episodes in the narcoleptic mouse models.[2][5]
Experimental Protocols: In Vivo Mouse Model Studies
While detailed proprietary protocols are not publicly available, the general methodology for evaluating the effects of this compound in narcolepsy mouse models can be summarized as follows:
-
Animal Models: Orexin-deficient mouse models (e.g., orexin/ataxin-3 transgenic mice) that exhibit key features of human narcolepsy type 1 were used.
-
Drug Administration: this compound or a vehicle control was administered orally to the mice.[5]
-
Data Acquisition:
-
Electroencephalogram (EEG) and electromyogram (EMG) electrodes were surgically implanted to monitor sleep-wake states (wakefulness, NREM sleep, REM sleep).
-
Locomotor activity was also recorded.[5]
-
-
Cataplexy-like Episode (CLE) Evaluation: To induce CLEs, palatable food (e.g., chocolate) was introduced into the cage. The number and duration of CLEs (episodes of behavioral arrest triggered by positive emotion) were quantified.[5]
-
Data Analysis: The recorded EEG/EMG data was scored to determine the time spent in each sleep-wake state. The number and duration of wakefulness episodes and CLEs were compared between the this compound-treated and vehicle-treated groups. Statistical analyses, such as the two-tailed Shirley-Williams test, were used to determine significance.[5]
Clinical Development
This compound has undergone a comprehensive clinical development program, demonstrating significant efficacy and a favorable safety profile in patients with narcolepsy type 1.
Phase 2b Clinical Trial (NCT05687903)
A randomized, double-blind, placebo-controlled, multiple-dose Phase 2b trial was conducted to evaluate the efficacy and safety of this compound in 112 adult participants with narcolepsy type 1.[6][7]
Key Methodologies:
-
Study Design: Participants were randomized to receive one of four different dosing regimens of this compound or a placebo for 8 weeks.[8]
-
Primary Endpoint: The primary endpoint was the change from baseline in the mean sleep onset latency on the Maintenance of Wakefulness Test (MWT) at week 8.[6] The MWT is an objective measure of the ability to stay awake.
-
Secondary Endpoints: Key secondary endpoints included the change from baseline in the Epworth Sleepiness Scale (ESS) score (a subjective measure of sleepiness) and the weekly cataplexy rate (WCR).[7]
Results:
The trial met its primary and key secondary endpoints, demonstrating statistically significant and clinically meaningful improvements in wakefulness and reductions in cataplexy.[1][8]
| Endpoint | Placebo | This compound (All Doses) | p-value vs. Placebo |
| Change in MWT (minutes) | -1.2 | +12.5 to +25.4 | ≤0.001 |
| Change in ESS Score | -2.5 | -8.9 to -13.8 | ≤0.004 |
| Change in WCR | - | Significant reduction | <0.05 (for 2mg BID and 2mg/5mg) |
Table 1: Summary of Key Efficacy Results from the Phase 2b Trial (NCT05687903)[6][7]
Safety: this compound was generally well-tolerated. The most common treatment-emergent adverse events were urinary urgency/frequency and insomnia. No treatment-related serious adverse events were reported.[6][8]
Phase 3 Clinical Program (FirstLight - NCT06470828 and RadiantLight - NCT06505031)
Based on the positive Phase 2b results, Takeda initiated two global, multicenter, placebo-controlled Phase 3 studies.[9]
Key Methodologies:
-
Study Design: These were 12-week, randomized, double-blind, placebo-controlled trials involving 273 patients with NT1 across 19 countries. The FirstLight study included dosing arms for twice-daily 1mg and 2mg of oveporexton, and placebo.[9]
-
Endpoints: The studies evaluated 14 primary and secondary endpoints assessing improvements in excessive daytime sleepiness, cataplexy, and other symptoms of narcolepsy.[9]
Results:
In July 2025, Takeda announced that both Phase 3 studies met all primary and secondary endpoints, with p-values of <0.001 across all doses at week 12.[4] The safety profile was consistent with previous studies.[9]
Development and Regulatory Timeline
The development of this compound has progressed rapidly, highlighting its potential to address a significant unmet need.
Conclusion
This compound (oveporexton) has emerged as a promising, first-in-class, selective OX2R agonist for the treatment of narcolepsy type 1. Its development from a rationally designed molecule to a compound with robust positive Phase 3 data underscores the potential of targeting the fundamental orexin deficiency in this patient population. By directly addressing the underlying pathophysiology, this compound has the potential to transform the standard of care for individuals living with narcolepsy type 1.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. takeda.com [takeda.com]
- 5. researchgate.net [researchgate.net]
- 6. neurology.org [neurology.org]
- 7. Oveporexton, an Oral Orexin Receptor 2-Selective Agonist, in Narcolepsy Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. takeda.com [takeda.com]
A Technical Guide to the Orexin System and the Selective Antagonism by Seltorexant
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Orexin (B13118510) System
Discovered in 1998, the orexin system, also known as the hypocretin system, is a critical neuromodulatory network originating from a specific population of neurons in the lateral hypothalamus.[1] This system is comprised of two neuropeptides, Orexin-A (OX-A) and Orexin-B (OX-B), which are cleaved from a common precursor protein, prepro-orexin.[1] These peptides exert their effects by binding to two G protein-coupled receptors (GPCRs): the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R).[2][3] Initially implicated in the regulation of feeding behavior, the orexin system is now recognized as a master regulator of several key physiological functions, most notably the sleep-wake cycle, energy homeostasis, reward processing, and arousal.[2][4] Dysregulation of this system is strongly linked to sleep disorders like narcolepsy and is increasingly implicated in the pathophysiology of mood disorders, including major depressive disorder (MDD).[4][5]
Orexin Receptors and Ligand Selectivity
The two orexin receptors, OX1R and OX2R, share approximately 64% amino acid identity but exhibit distinct ligand affinities and are distributed differently throughout the brain, which underlies their diverse physiological roles.[2][3]
-
Orexin-A (OX-A) is a 33-amino acid peptide that binds to both OX1R and OX2R with high and roughly equal affinity.[2][4]
-
Orexin-B (OX-B) is a 28-amino acid peptide that shows a significantly higher affinity for OX2R compared to OX1R.[2][4][6]
This differential binding is a key aspect of the system's complexity. OX1R is preferentially expressed in regions like the locus coeruleus, while OX2R is predominantly found in the tuberomammillary nucleus (TMN), a key histamine-producing area involved in arousal.[3] This distinct distribution allows for nuanced control over various neuronal circuits.[3]
Orexin Signaling Pathways
Activation of orexin receptors initiates a complex and diverse array of intracellular signaling cascades that are highly dependent on the cell type and context.[1] The primary signaling mechanisms involve the activation of multiple G protein subtypes.[3]
Upon ligand binding, both OX1R and OX2R can couple to Gαq/11 proteins.[2][7] This coupling activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[2][3] This Gq-mediated cascade is a central mechanism for the excitatory effects of orexins.[2]
In addition to Gq coupling, OX2R, and to a lesser extent OX1R, can also couple to Gαi/o and Gαs proteins, leading to the modulation of adenylyl cyclase (AC) activity and subsequent changes in cyclic AMP (cAMP) levels.[2][3] Downstream of these initial G protein activations, orexin signaling engages multiple effector pathways, including the mitogen-activated protein kinase (MAPK) cascades like ERK1/2 and p38, as well as Phospholipase A2 (PLA2) and Phospholipase D (PLD).[1][2]
Seltorexant (B610775): A Selective Orexin-2 Receptor Antagonist
Seltorexant (also known as JNJ-42847922 or MIN-202) is an investigational, first-in-class, orally active small molecule being developed as a treatment for Major Depressive Disorder (MDD) with insomnia symptoms.[8][9] It functions as a potent and highly selective antagonist of the human orexin-2 receptor (OX2R).[10][11][12]
Pharmacodynamics
The defining characteristic of seltorexant is its selectivity for OX2R over OX1R. This profile distinguishes it from dual orexin receptor antagonists (DORAs) like suvorexant and lemborexant.[10] The targeted antagonism of OX2R is hypothesized to normalize the hyperarousal state that contributes to both insomnia and depressive symptoms, while potentially mitigating side effects associated with broad orexin system suppression.[8][11]
| Parameter | Value | Receptor | Reference(s) |
| Binding Affinity (pKi) | 8.0 | Human OX2R | [12][13] |
| Binding Affinity (Ki) | ~10 nM | Human OX2R | Calculated |
| Selectivity | >100-fold | OX2R vs. OX1R | [10][12] |
Pharmacokinetics
Seltorexant exhibits pharmacokinetic properties considered ideal for inducing sleep without causing significant next-day residual effects.[10] It is characterized by rapid absorption and a short elimination half-life.[10][14]
| Parameter | 10 mg | 20 mg | 40 mg | 80 mg | Reference(s) |
| Cmax (ng/mL) | 309 ± 74 | 556 ± 104 | 743 ± 149 | 1208 ± 291 | [5] |
| Tmax (h) | 0.33 | 0.42 | 0.42 | 0.50 | [5] |
| AUCinf (ng·h/mL) | 987 ± 204 | 1855 ± 345 | 2748 ± 659 | 4995 ± 1177 | [5] |
| Half-life (t½) | \multicolumn{4}{c | }{2-3 hours} | [10][14] | ||
| Metabolism | \multicolumn{4}{c | }{CYP3A4} | [10][14] |
Mechanism of Action
Seltorexant acts by competitively binding to the OX2R, thereby preventing the endogenous orexin peptides (OX-A and OX-B) from activating the receptor.[9] By selectively blocking the OX2R-mediated signaling, particularly in arousal-promoting brain regions like the TMN, seltorexant is thought to reduce the state of hyperarousal often observed in patients with MDD and insomnia.[8][11] This targeted modulation helps to normalize sleep-wake cycles and is believed to contribute to the improvement of depressive symptoms.[8][11]
Clinical Development and Efficacy
Seltorexant has undergone extensive clinical investigation, with recent pivotal Phase 3 trials demonstrating its potential as an adjunctive therapy for MDD with insomnia symptoms.
Pivotal Phase 3 Trial (MDD3001)
The MDD3001 study was a randomized, double-blind, placebo-controlled trial evaluating seltorexant as an adjunctive treatment for adult and elderly patients with MDD and insomnia who had an inadequate response to standard SSRI/SNRI antidepressants.[8][15][16] The study successfully met all its primary and secondary endpoints.[15][16]
| Endpoint | Result | Significance | Reference(s) |
| Primary: Change in MADRS Total Score (Day 43)* | Statistically significant and clinically meaningful improvement vs. Placebo | Met | [15][17][18] |
| Secondary: Sleep Disturbance Outcomes | Statistically significant improvement vs. Placebo | Met | [15][17][18] |
| Safety & Tolerability | Well-tolerated, with adverse event rates similar to placebo | Favorable Profile | [8][17] |
Comparative Phase 3 Trial (MDD3005)
A 26-week study compared adjunctive seltorexant to adjunctive quetiapine (B1663577) XR, a commonly used off-label treatment for MDD with insomnia.[19] While the primary endpoint of response rate did not reach statistical significance, seltorexant demonstrated a more favorable safety and tolerability profile.[19]
| Outcome (at 26 Weeks) | Seltorexant (20 mg) | Quetiapine XR | Reference(s) |
| Response Rate | 57.4% | 53.4% (p=NS) | [19] |
| Change in MADRS Score | -23.0 | -22.7 | [19] |
| Incidence of Somnolence | 6% | 24% | [19] |
| Average Weight Gain | 0.5 kg (1.1 lb) | Not specified (implied higher) | [19] |
Safety Profile
Across clinical trials, seltorexant has been consistently reported as safe and well-tolerated.[8][19] The most common treatment-emergent adverse events (TEAEs) are generally mild to moderate in intensity.[5][12]
| Common TEAEs (≥5% in Seltorexant Groups vs. Placebo) |
| Somnolence |
| Headache |
| Nausea |
| Dizziness |
| Fatigue |
| Abdominal Discomfort |
| Nightmares |
Experimental Protocols
The characterization of compounds like seltorexant relies on a suite of standardized in vitro assays to determine binding affinity and functional activity at the target receptors.
Orexin Receptor Radioligand Binding Assay
This assay quantifies the affinity (Ki) of a test compound for the orexin receptors by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for OX1R and OX2R.
Materials:
-
Cell Lines: CHO or HEK293 cells stably expressing either human OX1R or human OX2R.[20][21]
-
Radioligand: A high-affinity ligand labeled with a radioisotope (e.g., [¹²⁵I]Orexin-A, [³H]-SB674042 for OX1R, or [³H]-EMPA for OX2R).[20][21]
-
Test Compound: Seltorexant or other investigational drugs, serially diluted.
-
Non-specific Binding Control: A high concentration of a known, unlabeled orexin antagonist (e.g., 10 µM suvorexant).[21]
-
Assay Buffer: Tris-based buffer with salts and BSA.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).[20]
-
Detection: Liquid scintillation counter.[20]
Methodology:
-
Cell Membrane Preparation: Culture the recombinant cells to high density, harvest, and homogenize in a cold buffer to prepare cell membrane fractions. Determine protein concentration via a Bradford or BCA assay.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + control antagonist).
-
Incubation: Add the cell membrane preparation to each well. Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow binding to reach equilibrium.[20][21]
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[20]
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[20]
-
Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[21]
Functional Reporter Gene Assay (SEAP)
This assay measures the functional consequence of receptor activation (agonist) or blockade (antagonist) by linking receptor signaling to the expression of a reporter gene.
Objective: To determine if a compound is an agonist or antagonist and to quantify its potency (EC50 or IC50).
Materials:
-
Assay Kit: Commercially available kits (e.g., from Cayman Chemical) containing a 96-well plate coated with DNA encoding the target receptor (e.g., OX2R) and a reporter construct (e.g., cAMP response element-regulated Secreted Alkaline Phosphatase - SEAP).[22][23]
-
Cell Line: A suitable host cell line for transfection (e.g., HEK293).
-
Reagents: Orexin-A (as a control agonist), test compound, cell culture medium, and a chemiluminescent SEAP substrate.[22]
-
Detection: Luminometer.
Methodology:
-
Reverse Transfection: Seed host cells onto the DNA-coated 96-well plate. The cells will adhere and take up the DNA, transiently expressing both the OX2R and the SEAP reporter system.[23]
-
Cell Stimulation (Antagonist Mode):
-
Pre-incubate the transfected cells with varying concentrations of the test antagonist (seltorexant).
-
Add a fixed, sub-maximal concentration (e.g., EC80) of the control agonist (Orexin-A) to all wells (except negative controls).
-
-
Incubation: Culture the cells for a sufficient period (e.g., 16-24 hours) to allow for receptor signaling to drive the expression and secretion of SEAP into the culture medium.[22]
-
Sample Collection: Carefully collect an aliquot of the cell culture supernatant from each well.
-
SEAP Assay: In a separate black 96-well plate, mix the supernatant aliquots with the luminescent SEAP substrate.[23]
-
Quantification: Measure the light output (Relative Light Units, RLU) using a luminometer. The signal intensity is proportional to the amount of SEAP produced, which reflects the level of receptor activation.
-
Data Analysis: Plot the RLU signal against the log concentration of the test compound. For an antagonist, this will generate an inhibition curve from which the IC50 value can be determined.
Conclusion
The orexin system is a fundamental regulator of arousal and wakefulness, with its dysregulation implicated in a range of neurological and psychiatric disorders. Seltorexant, through its novel mechanism as a selective OX2R antagonist, represents a targeted therapeutic approach designed to normalize the hyperarousal that underlies both insomnia and depressive symptoms in patients with MDD.[5][8] Robust clinical data from Phase 3 trials highlight its potential to significantly improve depressive symptoms and sleep disturbances with a favorable safety profile, particularly in comparison to existing adjunctive therapies.[8][17][19] As a first-in-class agent, seltorexant holds the promise of addressing a significant unmet need for the millions of patients who experience persistent insomnia symptoms despite treatment with standard antidepressants.[8][15]
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin - Wikipedia [en.wikipedia.org]
- 5. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Seltorexant - Wikipedia [en.wikipedia.org]
- 11. What is Seltorexant used for? [synapse.patsnap.com]
- 12. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. J&J’s seltorexant meets all endpoints in Phase III MDD trial [clinicaltrialsarena.com]
- 16. igmpi.ac.in [igmpi.ac.in]
- 17. psychiatrictimes.com [psychiatrictimes.com]
- 18. J&J pivotal study: Seltorexant shows significant improvement in depression and sleep outcomes [synapse.patsnap.com]
- 19. Johnson & Johnson’s investigational seltorexant shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 20. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pA2 Online [pa2online.org]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. caymanchem.com [caymanchem.com]
The Pharmacological Profile of Suntinorexton (TAK-861/Oveporexton): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suntinorexton, also known as TAK-861 and Oveporexton, is a novel, orally bioavailable, selective orexin (B13118510) receptor 2 (OX2R) agonist currently in late-stage clinical development by Takeda Pharmaceuticals for the treatment of narcolepsy type 1. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, synthesizing available preclinical and clinical data. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals interested in the orexin system and the therapeutic potential of OX2R agonists. The document covers the molecule's mechanism of action, in vitro and in vivo pharmacology, and clinical trial findings, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction
Narcolepsy Type 1 is a chronic neurological disorder characterized by excessive daytime sleepiness, cataplexy, and disrupted nighttime sleep. The pathophysiology of narcolepsy type 1 is directly linked to a significant loss of orexin-producing neurons in the hypothalamus, leading to a deficiency in the orexin neuropeptides (orexin-A and orexin-B). These neuropeptides play a crucial role in regulating wakefulness by activating their cognate G-protein coupled receptors, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).
This compound emerges as a promising therapeutic agent that directly addresses this underlying orexin deficiency. By selectively activating OX2R, this compound mimics the function of endogenous orexins, thereby promoting wakefulness and alleviating the core symptoms of narcolepsy. This document provides a detailed examination of its pharmacological properties.
Mechanism of Action
This compound is a potent and highly selective agonist for the orexin 2 receptor (OX2R).[1][2] The binding of this compound to OX2R, a Gq-coupled receptor, is believed to initiate a signaling cascade that leads to the activation of downstream pathways, ultimately resulting in neuronal excitation and the promotion of a wakeful state.
Orexin Receptor Signaling Pathway
The activation of OX2R by an agonist like this compound is understood to trigger the following signaling pathway:
Quantitative Pharmacology
This compound has demonstrated a highly potent and selective profile for the OX2R in preclinical studies.
In Vitro Potency and Selectivity
The following table summarizes the in vitro activity of this compound at human orexin receptors.
| Parameter | Value | Receptor | Reference |
| EC50 | 2.5 nM | Human OX2R | [3][4] |
| Selectivity | >3000-fold | OX2R over OX1R | [3] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound.
In Vitro Orexin Receptor Functional Assay
Objective: To determine the potency (EC50) of this compound at the human orexin 2 receptor.
Methodology: While the specific details of the assay used for this compound are proprietary to Takeda, a general protocol for a functional assay measuring orexin receptor activation is as follows:
-
Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, recombinantly expressing the human orexin 2 receptor (hOX2R) is utilized.
-
Assay Principle: The assay typically measures the accumulation of a second messenger, such as intracellular calcium ([Ca2+]i) or inositol (B14025) monophosphate (IP1), following receptor activation.
-
Procedure:
-
Cells are plated in a multi-well format and cultured to an appropriate confluency.
-
For calcium mobilization assays, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound is added at varying concentrations.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
For IP1 accumulation assays, cells are incubated with this compound in the presence of LiCl (to prevent IP1 degradation). The reaction is then stopped, and the amount of accumulated IP1 is quantified using a commercially available kit (e.g., HTRF).
-
-
Data Analysis: The concentration-response data are fitted to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
In Vivo Assessment of Wakefulness (Maintenance of Wakefulness Test - MWT)
Objective: To objectively measure the ability of a subject to remain awake for a defined period, used as a primary endpoint in clinical trials for narcolepsy.
Methodology: The Maintenance of Wakefulness Test (MWT) is a standardized clinical assessment. The protocol for the Phase 2 and 3 clinical trials of this compound (TAK-861) included the following general steps:
-
Participant Preparation: Participants are instructed to maintain a regular sleep-wake schedule prior to the test. On the day of the test, they are asked to abstain from caffeine (B1668208) and other stimulants.
-
Test Environment: The test is conducted in a quiet, dimly lit, and temperature-controlled room.
-
Procedure: The MWT consists of a series of trials (typically four) conducted at 2-hour intervals. For each trial:
-
The participant is instructed to sit comfortably in a bed or chair and try to remain awake for as long as possible.
-
The trial lasts for a predetermined duration (e.g., 40 minutes).
-
Continuous polysomnographic (PSG) monitoring, including electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG), is performed to detect sleep onset.
-
-
Data Analysis: The primary outcome is the mean sleep latency across all trials, calculated as the average time from the start of each trial to the first epoch of sleep.
Preclinical Pharmacology
In Vivo Efficacy in Animal Models
This compound has demonstrated robust wake-promoting effects in various animal models.
| Species | Model | Dose | Effect | Reference |
| Mouse | Wild-type | 1 mg/kg (oral) | Promotes wakefulness | [3][4] |
| Monkey | Cynomolgus | 1 mg/kg (oral) | Promotes wakefulness | [3][4] |
| Mouse | Orexin/ataxin-3 (Narcolepsy model) | 1 mg/kg (oral) | Ameliorates wakefulness fragmentation and cataplexy-like episodes | [3] |
Pharmacokinetics
Limited pharmacokinetic data for this compound is publicly available. Preclinical studies in mice have indicated that the plasma pharmacokinetic profiles are comparable between wild-type and orexin/ataxin-3 mice.[3]
Clinical Development
This compound has undergone extensive clinical evaluation in Phase 2 and Phase 3 trials for the treatment of narcolepsy type 1.
Phase 2 Clinical Trial (NCT05687903)
This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of multiple doses of this compound in adults with narcolepsy type 1.
Key Findings:
| Endpoint | Result | Reference |
| Primary: Mean change from baseline in MWT sleep latency | Statistically significant and clinically meaningful improvements at all doses compared to placebo. | [4][5] |
| Secondary: Mean change from baseline in Epworth Sleepiness Scale (ESS) score | Statistically significant and clinically meaningful improvements at all doses compared to placebo. | [5] |
| Secondary: Weekly cataplexy rate | Statistically significant reductions at effective doses compared to placebo. | [5] |
Phase 3 Clinical Trials (FirstLight - NCT06470828 and RadiantLight - NCT06505031)
These pivotal Phase 3 studies were designed to confirm the efficacy and safety of this compound in a larger population of adults with narcolepsy type 1.
Key Findings:
| Endpoint | Result | Reference |
| Primary and Secondary Endpoints | All primary and secondary endpoints were met, demonstrating statistically significant improvements across a broad range of narcolepsy symptoms. |
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated. The most commonly reported adverse events are consistent with the mechanism of action of an orexin agonist and include insomnia, urinary urgency, and urinary frequency. No treatment-related serious adverse events have been reported.
Conclusion
This compound (TAK-861/Oveporexton) is a potent and highly selective OX2R agonist with a compelling pharmacological profile for the treatment of narcolepsy type 1. By directly targeting the underlying orexin deficiency, it has demonstrated robust efficacy in improving wakefulness and reducing cataplexy in both preclinical models and human clinical trials. Its oral bioavailability and favorable safety profile position it as a potential first-in-class therapeutic that could significantly advance the standard of care for individuals with narcolepsy. Further research into its long-term efficacy and safety, as well as its potential in other disorders of hypersomnolence, is warranted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. neurologylive.com [neurologylive.com]
- 3. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
The Dawn of a New Era in Sleep Medicine: An In-depth Technical Guide to OX2R Agonists
For Researchers, Scientists, and Drug Development Professionals
The discovery of the orexin (B13118510) system and its critical role in maintaining wakefulness has revolutionized our understanding of sleep-wake regulation. The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy. This has paved the way for the development of a novel therapeutic class: orexin receptor 2 (OX2R) agonists. These molecules aim to mimic the effects of endogenous orexins, offering a mechanism-based treatment for narcolepsy and potentially other disorders of hypersomnolence. This technical guide provides a comprehensive overview of the role of OX2R agonists in sleep disorders, detailing their mechanism of action, preclinical and clinical data, experimental protocols, and the drug development workflow.
The Orexin System and the Role of OX2R in Sleep-Wake Regulation
The orexin system consists of two neuropeptides, orexin-A and orexin-B, and their two G protein-coupled receptors (GPCRs), orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Orexin-producing neurons are exclusively located in the lateral hypothalamus but project widely throughout the brain, innervating key areas involved in arousal, such as the tuberomammillary nucleus (histaminergic neurons), locus coeruleus (noradrenergic neurons), and dorsal raphe (serotonergic neurons).
While both receptors contribute to wakefulness, OX2R is considered the primary mediator of sleep-to-wake transitions and the maintenance of wakefulness.[1] Studies in animal models have shown that loss of OX2R signaling is primarily responsible for sleepiness and cataplexy-like episodes.[2] Therefore, selective agonism of OX2R has emerged as a promising therapeutic strategy for narcolepsy.
Featured OX2R Agonists: A Comparative Overview
Several selective OX2R agonists have been developed and investigated in preclinical and clinical studies. The following tables summarize the key quantitative data for some of the most prominent compounds.
| Compound | In Vitro Potency (EC50) | Selectivity (vs. OX1R) | Key Preclinical Findings | Clinical Development Status |
| YNT-185 | Full agonist for OX2R | Selective for OX2R | Suppressed cataplexy-like episodes in orexin knockout and orexin neuron-ablated mice. Promoted wakefulness in wild-type and narcoleptic mice without immediate rebound sleep.[1][2] | Preclinical; further development limited by in vivo efficacy.[1] |
| Danavorexton (TAK-925) | >5,000-fold selectivity for human OX2R | Highly selective | Increased wakefulness in wild-type mice but not in OX2R knockout mice.[3] Eliminated cataplexy-like episodes in mouse models of narcolepsy.[4][5] | Phase 1 trials completed; demonstrated wake-promoting effects in healthy volunteers and patients with narcolepsy type 1.[3][6] |
| TAK-994 | 19 nM | >700-fold selectivity | Promoted wakefulness in normal mice but not in OX2R knockout mice. Ameliorated fragmentation of wakefulness and cataplexy-like episodes in mouse models of narcolepsy.[7] Wake-promoting effects maintained after chronic dosing.[7][8] | Phase 2 trial was terminated due to hepatic adverse events.[9] |
| Oveporexton (TAK-861) | 2.5 nM | ~3,000-fold selectivity | ~10-fold more potent than TAK-994. Significantly promoted wakefulness in mice and monkeys. Ameliorated wakefulness fragmentation and cataplexy-like episodes in mouse models of narcolepsy.[10][11] | Phase 3 program ongoing for narcolepsy type 1.[12][13][14] |
| ORX750 | 0.11 nM | 9,800-fold selectivity | Increased time awake, consolidated wakefulness, and reduced cataplexy in a dose-dependent manner in a mouse model of narcolepsy.[15][16] | Phase 2 trials initiated for narcolepsy type 1, type 2, and idiopathic hypersomnia.[17] |
Signaling Pathways of OX2R Agonists
Upon binding of an agonist, OX2R, a GPCR, initiates a cascade of intracellular signaling events. OX2R can couple to multiple G proteins, primarily Gq and Gi.[18] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium levels.[18] This increase in intracellular calcium is a key event that contributes to the excitatory effects of orexins on neurons. The Gi pathway, on the other hand, can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[19][20] The activation of these signaling pathways ultimately modulates ion channel activity, leading to neuronal depolarization and increased firing rates, thus promoting wakefulness.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is a common method to determine the potency and efficacy of OX2R agonists by measuring the increase in intracellular calcium upon receptor activation.
1. Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells in appropriate media.
-
Stably or transiently transfect the cells with a plasmid encoding the human OX2R.[21]
2. Cell Plating:
-
Seed the transfected cells into 96-well or 384-well black, clear-bottom microplates at a suitable density.[22]
-
Incubate the plates overnight to allow for cell attachment.[22]
3. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a probenecid (B1678239) solution to prevent dye leakage.[22]
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate in the dark at 37°C for approximately one hour.[22]
4. Compound Preparation and Addition:
-
Prepare serial dilutions of the OX2R agonist in an appropriate assay buffer.
-
Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the compound dilutions to the cell plate.[21][23]
5. Signal Detection and Analysis:
-
The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
The data is typically analyzed by plotting the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value.
In Vivo Sleep/Wake and Cataplexy Assessment in Mouse Models
This experimental setup is crucial for evaluating the in vivo efficacy of OX2R agonists on sleep, wakefulness, and cataplexy.
1. Animal Model:
-
Use a relevant mouse model of narcolepsy, such as orexin/ataxin-3 transgenic mice or orexin knockout mice.[7][15] Wild-type mice can be used to assess wake-promoting effects in a non-diseased state.
2. Surgical Implantation of Electrodes:
-
Anesthetize the mice and surgically implant electroencephalogram (EEG) and electromyogram (EMG) electrodes for sleep stage recording.[24][25]
-
EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.[25]
-
Allow the animals to recover from surgery for at least one week.
3. Acclimatization and Baseline Recording:
-
Acclimatize the mice to the recording chambers and tethered recording setup.
-
Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
4. Drug Administration and Recording:
-
Administer the OX2R agonist or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Continuously record EEG and EMG signals for a defined period post-administration (e.g., 6-24 hours).[4][5]
5. Data Analysis:
-
Manually or semi-automatically score the EEG/EMG recordings in epochs (e.g., 10 seconds) to classify the behavioral state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.[26]
-
Identify cataplexy-like episodes, which are characterized by a sudden loss of muscle tone (low EMG activity) while the EEG shows signs of wakefulness or a brief transition into REM sleep.
-
Quantify various parameters, including total time in each state, sleep latency, wake bout duration, and the number and duration of cataplexy-like episodes.[15]
Drug Discovery and Development Workflow for OX2R Agonists
The development of OX2R agonists follows a structured workflow common for GPCR-targeted drugs.
Future Directions and Conclusion
OX2R agonists represent a significant advancement in the treatment of narcolepsy and potentially other sleep disorders characterized by excessive daytime sleepiness. The clinical data for compounds like oveporexton (TAK-861) and ORX750 are highly encouraging, demonstrating the potential to address the core symptoms of narcolepsy by targeting its underlying pathophysiology.
Future research will likely focus on optimizing the safety and efficacy profiles of these compounds, exploring their therapeutic potential in a broader range of sleep-wake disorders, and further elucidating the complex downstream effects of OX2R activation. The development of orally available, highly potent, and selective OX2R agonists holds the promise of transforming the lives of patients suffering from debilitating hypersomnolence.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Evaluation of the efficacy of the hypocretin/orexin receptor agonists TAK-925 and ARN-776 in narcoleptic orexin/tTA; TetO-DTA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. takeda.com [takeda.com]
- 7. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 [research.bidmc.org]
- 10. researchgate.net [researchgate.net]
- 11. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. takeda.com [takeda.com]
- 13. vjneurology.com [vjneurology.com]
- 14. Investigational Narcolepsy Drug Shown to Be Effective in Increasing Wakefulness - - Practical Neurology [practicalneurology.com]
- 15. neurologylive.com [neurologylive.com]
- 16. Centessa presents OX2 receptor agonist ORX-750 for narcolepsy | BioWorld [bioworld.com]
- 17. trial.medpath.com [trial.medpath.com]
- 18. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 20. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Optimization of real-time analysis of sleep-wake cycle in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
Oveporexton: A Technical Guide to a First-in-Class Orexin Receptor 2 Agonist for Foundational Research and Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oveporexton (TAK-861) is a pioneering, orally available, selective orexin (B13118510) receptor 2 (OX2R) agonist under development for the treatment of narcolepsy type 1 (NT1).[1] This document provides a comprehensive technical overview of Oveporexton, focusing on its core mechanism of action, preclinical evidence, and pivotal clinical findings. It is intended to serve as a resource for researchers and drug development professionals interested in the orexin system and the therapeutic potential of targeted orexin receptor agonists. All quantitative data from key clinical trials are presented in structured tables, and detailed diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its scientific foundation.
Introduction: The Orexin System and Its Therapeutic Importance
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin receptor 1, OX1R, and orexin receptor 2, OX2R), is a critical regulator of sleep-wake states, attention, and metabolism.[2][3] Narcolepsy type 1 is a chronic neurological disorder caused by the autoimmune destruction of orexin-producing neurons in the hypothalamus.[4][5] This results in a deficiency of orexin, leading to debilitating symptoms such as excessive daytime sleepiness (EDS), cataplexy, and disrupted sleep-wake cycles.[5][6]
Oveporexton is a first-in-class medication designed to address the root cause of NT1 by mimicking the action of endogenous orexin, specifically at the OX2R.[1][7] Its development represents a significant advancement in the field, moving beyond symptomatic treatments to a targeted replacement of the deficient neuropeptide signaling.[5]
Mechanism of Action: Selective OX2R Agonism
Oveporexton functions as a selective agonist for the orexin receptor 2 (OX2R).[1][8] The OX2R is a G-protein coupled receptor that plays a predominant role in promoting wakefulness.[9] By binding to and activating OX2R, Oveporexton stimulates downstream signaling pathways that restore the wake-promoting signals absent in individuals with NT1.[4][10] This targeted action is designed to promote wakefulness and reduce abnormal REM-sleep phenomena like cataplexy.[8][10]
Signaling Pathway
Preclinical Research Applications
Prior to human trials, the wake-promoting effects of Oveporexton were established in animal models, including rodents and monkeys.[1] While specific protocols for Oveporexton are proprietary, the general methodologies for assessing wakefulness in preclinical species are well-established.
Generalized Experimental Protocol: Assessment of Wakefulness in Rodent Models
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used. Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Acclimation: Animals are allowed to recover from surgery and are acclimated to the recording chambers and handling procedures.
-
Drug Administration: Oveporexton or a vehicle control is administered orally at various doses.
-
Data Acquisition: Continuous EEG/EMG recordings are collected for a defined period (e.g., 24 hours) post-dosing.
-
Data Analysis: Recordings are scored for wakefulness, non-REM (NREM) sleep, and REM sleep. The total time spent in each state, the latency to sleep onset, and the number and duration of wake bouts are quantified and compared between treatment groups.
Preclinical Workflow Diagram
Clinical Research and Findings
Oveporexton has undergone extensive clinical evaluation, including a Phase 2b trial and two pivotal Phase 3 trials (FirstLight and RadiantLight), demonstrating significant efficacy and a manageable safety profile in patients with NT1.[11][12][13]
Phase 2b Clinical Trial (NCT05687903)
This randomized, placebo-controlled trial enrolled 112 adults with NT1 to evaluate the efficacy and safety of various doses of Oveporexton over 8 weeks.[9][14]
Table 1: Key Efficacy Endpoints from Phase 2b Trial
| Endpoint | Placebo | Oveporexton (0.5/0.5 mg BID) | Oveporexton (2/2 mg BID) | Oveporexton (2/5 mg BID) | Oveporexton (7 mg QD) |
| Change in MWT (min) | - | Significant Improvement | Significant Improvement | Significant Improvement | Significant Improvement |
| Change in ESS | - | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| Weekly Cataplexy Rate | 8.76 | 5.89 | 4.24 | 3.14 | 2.48 |
| Note: Specific mean change values for MWT and ESS were not detailed in the provided search results, but were consistently reported as statistically significant (p ≤0.001) across all doses compared to placebo.[14] Data for Weekly Cataplexy Rate is from week 8.[2] |
Phase 3 Clinical Trials (FirstLight & RadiantLight)
These two global, randomized, double-blind, placebo-controlled studies confirmed the efficacy and safety of Oveporexton in a larger population of 273 patients with NT1 over 12 weeks.[13][15]
Table 2: Summary of Key Outcomes from Phase 3 Trials
| Endpoint | Result | Statistical Significance |
| Primary: Maintenance of Wakefulness Test (MWT) | Statistically significant and clinically meaningful improvement in mean sleep latency. The majority of patients on the 2mg twice-daily dose achieved scores within the normal range (≥20 min).[10][13] | p < 0.001 |
| Secondary: Epworth Sleepiness Scale (ESS) | Statistically significant and clinically meaningful improvement. Nearly 85% of participants achieved scores comparable to healthy individuals (≤10).[12][13] | p < 0.001 |
| Secondary: Weekly Cataplexy Rate (WCR) | Median cataplexy rate reduced by over 80% versus placebo. Patients reported 4-5 cataplexy-free days per week by week 12.[13] | p < 0.001 |
| Other Endpoints | Improvements in ability to maintain attention, overall quality of life (SF-36), and daily life functions. Over 70% of participants reached the lowest symptom severity level.[12][13] | p < 0.001 |
Safety and Tolerability
Across both Phase 2 and Phase 3 trials, Oveporexton was generally well-tolerated.[11][12]
-
Common Adverse Events: The most frequently reported treatment-emergent adverse events were insomnia, urinary urgency, and urinary frequency.[10][11] Most of these events were mild to moderate in intensity.[10]
-
Serious Adverse Events: No treatment-related serious adverse events were reported.[11][13] Notably, no cases of hepatotoxicity, an issue with some earlier orexin agonists, were observed.[9]
Conclusion and Future Directions
Oveporexton represents a mechanistically novel approach to treating narcolepsy type 1 by directly targeting the underlying orexin deficiency. Its robust performance in clinical trials, demonstrating significant improvements across a wide range of debilitating symptoms with a favorable safety profile, positions it as a potentially transformative therapy.[11] Takeda plans to submit a New Drug Application (NDA) to the U.S. Food and Drug Administration and other global regulatory authorities in 2025.[11]
For the basic research community, Oveporexton serves as a powerful chemical tool to selectively probe the function of the OX2R in various physiological and pathological processes beyond sleep, including mood, metabolism, and cognition.[10] Its high selectivity and oral bioavailability make it an invaluable asset for future investigations into the complex roles of the orexin system.
References
- 1. Oveporexton - Wikipedia [en.wikipedia.org]
- 2. Oveporexton - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Takeda announces positive results from two pivotal phase 3 studies of oveporexton in narcolepsy type 1 [clival.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 7. patientworthy.com [patientworthy.com]
- 8. Takeda Announces Positive Results from Two Phase 3 Studies of Oveporexton (TAK-861) in Narcolepsy Type 1 – Narcolepsy UK [narcolepsy.org.uk]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. takeda.com [takeda.com]
- 11. takeda.com [takeda.com]
- 12. psychiatrictimes.com [psychiatrictimes.com]
- 13. Takeda Reports Breakthrough Phase 3 Results for Oveporexton in Narcolepsy Type 1 [clival.com]
- 14. Oveporexton shows promise in Narcolepsy - Medthority [medthority.com]
- 15. checkrare.com [checkrare.com]
Methodological & Application
Suntinorexton: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suntinorexton, also known as TAK-861, is a potent and selective oral agonist for the orexin (B13118510) type 2 receptor (OX2R).[1][2] Developed by Takeda Pharmaceutical Company, it is under investigation for the treatment of narcolepsy type 1 (NT1), a chronic neurological disorder characterized by the loss of orexin-producing neurons.[1][2][3] By selectively stimulating the OX2R, this compound aims to address the underlying orexin deficiency in NT1, thereby alleviating symptoms such as excessive daytime sleepiness (EDS) and cataplexy.[3][4] This document provides a comprehensive overview of the in vivo experimental protocols for this compound, compiled from preclinical studies, to guide researchers in pharmacology and drug development.
Mechanism of Action
This compound acts as a selective agonist at the OX2R, a G-protein coupled receptor predominantly involved in the regulation of wakefulness.[1][2] The loss of endogenous orexin peptides in NT1 leads to a dysregulation of the sleep-wake cycle. This compound mimics the action of orexin, stimulating the OX2R and promoting wakefulness through downstream signaling pathways.
References
- 1. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAK-861 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of TAK-861, a potent and selective oral orexin (B13118510) 2 receptor (OX2R) agonist, in rodent models of narcolepsy. The following protocols are based on available preclinical data and are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of TAK-861.
Introduction
TAK-861 is an investigational compound developed by Takeda Pharmaceutical Company for the treatment of narcolepsy and other hypersomnia disorders.[1] It is a highly potent and selective agonist for the orexin 2 receptor (OX2R), with an EC50 of 2.5 nM and over 3,000-fold selectivity over the orexin 1 receptor (OX1R).[1] Preclinical studies in rodent models of narcolepsy have demonstrated that oral administration of TAK-861 significantly promotes wakefulness, improves the fragmentation of wakefulness, and suppresses cataplexy-like episodes.[1] These findings highlight its potential as a therapeutic agent that addresses the core symptoms of narcolepsy type 1, which is characterized by a loss of orexin-producing neurons.
Quantitative Data Summary
The following tables summarize the reported oral dosages of TAK-861 and their effects in various mouse models.
Table 1: TAK-861 Dosage and Efficacy in Narcolepsy Mouse Models
| Rodent Model | Dosage (mg/kg, oral) | Key Outcomes |
| Orexin/ataxin-3 Mice | 0.1, 0.3, 1 | Dose-dependent increase in wakefulness; significant suppression of cataplexy-like episodes at 1 mg/kg. |
| Orexin-tTA;TetO DTA Mice | 0.3, 1 | Significant increase in wakefulness time and improvement in wakefulness fragmentation. |
Table 2: TAK-861 Dosage and Efficacy in Wild-Type and Knockout Mice
| Rodent Model | Dosage (mg/kg, oral) | Key Outcomes |
| Wild-Type (WT) Mice | 0.3, 1, 3 | Significant promotion of wakefulness during the sleep phase. |
| OX2R Knockout (KO) Mice | 10 | No significant wake-promoting effects observed, confirming OX2R selectivity. |
Experimental Protocols
Animal Models
The most commonly used rodent models for evaluating the efficacy of TAK-861 in narcolepsy are the orexin neuron-ablated mouse models, which mimic the pathophysiology of human narcolepsy type 1.
-
Orexin/ataxin-3 Transgenic Mice: These mice express the ataxin-3 protein with an expanded polyglutamine tract specifically in orexin neurons, leading to a progressive loss of these neurons and the development of narcolepsy-like symptoms, including fragmented sleep and cataplexy-like episodes.
-
Orexin-tTA;TetO Diphtheria Toxin A (DTA) Mice: This is another model of orexin neuron ablation where the expression of the diphtheria toxin A fragment is induced in orexin neurons, leading to their specific destruction.
Drug Preparation and Administration
Vehicle Formulation:
The specific vehicle used for the oral administration of TAK-861 in the published preclinical studies has not been explicitly detailed. For a hydrophobic compound like TAK-861, a common and appropriate vehicle for oral gavage in mice is a suspension in 0.5% methylcellulose (B11928114) (w/v) in sterile water . It is recommended to prepare a fresh suspension daily and ensure it is homogenous before administration.
Preparation of Dosing Solution (Example for 1 mg/kg dose):
-
Calculate the required amount of TAK-861 based on the mean body weight of the mice to be dosed and the desired dose concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume).
-
Weigh the calculated amount of TAK-861 powder.
-
Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in sterile water.
-
Gradually add the TAK-861 powder to a small volume of the 0.5% methylcellulose solution and triturate to form a smooth paste.
-
Slowly add the remaining volume of the 0.5% methylcellulose solution while continuously stirring or vortexing to ensure a uniform suspension.
Administration:
-
Route: Oral gavage is the standard route of administration to ensure accurate dosing.
-
Volume: A typical oral gavage volume for mice is 10 mL/kg of body weight.
-
Timing of Administration:
-
To assess wake-promoting effects during the normal sleep period (lights on), administer TAK-861 at Zeitgeber Time (ZT) 5.
-
To evaluate the effects on narcolepsy-like symptoms during the active period (lights off), administer TAK-861 at ZT12 or ZT14.
-
Assessment of Wakefulness and Sleep-Wake Architecture
EEG/EMG Monitoring:
To assess the effects of TAK-861 on sleep and wakefulness, surgical implantation of electroencephalogram (EEG) and electromyogram (EMG) electrodes is required.
Protocol:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant EEG screw electrodes over the frontal and parietal cortices.
-
Insert EMG wire electrodes into the nuchal (neck) muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover for at least one week before starting the experiment.
-
Connect the recovered animal to a recording system and allow for at least 24-48 hours of habituation before baseline recording and drug administration.
-
Record EEG and EMG signals continuously before and after the administration of TAK-861 or vehicle.
-
Score the recordings in 10-second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
Assessment of Cataplexy-Like Episodes
In orexin/ataxin-3 mice, cataplexy-like episodes can be triggered by positive emotional stimuli.
Protocol:
-
Administer TAK-861 or vehicle orally at the beginning of the active phase (ZT12).
-
Place a piece of chocolate in the home cage to induce positive emotional stimulation.
-
Record the animal's behavior and EEG/EMG activity for at least 3 hours post-administration.
-
Identify cataplexy-like episodes characterized by sudden behavioral arrest and muscle atonia, often accompanied by a transition into REM sleep-like brain activity on the EEG.
-
Quantify the number and duration of cataplexy-like episodes.
Visualizations
Signaling Pathway of TAK-861
Caption: Signaling pathway of TAK-861 via the Orexin 2 Receptor.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Experimental workflow for evaluating TAK-861 in rodent models.
Logical Relationship of TAK-861 Dosage and Effects
Caption: Relationship between TAK-861 dosage and its primary effects.
References
Application Notes & Protocols: Oveporexton for Oral Administration in Research
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Oveporexton, also known as TAK-861, is a potent, selective, and orally bioavailable orexin (B13118510) receptor 2 (OX2R) agonist developed by Takeda Pharmaceuticals.[1][2][3] It is an investigational drug designed to treat the underlying cause of narcolepsy type 1 (NT1), a condition characterized by the loss of orexin-producing neurons in the brain.[3][4][5] By mimicking the action of the endogenous neuropeptide orexin, Oveporexton activates OX2R to promote wakefulness, reduce cataplexy, and alleviate other symptoms of narcolepsy.[2][3][4] These application notes provide an overview of its mechanism, preclinical and clinical data, and protocols for its use in a research setting. Oveporexton is a follow-on compound to danavorexton (B3325393) (intravenous) and TAK-994 (oral), an earlier OX2R agonist that was discontinued (B1498344) due to observations of hepatotoxicity.[1][6][7]
2.0 Mechanism of Action: OX2R Signaling
Oveporexton selectively binds to and activates the orexin receptor 2 (OX2R), a G-protein-coupled receptor (GPCR).[1][8] The activation of OX2R initiates several downstream signaling cascades that are crucial for maintaining wakefulness and regulating sleep-wake cycles.[8][9] The primary signaling pathways involve the coupling of OX2R to multiple G-protein subtypes, including Gq, Gi, and Gs.[8][9][10]
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][11][12] This cascade results in the release of intracellular calcium (Ca2+) stores and the activation of Protein Kinase C (PKC).[10][11][12]
-
Gs/Gi Pathways: OX2R can also couple to Gs and Gi proteins, which respectively stimulate or inhibit adenylyl cyclase (AC), modulating cyclic AMP (cAMP) levels and Protein Kinase A (PKA) activity.[11]
-
MAPK/ERK Pathway: Downstream of these initial signals, OX2R activation leads to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which plays a role in neuronal excitability and other cellular functions.[9][11]
Caption: Oveporexton activates the OX2R, triggering Gq, Gs, and Gi signaling cascades.
3.0 Application in Preclinical Research
Preclinical studies have demonstrated the efficacy of oral Oveporexton (and its predecessor, TAK-994) in promoting wakefulness and reducing narcolepsy-like symptoms in animal models.
3.1 Preclinical Data Summary
Studies in mice and non-human primates form the basis of the compound's characterization.
| Model Organism | Key Findings | Reference Doses | Citation |
| Normal Mice | Oral administration of TAK-994 promoted wakefulness. This effect was absent in OX2R knockout mice, confirming target engagement. | N/A | [13] |
| Narcoleptic Mice | In orexin/ataxin-3 and orexin-tTA;TetO DTA mouse models, oral TAK-994 ameliorated wakefulness fragmentation and cataplexy-like episodes. Efficacy was maintained after 14 days of chronic dosing. | N/A | [13] |
| Cynomolgus Monkeys | Oral administration of TAK-994 significantly increased wakefulness time. It did not alter cerebrospinal fluid (CSF) orexin-A levels, indicating it does not cause a feedback loop on orexin release. | 10 mg/kg | [14] |
3.2 Protocol: In-Vivo Wakefulness Assessment in a Mouse Model
This protocol is a representative example based on published methodologies for assessing wake-promoting agents.
-
Animal Model: Use orexin/ataxin-3 transgenic mice, which exhibit narcolepsy-like symptoms, or wild-type C57BL/6J mice for general wakefulness studies.
-
Housing: House animals individually under a 12-h light/12-h dark cycle with ad libitum access to food and water.
-
Surgical Implantation (for EEG/EMG):
-
Anesthetize mice with a suitable anesthetic (e.g., isoflurane).
-
Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Allow a recovery period of at least 7 days post-surgery.
-
-
Habituation: Acclimate mice to the recording chamber and cabling for at least 2-3 days before the experiment.
-
Formulation & Administration:
-
Prepare Oveporexton in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). The exact formulation used in Takeda's research is proprietary.
-
Administer the formulation orally (p.o.) via gavage at the desired dose. A vehicle-only group must be included as a control.
-
Administration should occur at a specific time, typically at the beginning of the light (inactive) phase, to assess wake promotion.
-
-
Data Recording: Continuously record EEG/EMG signals for at least 24 hours post-administration.
-
Data Analysis:
-
Score the EEG/EMG recordings in epochs (e.g., 10 seconds) to classify states as wakefulness, NREM sleep, or REM sleep.
-
Quantify the total time spent in each state over specified periods (e.g., first 4 hours post-dose, full 12-h light phase).
-
Analyze the number and duration of wake/sleep bouts to assess sleep/wake fragmentation.
-
For narcolepsy models, quantify cataplexy-like episodes (brief periods of muscle atonia during wakefulness).
-
Caption: Workflow for a preclinical in-vivo study of Oveporexton.
4.0 Application in Clinical Research
Oveporexton has undergone extensive clinical evaluation in patients with narcolepsy type 1, demonstrating significant efficacy in Phase 2 and Phase 3 trials.[4][5][15]
4.1 Clinical Efficacy Data (Phase 2 & 3)
The primary endpoints in clinical trials typically include objective measures of wakefulness, while secondary endpoints assess subjective sleepiness and cataplexy.
Table 1: Phase 2 Efficacy Results in NT1 Patients at Week 8
| Endpoint | Placebo (n=22) | 0.5 mg BID (n=23) | 2 mg BID (n=21) | 2/5 mg Daily (n=23) | 7 mg QD (n=23) |
|---|---|---|---|---|---|
| Mean Change from Baseline in MWT (minutes) [7][16] | -1.2 | +12.5 | +23.5 | +25.4 | +15.0 |
| Mean Change from Baseline in ESS Score [7][16] | -2.5 | -8.9 | -13.8 | -12.8 | -11.3 |
| Weekly Cataplexy Rate (Incidence) [7][16] | 8.76 | 4.24 | 3.14 | 2.48 | 5.89 |
MWT: Maintenance of Wakefulness Test (higher change = improved wakefulness) ESS: Epworth Sleepiness Scale (more negative change = reduced sleepiness)
Table 2: Phase 3 Efficacy Highlights in NT1 Patients at Week 12
| Endpoint | Finding | p-value | Citation |
|---|---|---|---|
| Primary: MWT | Statistically significant improvement vs. placebo across all doses. | <0.001 | [4][15] |
| Secondary: ESS | Statistically significant improvement vs. placebo across all doses. | <0.001 | [4][15] |
| Secondary: Weekly Cataplexy Rate | Statistically significant improvement vs. placebo across all doses. | <0.001 | [4][15] |
| Patient-Reported Outcomes | Nearly 85% of participants on 2 mg BID scored comparably to healthy individuals on the ESS. | N/A |[15] |
4.2 Clinical Safety & Tolerability
Oveporexton has been generally well-tolerated in clinical trials.[5]
Table 3: Common Treatment-Emergent Adverse Events (Phase 2)
| Adverse Event | Incidence in Oveporexton Groups | Notes | Citation |
|---|---|---|---|
| Insomnia | 48% | Most cases were mild to moderate and resolved within the first week. | [7][16] |
| Urinary Urgency | 33% | Generally mild to moderate. | [7][16] |
| Urinary Frequency | 32% | Generally mild to moderate. | [7][16] |
Importantly, no hepatotoxic effects were observed in the Oveporexton trials, distinguishing it from its predecessor TAK-994.[7][16]
4.3 Protocol: Phase 3 Clinical Trial Design for Narcolepsy Type 1
This protocol outline is based on the design of the FirstLight and RadiantLight studies.[5]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population:
-
Adults (e.g., 18-70 years) with a confirmed diagnosis of Narcolepsy Type 1.
-
Inclusion criteria often include an Epworth Sleepiness Scale (ESS) score ≥10 and a minimum number of weekly cataplexy episodes.[17]
-
Participants must undergo a washout period for any existing narcolepsy medications.
-
-
Randomization & Blinding: Participants are randomized to receive one of several doses of oral Oveporexton or a matching placebo. Both participants and investigators are blinded to the treatment assignment.
-
Treatment Period: A fixed duration, such as 12 weeks.[5]
-
Assessments & Endpoints:
-
Primary Endpoint: Change from baseline in average sleep latency on the Maintenance of Wakefulness Test (MWT) at the end of the treatment period.[5] The MWT objectively measures the ability to stay awake.
-
Key Secondary Endpoints:
-
Other Endpoints: Assessments of quality of life (e.g., SF-36), disease severity (e.g., Narcolepsy Severity Scale), and safety/tolerability (adverse event monitoring, lab tests, vital signs).[18][19]
-
-
Data Analysis: Efficacy endpoints are typically analyzed using a mixed-effect model for repeated measures (MMRM) to compare changes between each Oveporexton dose group and the placebo group.
Caption: Workflow for a Phase 3 clinical trial of Oveporexton in Narcolepsy Type 1.
References
- 1. Oveporexton - Wikipedia [en.wikipedia.org]
- 2. takeda.com [takeda.com]
- 3. Takeda Announces Positive Results from Two Phase 3 Studies of Oveporexton (TAK-861) in Narcolepsy Type 1 – Narcolepsy UK [narcolepsy.org.uk]
- 4. Takeda announces positive results from two pivotal phase 3 studies of oveporexton in narcolepsy type 1 [clival.com]
- 5. checkrare.com [checkrare.com]
- 6. drughunter.com [drughunter.com]
- 7. scholarindexing.com [scholarindexing.com]
- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 11. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. psychiatrictimes.com [psychiatrictimes.com]
- 16. Oveporexton, an Oral Orexin Receptor 2-Selective Agonist, in Narcolepsy Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. neurologylive.com [neurologylive.com]
- 19. sleepreviewmag.com [sleepreviewmag.com]
Application Note: Stability and Solubility of Suntinorexton in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: Suntinorexton is a selective orexin (B13118510) type 2 receptor (OX2R) agonist being investigated for the treatment of neurological disorders such as narcolepsy[1][2][3]. As a critical tool in preclinical research, understanding its physicochemical properties, particularly its solubility and stability in common laboratory solvents like dimethyl sulfoxide (B87167) (DMSO), is paramount for ensuring the accuracy and reproducibility of experimental results. This document provides a comprehensive overview of this compound's solubility and stability in DMSO, detailed protocols for its assessment, and a summary of its mechanism of action.
Solubility Profile of this compound in DMSO
Proper solubilization is the first step in most in vitro and many in vivo experimental workflows. DMSO is a common solvent for creating high-concentration stock solutions of small molecules like this compound.
Quantitative Solubility Data
The solubility of this compound in DMSO has been reported by multiple suppliers. It is highly soluble, though physical methods may be required to achieve the maximum concentration. It is also noted that the hygroscopic nature of DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended[4][5].
| Parameter | Value | Unit | Notes | Source(s) |
| Solubility in DMSO | 200 | mg/mL | Ultrasonic assistance is required. | [4][5][6] |
| Molar Solubility | 428.69 | mM | Calculated from 200 mg/mL. | [4][5][6] |
| Solubility in DMSO | 150 | mg/mL | Sonication is recommended. | [1] |
| Molar Solubility | 321.52 | mM | Calculated from 150 mg/mL. | [1] |
| In Vivo Formulation | ≥ 5 | mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [1][4] |
| In Vivo Formulation | ≥ 5 | mg/mL | 10% DMSO, 90% Corn Oil. | [4] |
Experimental Protocols for Solubility Determination
Two common methods for determining solubility are kinetic and thermodynamic assays. Kinetic solubility is faster and more suited for high-throughput screening, while thermodynamic solubility is considered the gold standard, measuring the solubility of a compound at equilibrium[7][8][9][10].
This method assesses the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer[10][11]. Precipitation is often measured via turbidimetry or nephelometry[11][12].
Caption: Workflow for Kinetic Solubility Assay.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% anhydrous DMSO. Ensure complete dissolution using a vortex mixer and sonication.
-
Plate Setup: Dispense small volumes (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate[11].
-
Buffer Addition: Add the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to each well to achieve the desired final compound concentration[11]. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effects[7].
-
Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours)[11].
-
Measurement: Measure the light scattering or turbidity in each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm)[12].
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.
This method measures the equilibrium solubility of the solid compound in a solvent and is considered more accurate than the kinetic assay[13].
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound powder to a series of glass vials.
-
Solvent Addition: Add a precise volume of DMSO to each vial.
-
Equilibration: Seal the vials and agitate them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached[7][13].
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid[13].
-
Quantification: Carefully collect an aliquot of the supernatant. The concentration of dissolved this compound is then quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve[13].
Stability of this compound in DMSO
The chemical stability of compounds in DMSO stock solutions is critical for long-term storage and use in high-throughput screening campaigns. Degradation can lead to a loss of active compound, resulting in inaccurate biological data.
Storage and Stability Data
Supplier datasheets provide general guidance on the stability of this compound stock solutions in DMSO.
| Storage Condition | Duration | Notes | Source(s) |
| -80°C | 1 year | In solvent. | [1] |
| -80°C | 6 months | In solvent. | [6] |
| -20°C | 1 month | In solvent. | [4][6] |
Note: Studies have shown that for many compounds stored in DMSO, the presence of water is a more significant cause of degradation than oxygen[14]. Repeated freeze-thaw cycles have been shown to cause no significant compound loss for many substances when handled properly[14].
Protocol for Stability Assessment
This protocol is designed to assess the stability of a this compound-DMSO stock solution over time under various storage conditions. A validated, stability-indicating analytical method like HPLC-UV or LC-MS/MS is required.
Caption: Workflow for DMSO Stock Solution Stability Assessment.
Methodology:
-
Stock Solution Preparation: Prepare an accurately concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution using a validated LC-MS/MS method to determine the initial concentration and purity. This serves as the baseline reference.
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple vials suitable for the intended storage conditions (e.g., glass or polypropylene) to avoid repeated freeze-thaw cycles of the master stock[14].
-
Storage: Store the aliquots under a matrix of conditions, such as -80°C, -20°C, 4°C, and room temperature.
-
Time-Point Analysis: At specified time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Sample Analysis: Allow the sample to thaw completely and come to room temperature. Analyze the sample using the same LC-MS/MS method as the T=0 sample.
-
Data Evaluation: Compare the peak area of this compound at each time point to the peak area at T=0. The appearance of new peaks may indicate degradation products. Stability is determined by the percentage of the initial compound remaining.
Mechanism of Action: Orexin Signaling Pathway
This compound is a selective agonist for the orexin 2 receptor (OX2R)[3][4]. Orexin receptors are G-protein-coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade[15]. The binding of an agonist like this compound to OX2R primarily activates the Gq protein subtype, leading to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels, which modulates neuronal excitability[15].
Caption: Simplified this compound Signaling Pathway via OX2R.
References
- 1. This compound | TAK 861 | OX2R agonist | TargetMol [targetmol.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. enamine.net [enamine.net]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EEG/EMG Analysis of Suntinorexton's Effects on Sleep Architecture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Suntinorexton (also known as TAK-861) is a potent and selective oral orexin (B13118510) type 2 receptor (OX2R) agonist under investigation for the treatment of narcolepsy type 1.[1][2] By targeting the OX2R, this compound aims to compensate for the deficiency of the neuropeptide orexin, a key regulator of wakefulness. Preclinical and clinical studies have demonstrated its efficacy in promoting wakefulness and reducing cataplexy, a hallmark symptom of narcolepsy.[1][3] This document provides detailed application notes and protocols for the analysis of this compound's effects on sleep architecture using electroencephalography (EEG) and electromyography (EMG).
Orexin Signaling Pathway and the Mechanism of Action of this compound
The orexin system plays a crucial role in the regulation of sleep and wakefulness. Orexin neuropeptides, produced by neurons in the lateral hypothalamus, bind to two G protein-coupled receptors: orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). While both receptors are involved in promoting wakefulness, OX2R is considered to have a more prominent role in stabilizing the sleep-wake state.[4] In narcolepsy type 1, there is a significant loss of these orexin-producing neurons, leading to the characteristic symptoms of excessive daytime sleepiness and fragmented sleep.
This compound acts as a selective agonist at the OX2R, mimicking the effects of endogenous orexin and thereby promoting wakefulness. Preclinical studies have shown that the wake-promoting effects of this compound are absent in OX2R knockout mice, confirming its mechanism of action.[5]
Quantitative Data on this compound's Effects on Sleep Architecture
Preclinical studies in mice have provided quantitative data on the effects of this compound on sleep-wake states. The following tables summarize these findings.
Table 1: Effects of this compound on Sleep-Wake States in Wild-Type Mice
| Treatment Group | Dose (mg/kg) | Change in Total Wakefulness Time | Change in Total NREM Sleep Time | Change in Total REM Sleep Time |
| This compound | 1 | Substantial Increase | Substantial Decrease | Substantial Decrease |
| This compound | 3 | Substantial Increase | Substantial Decrease | Substantial Decrease |
Data derived from preclinical studies in wild-type mice, showing a dose-dependent increase in wakefulness with a corresponding decrease in both NREM and REM sleep.[5]
Table 2: Effects of this compound on Sleep-Wake States in a Mouse Model of Narcolepsy (orexin/ataxin-3)
| Treatment Group | Dose (mg/kg) | Change in Total Wakefulness Time | Change in Total NREM Sleep Time | Change in Total REM Sleep Time |
| This compound | 0.03 | Substantial Increase | Substantial Decrease | No Change |
| This compound | 0.1 | Substantial Increase | Substantial Decrease | No Change |
| This compound | 0.3 | Substantial Increase | Substantial Decrease | No Change |
Data from a narcoleptic mouse model demonstrates that this compound significantly increases wakefulness and decreases NREM sleep, with no significant effect on REM sleep at the tested doses.[5]
Experimental Protocols
Preclinical EEG/EMG Analysis in Mouse Models of Narcolepsy
This protocol outlines the key steps for assessing the effects of this compound on sleep architecture in mouse models of narcolepsy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Blood-Brain Barrier Penetration of Suntinorexton: Application Notes and Protocols
Introduction
Suntinorexton (also known as TAK-861) is an investigational, orally administered, selective orexin (B13118510) type 2 receptor (OX2R) agonist being developed for the treatment of narcolepsy type 1.[1][2][3] The therapeutic efficacy of this compound hinges on its ability to cross the blood-brain barrier (BBB) and engage its target receptors in the central nervous system (CNS). The orexin system is a key regulator of the sleep-wake cycle.[1] Narcolepsy Type 1 is characterized by a loss of orexin-producing neurons, and an OX2R agonist like this compound aims to mimic the action of endogenous orexins to promote wakefulness.[1] Therefore, quantifying the brain penetration of this compound is a critical step in its preclinical and clinical development.
These application notes provide a comprehensive overview of the methodologies available to researchers, scientists, and drug development professionals for assessing the BBB penetration of this compound. The protocols detailed below cover both in vitro high-throughput screening assays and more complex in vivo techniques that provide a definitive measure of brain exposure.
Orexin 2 Receptor (OX2R) Signaling Pathway
This compound is a selective agonist for the orexin 2 receptor (OX2R).[4][5] Upon binding, it activates the Gq-protein coupled receptor, leading to the activation of phospholipase C (PLC). This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal depolarization and the promotion of wakefulness.
Caption: Orexin 2 Receptor (OX2R) signaling pathway activated by this compound.
In Vitro Methods for Assessing BBB Penetration
In vitro models are crucial for early-stage drug discovery, offering high-throughput screening to rank compounds based on their potential to cross the BBB.[6][7]
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, high-throughput method that predicts passive diffusion across the BBB.[8][9] It measures a compound's ability to permeate a synthetic membrane coated with a lipid mixture mimicking the brain capillary endothelial cells.[10]
Caption: Experimental workflow for the PAMPA-BBB assay.
-
Materials:
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 25-50 µM in PBS (pH 7.4). The final DMSO concentration should be ≤ 0.5%.[11]
-
Coat the filter membrane of the acceptor plate with 5 µL of BBB lipid solution.[12]
-
Add 200 µL of the this compound working solution to each well of the donor plate.
-
Add 200 µL of PBS (pH 7.4) to each well of the acceptor plate.[12]
-
Carefully place the acceptor plate onto the donor plate to form the "sandwich".
-
Incubate the plate assembly at room temperature for 4-5 hours.[8][9]
-
After incubation, determine the concentration of this compound in the donor and acceptor wells using a validated analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the effective permeability (Pe) using the software provided by the assay kit manufacturer or standard equations.
-
Cell-Based Transwell Permeability Assay
Cell-based assays provide a more physiologically relevant model by using a monolayer of brain endothelial cells to mimic the BBB.[6][7] These models can assess not only passive diffusion but also the impact of active transport systems and tight junction integrity.[13]
Caption: Workflow for a cell-based Transwell BBB permeability assay.
-
Materials:
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3).
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Cell culture medium and supplements.
-
This compound.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Lucifer Yellow (for monolayer integrity check).
-
Trans-Epithelial Electrical Resistance (TEER) meter.[14]
-
LC-MS/MS system.
-
-
Procedure:
-
Cell Culture: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts and culture until a confluent monolayer is formed (typically 5-7 days).
-
Monolayer Validation:
-
Permeability Assay (Bidirectional):
-
Wash the cell monolayers with pre-warmed transport buffer (pH 7.4).
-
Apical to Basolateral (A→B): Add this compound (e.g., 1-10 µM) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A): Add this compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sampling: Incubate at 37°C. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Immediately replace the sampled volume with fresh, pre-warmed buffer.
-
Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux transporters.[13]
-
-
In Vivo Methods for Assessing BBB Penetration
In vivo studies are the gold standard for determining the extent of BBB penetration under physiological conditions.[17][18] They account for factors like plasma protein binding, metabolism, and dynamic blood flow.
Brain Microdialysis
Microdialysis is a minimally invasive technique used to measure unbound drug concentrations in the brain's interstitial fluid (ISF) in real-time in freely moving animals.[19][20] This provides the most relevant concentration for assessing target engagement.
Caption: In vivo microdialysis experimental workflow for pharmacokinetic studies.
-
Materials:
-
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting a specific brain region (e.g., hypothalamus or striatum). Secure the cannula with dental cement. Allow the animal to recover for 24-48 hours.[21]
-
Experiment Day: Place the rat in a freely moving animal system. Gently insert the microdialysis probe through the guide cannula.
-
Perfusion & Equilibration: Begin perfusing the probe with aCSF at a flow rate of 1.0 µL/min. Allow the system to equilibrate for 1-2 hours to achieve a stable baseline.[21]
-
Dosing: Administer a single dose of this compound via the desired route (e.g., intravenous bolus or oral gavage).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector for up to 8 hours. Collect serial blood samples at corresponding time points.
-
Analysis:
-
Determine the concentration of this compound in the dialysate and plasma samples by LC-MS/MS.
-
Correct the dialysate concentration for in vivo probe recovery (determined by retrodialysis).
-
Measure the fraction of unbound this compound in plasma (fu,p) using equilibrium dialysis.
-
-
Calculation:
-
The unbound brain concentration (Cu,brain) is the recovery-corrected dialysate concentration.
-
The unbound brain-to-plasma partition coefficient (Kp,uu) is calculated as the ratio of the Area Under the Curve (AUC) for unbound brain concentration to unbound plasma concentration (AUCu,brain / AUCu,plasma).
-
-
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the quantitative visualization and measurement of a drug's distribution in the brain over time.[23][24] This method requires the synthesis of a radiolabeled version of this compound (e.g., with Carbon-11 or Fluorine-18).
-
Radiolabeling: Synthesize [¹¹C]this compound or [¹⁸F]this compound.
-
Animal Preparation: Anesthetize the subject (e.g., non-human primate or rodent) and place it in the PET scanner.
-
Radiotracer Injection: Administer the radiolabeled this compound as an intravenous bolus.[25]
-
Dynamic Imaging: Acquire dynamic PET scans of the brain for 90-120 minutes to measure the uptake and clearance of the radiotracer.[26]
-
Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and determine the input function.
-
Data Analysis:
-
Reconstruct the PET images to generate time-activity curves (TACs) for different brain regions.
-
Use pharmacokinetic modeling of the brain TACs and the arterial input function to calculate parameters such as the volume of distribution in the brain (VT), which reflects the drug's partitioning between brain tissue and plasma.[24]
-
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro BBB Permeability of this compound
| Assay Type | Parameter | This compound | Control Compound (High Permeability) | Control Compound (Low Permeability) |
| PAMPA-BBB | Pe (10⁻⁶ cm/s) | Expected: > 4.0 | Propranolol (>15.0) | Atenolol (<2.0) |
| hCMEC/D3 | Papp A→B (10⁻⁶ cm/s) | Expected: > 5.0 | Diazepam (>10.0) | Atenolol (<1.0) |
| Papp B→A (10⁻⁶ cm/s) | Value | Value | Value | |
| Efflux Ratio (ER) | Expected: < 2.0 | Digoxin (>3.0) | Antipyrine (~1.0) |
Table 2: In Vivo BBB Penetration of this compound in Rats
| Parameter | Description | This compound |
| Dose (mg/kg) | Administered Dose (IV or PO) | Value |
| AUCplasma (ng·h/mL) | Total Plasma Exposure | Value |
| AUCu,brain (ng·h/mL) | Unbound Brain Exposure (from Microdialysis) | Value |
| Kp | Brain-to-Plasma Ratio (Total) | Value |
| Kp,uu | Unbound Brain-to-Plasma Ratio | Expected: > 0.3 |
Note: The values for this compound are hypothetical and represent desirable characteristics for a CNS-active drug. Kp,uu > 0.3 is often considered indicative of sufficient BBB penetration for CNS targets.
Conclusion
A multi-tiered approach is recommended for comprehensively evaluating the BBB penetration of this compound. High-throughput in vitro assays like PAMPA-BBB and cell-based Transwell models are invaluable for initial screening and mechanistic studies.[27][28] However, in vivo methods, particularly microdialysis, are essential for determining the unbound drug concentrations in the brain, which are most predictive of therapeutic efficacy.[17][18] Positron Emission Tomography, while resource-intensive, offers the unique advantage of non-invasive, quantitative imaging of brain pharmacokinetics in both preclinical species and humans.[25] The collective data from these methodologies will provide a robust understanding of this compound's ability to reach its CNS target and inform its clinical development for narcolepsy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | TAK 861 | OX2R agonist | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medical.researchfloor.org [medical.researchfloor.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. paralab.es [paralab.es]
- 11. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parallel artificial membrane permeability assay adapted for BBB (PAMPA-BBB) [bio-protocol.org]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 15. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. uva.theopenscholar.com [uva.theopenscholar.com]
- 23. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 24. Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. axisimagingnews.com [axisimagingnews.com]
- 26. PET imaging of distinct brain uptake of a nanobody and similarly-sized PAMAM dendrimers after intra-arterial administration - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scite.ai [scite.ai]
Application Notes and Protocols: Receptor Binding Affinity Assays for TAK-861
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the receptor binding profile of TAK-861, a selective orexin (B13118510) 2 receptor (OX2R) agonist. Detailed protocols for conducting receptor binding affinity assays are included to enable researchers to assess the interaction of TAK-861 and similar compounds with their target receptors.
Introduction to TAK-861
TAK-861 is an investigational, orally available, and selective agonist for the orexin 2 receptor (OX2R).[1][2][3][4] Orexin neuropeptides, orexin-A and orexin-B, are key regulators of sleep-wake states, and their signaling is mediated through two G protein-coupled receptors (GPCRs): orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R). TAK-861 is designed to selectively activate OX2R, thereby mimicking the effects of endogenous orexin and promoting wakefulness. Its high selectivity for OX2R over OX1R is a key characteristic being leveraged for therapeutic applications.
Quantitative Data: Receptor Binding and Potency
The binding affinity and functional potency of TAK-861 have been characterized using in vitro pharmacological assays. The following table summarizes the key quantitative data for TAK-861.
| Receptor | Assay Type | Parameter | Value | Selectivity (OX2R/OX1R) | Reference |
| Human OX2R | Calcium Mobilization | EC50 | 2.5 nM | \multirow{2}{*}{3,000-fold} | [1][5][6][7] |
| Human OX1R | Calcium Mobilization | EC50 | ~7,500 nM (estimated) | [1][6][7] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.
Orexin Receptor Signaling Pathway
Activation of orexin receptors by an agonist like TAK-861 initiates a cascade of intracellular signaling events. Orexin receptors are known to couple to multiple G protein subtypes, including Gq, Gs, and Gi/o. The primary signaling pathway for OX2R involves the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
Caption: Orexin 2 Receptor (OX2R) signaling pathway activated by TAK-861.
Experimental Protocols
The following are detailed protocols for conducting receptor binding assays to determine the affinity and selectivity of compounds like TAK-861 for orexin receptors.
Radioligand Competition Binding Assay (for determining Ki)
This assay measures the ability of a non-radiolabeled compound (e.g., TAK-861) to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cells stably expressing human OX1R or OX2R.
-
Radiolabeled ligand (e.g., [3H]-EMPA for OX2R).
-
Unlabeled competitor compound (TAK-861).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Workflow for Radioligand Competition Binding Assay:
Caption: Workflow for a typical radioligand competition binding assay.
Procedure:
-
Preparation: Thaw the frozen cell membrane aliquots on ice. Dilute the membranes in binding buffer to the desired concentration. Prepare serial dilutions of the unlabeled competitor (TAK-861).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
Unlabeled competitor (TAK-861) at various concentrations or vehicle for total binding.
-
Radiolabeled ligand at a fixed concentration (typically at or below its Kd value).
-
Cell membrane suspension.
-
For non-specific binding wells, add a high concentration of a known orexin receptor ligand.
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (for determining EC50)
This functional assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.
Materials:
-
Cells stably expressing human OX1R or OX2R and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
TAK-861 in a range of concentrations.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject TAK-861 at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of TAK-861.
-
Plot the peak response as a function of the log concentration of TAK-861.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
TAK-861 is a potent and highly selective OX2R agonist. The protocols outlined above provide robust methods for characterizing the binding affinity and functional potency of TAK-861 and other orexin receptor modulators. These assays are essential tools for drug discovery and development in the field of sleep and wakefulness research.
References
- 1. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 2. takeda.com [takeda.com]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. takeda.com [takeda.com]
- 5. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Studies of Suntinorexton on Orexin Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed framework for investigating the electrophysiological effects of Suntinorexton (also known as TAK-861), a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist, on orexin-producing neurons. Orexin neurons, located in the lateral hypothalamus, are central regulators of wakefulness, and their degeneration leads to narcolepsy type 1.[1][2] this compound is under investigation as a potential therapy for this condition by targeting the underlying orexin deficiency.[1][3] Understanding the direct action of this compound on the excitability of the remaining orexin neurons is crucial for elucidating its mechanism of action and potential for autoregulation within the orexin system.
The following protocols are synthesized based on established whole-cell patch-clamp recording techniques in brain slices and the known pharmacology of this compound.[4][5][6][7][8]
Mechanism of Action
This compound is a selective agonist for the orexin 2 receptor (OX2R).[4] Orexin neurons themselves express OX2Rs, suggesting that they can be directly modulated by orexin peptides in a positive feedback mechanism. Upon binding to the OX2R, a G-protein-coupled receptor (GPCR), this compound is expected to initiate intracellular signaling cascades that lead to neuronal depolarization and an increase in firing rate.[9][10][11][12] This excitatory effect is primarily mediated through the activation of Gq and/or Gi/o proteins, leading to downstream effects such as the activation of phospholipase C (PLC) and modulation of ion channels, ultimately increasing neuronal excitability.[9][10][11][12]
Data Presentation: Expected Electrophysiological Effects of this compound
The following table summarizes the anticipated quantitative effects of this compound on the electrophysiological properties of orexin neurons, based on its agonism at the excitatory OX2R.
| Parameter | Expected Effect | Measurement Method | Rationale |
| EC₅₀ | ~2.5 nM | Dose-response curve analysis | Based on published in vitro data for this compound (TAK-861) activating OX2R.[2] |
| Resting Membrane Potential (mV) | Depolarization (e.g., +5 to +15 mV) | Current-clamp recording | Activation of OX2R typically leads to the opening of non-selective cation channels and/or closure of potassium channels, causing membrane depolarization. |
| Action Potential Firing Rate (Hz) | Increase | Current-clamp recording | Depolarization of the membrane potential will bring the neuron closer to its firing threshold, resulting in an increased frequency of action potentials. |
| Input Resistance (MΩ) | Increase or No Change | Current-clamp (via current injection) | The effect on input resistance can vary. A decrease in potassium conductance would increase input resistance, while the opening of non-selective cation channels could decrease it. |
| Inward Current (pA) at Holding Potential | Induction of a sustained inward current | Voltage-clamp recording | Direct measure of the net influx of positive charge responsible for the depolarization observed in current-clamp. |
Experimental Protocols
Protocol 1: Acute Hypothalamic Slice Preparation
This protocol describes the preparation of acute brain slices containing orexin neurons suitable for electrophysiological recording.
Materials:
-
Orexin-GFP transgenic mouse (to visually identify orexin neurons)
-
Ice-cold, oxygenated cutting solution (see composition below)
-
Oxygenated artificial cerebrospinal fluid (aCSF) (see composition below)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Solutions:
-
Cutting Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl₂·4H₂O, 10 MgSO₄·7H₂O. pH adjusted to 7.3–7.4 with HCl.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 10 D-glucose, 2.5 CaCl₂, 1.3 MgCl₂.[5]
Procedure:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated cutting solution.
-
Rapidly decapitate and extract the brain, placing it immediately into the ice-cold cutting solution.
-
Isolate the hypothalamus and mount it on the vibratome stage.
-
Cut coronal slices (250-300 µm thick) in the oxygenated cutting solution.
-
Transfer slices to a recovery chamber containing aCSF at 34°C for 30 minutes.
-
Maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol details the procedure for obtaining whole-cell recordings from identified orexin neurons to measure the effects of this compound.
Materials:
-
Acute hypothalamic slices
-
Recording chamber on an upright microscope with DIC optics and fluorescence
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-7 MΩ resistance)
-
Micromanipulator
-
Perfusion system
-
This compound stock solution (in DMSO) and working solutions (in aCSF)
-
Intracellular pipette solution (see composition below)
Solutions:
-
K-Gluconate Intracellular Solution (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH. Osmolarity ~290 mOsm.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF (~2 mL/min) at 30-32°C.
-
Using fluorescence, identify a GFP-positive orexin neuron in the lateral hypothalamus.
-
Approach the identified neuron with a glass micropipette filled with intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Current-Clamp Recordings:
-
Record the baseline resting membrane potential and spontaneous firing rate for 5-10 minutes.
-
Apply this compound via the perfusion system at increasing concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) to establish a dose-response curve. The known EC₅₀ is ~2.5 nM.[2]
-
Record changes in membrane potential and firing frequency.
-
Perform a washout with aCSF to observe recovery.
-
-
Voltage-Clamp Recordings:
-
Clamp the neuron at a holding potential of -70 mV.
-
Record baseline holding current.
-
Apply this compound (e.g., at 10 nM) and record the induced inward current.
-
Visualizations
Signaling Pathway of this compound at the Orexin 2 Receptor (OX2R)
Caption: Signaling cascade initiated by this compound binding to the OX2R.
Experimental Workflow for Patch-Clamp Study
Caption: Workflow for electrophysiological analysis of this compound on orexin neurons.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. takeda.com [takeda.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. re-place.be [re-place.be]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Whole-cell Patch-clamp Recordings in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Neuronal Activation by Suntinorexton using c-Fos Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suntinorexton (also known as TAK-861) is a potent and selective oral agonist for the orexin (B13118510) 2 receptor (OX2R). Orexin signaling is crucial for the regulation of wakefulness, and its deficiency is the underlying cause of narcolepsy type 1. By selectively activating OX2R, this compound aims to restore orexin signaling, thereby promoting wakefulness and alleviating the symptoms of narcolepsy.
The immediate early gene c-Fos is a widely used marker of neuronal activation. Its expression is rapidly and transiently induced in neurons in response to various stimuli, including neurotransmitter and drug receptor binding. Immunohistochemical detection of the c-Fos protein allows for the mapping of activated neuronal populations with cellular resolution. This document provides detailed application notes and protocols for utilizing c-Fos immunohistochemistry to measure neuronal activation in response to this compound administration.
Signaling Pathway of this compound-Induced c-Fos Expression
This compound, as an OX2R agonist, mimics the action of the endogenous orexin-A and orexin-B peptides. The binding of this compound to the Gq-protein coupled OX2R initiates a downstream signaling cascade that leads to the activation of the transcription factor cAMP response element-binding protein (CREB) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] Both of these signaling pathways converge on the regulation of gene expression, including the induction of c-Fos.
Quantitative Data Presentation
The following table summarizes the quantitative analysis of c-Fos positive cells in various brain regions of orexin/ataxin-3 mice (a model of narcolepsy type 1) following the administration of this compound (TAK-861) at a dose of 1 mg/kg. The data is presented as the number of c-Fos positive cells.
| Brain Region | Vehicle (Mean ± SEM) | This compound (1 mg/kg) (Mean ± SEM) |
| Cortical Amygdala | 10 ± 2 | 50 ± 8 |
| Tuberomammillary Nucleus (TMN) | 5 ± 1 | 45 ± 7 |
| Bed Nuclei of the Stria Terminalis | 8 ± 2 | 20 ± 4 |
| Parabrachial Nucleus | 12 ± 3 | 35 ± 6 |
| Parastrial Nucleus | 6 ± 1 | 25 ± 5 |
Note: The data presented here are illustrative and based on findings from preclinical studies.[1] Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Experimental Workflow for c-Fos Immunohistochemistry
The overall workflow for assessing this compound-induced neuronal activation using c-Fos immunohistochemistry involves several key stages, from animal preparation to data analysis.
Detailed Protocol for c-Fos Immunohistochemistry
This protocol is a synthesized guide for performing c-Fos immunohistochemistry on mouse brain tissue following this compound administration.
1. Animal Preparation and Drug Administration:
-
Animals: Use appropriate mouse models (e.g., orexin/ataxin-3 mice for narcolepsy studies or wild-type mice). House animals in a controlled environment with a standard light/dark cycle.
-
Acclimation: Allow animals to acclimate to the housing conditions and handling for at least one week before the experiment.
-
This compound Administration: Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Administer this compound orally (p.o.) or via the desired route at the chosen dose (e.g., 1 mg/kg). Administer the vehicle to the control group.
-
Time Course: The peak expression of c-Fos protein typically occurs between 90 to 120 minutes after a stimulus. Therefore, animals should be euthanized for tissue collection within this timeframe post-administration.
2. Tissue Collection and Preparation:
-
Anesthesia and Perfusion: Deeply anesthetize the mice with an appropriate anesthetic (e.g., pentobarbital). Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks. This step is crucial for preventing ice crystal formation during freezing.
-
Freezing and Sectioning: Freeze the brain in an appropriate embedding medium (e.g., OCT compound). Cut coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat. Collect sections in a cryoprotectant solution and store them at -20°C until use.
3. Immunohistochemistry:
-
Washing: Wash the free-floating sections three times in PBS for 10 minutes each to remove the cryoprotectant.
-
Antigen Retrieval (Optional but Recommended): For improved signal, perform antigen retrieval by incubating sections in a sodium citrate (B86180) buffer (10 mM, pH 6.0) at 80°C for 30 minutes. Allow sections to cool to room temperature.
-
Permeabilization and Blocking: Incubate sections in a blocking solution containing PBS with 0.3% Triton X-100 (for permeabilization) and 5% normal goat serum (to block non-specific antibody binding) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution. The optimal dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is common. Incubate for 24-48 hours at 4°C with gentle agitation.
-
Washing: Wash the sections three times in PBS with 0.1% Triton X-100 (PBST) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in PBST for 1-2 hours at room temperature.
-
Washing: Wash the sections three times in PBST for 10 minutes each.
-
Signal Amplification and Visualization:
-
Incubate the sections in an avidin-biotin-peroxidase complex (ABC) solution (prepared according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the sections three times in PBS for 10 minutes each.
-
Visualize the c-Fos positive nuclei by incubating the sections in a solution containing diaminobenzidine (DAB) and hydrogen peroxide. Monitor the reaction closely under a microscope and stop it by washing the sections in PBS.
-
-
Mounting and Coverslipping: Mount the sections onto gelatin-coated slides, allow them to air dry, dehydrate through a series of graded ethanol (B145695) solutions, clear in xylene, and coverslip with a mounting medium.
4. Imaging and Data Analysis:
-
Microscopy: Acquire images of the brain regions of interest using a bright-field microscope equipped with a digital camera.
-
Quantification:
-
Define the anatomical boundaries of the brain regions of interest using a brain atlas.
-
Count the number of c-Fos positive nuclei within each defined region. A positive cell is typically identified by a dark, distinct nuclear staining.
-
To ensure objectivity, the counting should be performed by an observer who is blind to the experimental conditions.
-
Automated image analysis software can also be used for quantification, which can improve throughput and reduce bias.
-
-
Statistical Analysis: Compare the number of c-Fos positive cells between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
c-Fos immunohistochemistry is a powerful and reliable method for mapping the neuronal circuits activated by the novel OX2R agonist, this compound. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this technique in their studies. Careful adherence to the experimental procedures and rigorous data analysis will yield valuable insights into the neurobiological effects of this compound and its potential as a therapeutic agent for narcolepsy and other disorders of hypersomnolence.
References
Application Notes and Protocols: In Vivo Microdialysis for Monitoring Neurotransmitter Release with Suntinorexton
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suntinorexton (also known as TAK-861) is a potent and selective orexin (B13118510) type 2 receptor (OX2R) agonist currently under investigation for the treatment of narcolepsy.[1][2] The orexin system plays a crucial role in the regulation of wakefulness, arousal, and reward, largely through its modulation of major neurotransmitter systems.[3][4][5] In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, freely moving animals, allowing for the direct measurement of neurotransmitter release.[6][7][8][9][10] These application notes provide a detailed protocol for utilizing in vivo microdialysis to investigate the effects of this compound on the release of key neurotransmitters, such as dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT), in relevant brain regions.
Understanding the neurochemical profile of this compound is essential for elucidating its mechanism of action and potential therapeutic applications beyond narcolepsy. The orexin system is known to innervate and excite monoaminergic neurons, suggesting that an OX2R agonist like this compound would likely enhance the release of wake-promoting neurotransmitters.[4][5]
Data Presentation
The following tables summarize hypothetical quantitative data based on expected outcomes from in vivo microdialysis studies with this compound. These tables are intended to serve as a template for presenting experimental results.
Table 1: Effects of this compound on Extracellular Dopamine, Norepinephrine, and Serotonin Levels in the Medial Prefrontal Cortex (mPFC)
| Treatment Group | Dopamine (% Baseline ± SEM) | Norepinephrine (% Baseline ± SEM) | Serotonin (% Baseline ± SEM) |
| Vehicle | 100 ± 5 | 100 ± 6 | 100 ± 4 |
| This compound (1 mg/kg) | 150 ± 12 | 180 ± 15 | 120 ± 8 |
| This compound (3 mg/kg) | 220 ± 18 | 250 ± 20 | 140 ± 11 |
| This compound (10 mg/kg) | 300 ± 25 | 350 ± 28 | 180 ± 15 |
*p < 0.05 compared to Vehicle
Table 2: Time Course of Neurotransmitter Release Following this compound (3 mg/kg) Administration
| Time Post-Administration (min) | Dopamine (% Baseline ± SEM) | Norepinephrine (% Baseline ± SEM) | Serotonin (% Baseline ± SEM) |
| 0 (Baseline) | 100 ± 7 | 100 ± 5 | 100 ± 6 |
| 30 | 160 ± 14 | 190 ± 16 | 115 ± 9 |
| 60 | 220 ± 18 | 250 ± 20 | 140 ± 11 |
| 90 | 210 ± 17 | 240 ± 19 | 135 ± 10 |
| 120 | 180 ± 15 | 200 ± 17 | 125 ± 9 |
*p < 0.05 compared to Baseline
Experimental Protocols
I. Stereotaxic Surgery for Guide Cannula Implantation
This protocol is designed for adult male Sprague-Dawley rats (250-300g). All procedures must be conducted in accordance with institutional animal care and use committee guidelines.
Materials:
-
This compound (TAK-861)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microdialysis guide cannula (e.g., CMA 12)
-
Surgical drill
-
Skull screws
-
Dental cement
-
Analgesics (e.g., carprofen, buprenorphine)
-
Sterile saline
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Administer a pre-operative analgesic.
-
Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Drill small burr holes for the guide cannula and anchor screws at the desired stereotaxic coordinates. For the medial prefrontal cortex (mPFC), typical coordinates from bregma are: AP +3.2 mm, ML ±0.7 mm, DV -2.8 mm.[11]
-
Slowly lower the guide cannula to the target depth.
-
Secure the guide cannula and anchor screws to the skull with dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for 5-7 days before the microdialysis experiment. Provide post-operative analgesia and monitor for any signs of distress.
II. In Vivo Microdialysis Procedure
Materials:
-
Microdialysis probe (e.g., CMA 12, 2mm membrane)
-
Microsyringe pump
-
Freely moving animal system (e.g., CMA 120)
-
Artificial cerebrospinal fluid (aCSF), freshly prepared and filtered (in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.2 MgCl2, buffered to pH 7.4)
-
Collection vials (e.g., microcentrifuge tubes)
-
Perchloric acid (0.1 M)
Procedure:
-
On the day of the experiment, handle the rat gently and place it in the microdialysis bowl. Allow for a 1-2 hour habituation period.
-
Remove the dummy cannula and slowly insert the microdialysis probe into the guide cannula.
-
Connect the probe's inlet tubing to the microsyringe pump and the outlet tubing to a collection vial.
-
Begin perfusing the probe with aCSF at a flow rate of 1.0-2.0 µL/min.
-
Allow the system to equilibrate for at least 60-90 minutes to achieve a stable baseline for neurotransmitter levels. Discard the dialysate collected during this period.
-
Collect at least three baseline samples (e.g., every 20 minutes) into vials containing a small volume of 0.1 M perchloric acid to prevent neurotransmitter degradation.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals for the desired duration of the experiment (e.g., 3-4 hours).
-
At the end of the experiment, euthanize the animal and perfuse the brain for histological verification of the probe placement.
-
Store the collected dialysate samples at -80°C until analysis.
III. Neurotransmitter Analysis by HPLC-ECD
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD).[12][13][14]
-
Analytical column suitable for monoamine separation (e.g., C18 reverse-phase column).
-
Mobile phase (composition will depend on the specific column and analytes, but typically includes a buffer, ion-pairing agent, and organic modifier).
-
Standards for dopamine, norepinephrine, and serotonin.
Procedure:
-
Thaw the dialysate samples on ice.
-
Inject a fixed volume (e.g., 20 µL) of each sample into the HPLC system.
-
Separate the neurotransmitters using the analytical column and an appropriate mobile phase.
-
Detect the eluted neurotransmitters using the electrochemical detector set at an optimal oxidation potential.
-
Quantify the concentration of each neurotransmitter by comparing the peak area to that of known standards.
-
Express the results as a percentage of the average baseline concentration.
Visualizations
References
- 1. In vivo microdialysis reveals that blockade of accumbal orexin OX2 but not OX1 receptors enhances dopamine efflux in the nucleus accumbens of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of neurotransmitter release in orexin/hypocretin-2 receptor knockout mice: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypocretin/orexin regulation of dopamine signaling: implications for reward and reinforcement mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Microdialysis guide cannula implantation surgery [protocols.io]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amuzainc.com [amuzainc.com]
- 9. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 10. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Suntinorexton In Vivo Solubility and Formulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting in vivo solubility and formulation issues for Suntinorexton. This resource includes a detailed troubleshooting guide, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format to facilitate your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound formulations for in vivo experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in the final formulation. | - Incomplete dissolution of this compound.- Supersaturation upon addition of the aqueous component (saline).- Low ambient temperature affecting solubility. | - Ensure the initial stock solution of this compound in DMSO is completely clear before proceeding to the next step.[1]- Add the final aqueous component (saline) slowly or dropwise while vortexing to prevent the compound from crashing out.[2]- Prepare the formulation fresh before each use to avoid precipitation upon storage.[1][3]- Gently warm the final solution to 37°C before administration to aid dissolution.[1][4] |
| Phase separation (oily droplets appear). | - Improper mixing of Tween-80.- Incorrect ratio of formulation components. | - Vortex the solution thoroughly after the addition of Tween-80 to ensure the formation of a stable and homogenous mixture.[1]- Carefully double-check the volumes and percentages of all components before and during preparation. |
| High viscosity of the formulation. | - High concentration of PEG300 is an inherent characteristic of this vehicle. | - Use an appropriate gauge needle for administration to ensure accurate and smooth delivery.[1]- If viscosity is a major issue, consider exploring alternative formulations with lower PEG300 concentrations, but this will require re-optimizing the solubility of this compound. |
| Animal distress during or after administration (e.g., vocalization, lethargy, irritation). | - High concentration of DMSO may cause local irritation or systemic toxicity.[5][6]- Rapid injection or gavage rate.- The vehicle itself may have behavioral effects.[7] | - For sensitive or immunocompromised animal models, consider reducing the DMSO concentration to 2% and adjusting the saline percentage accordingly (e.g., 2% DMSO, 40% PEG300, 5% Tween-80, 53% Saline).[8]- Administer the formulation at a slow and steady rate.- Always include a vehicle-only control group in your study to differentiate between compound-specific effects and vehicle-induced effects.[5] |
| Low or variable in vivo exposure. | - Precipitation of the compound at the injection site or in the gastrointestinal tract.- Incomplete dissolution in the formulation. | - Visually inspect the formulation for any signs of precipitation before each administration.- Ensure the formulation is homogenous, especially if it is a suspension.- For oral gavage studies, consider the potential impact of the vehicle (e.g., corn oil) on the gastrointestinal environment and drug absorption.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for in vivo studies with this compound?
A1: Based on available data, two common formulations have been successfully used to solubilize this compound for in vivo research. The choice between them may depend on the route of administration and the specific experimental design.
Q2: How do I prepare the recommended co-solvent formulation for this compound?
A2: A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below. The key is to dissolve this compound in DMSO first, then sequentially add PEG300, Tween-80, and finally saline, with thorough mixing at each step to prevent precipitation.[10][11]
Q3: Can I store the final this compound formulation for later use?
A3: It is highly recommended to prepare the final working solution fresh on the day of the experiment.[1] Due to the complex nature of the co-solvent mixture and the potential for supersaturation, the formulation can become unstable and precipitate over time, even if stored at 4°C.
Q4: My compound precipitates when I add the saline. What should I do?
A4: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous solution.[12] To mitigate this, add the saline very slowly (dropwise) while vigorously vortexing the mixture.[2] This ensures rapid and uniform dispersion, reducing the chances of localized supersaturation and precipitation. Gentle warming can also help.[4]
Q5: Are the excipients in the recommended formulations safe for my animals?
A5: The excipients DMSO, PEG300, Tween-80, and corn oil are widely used in preclinical in vivo studies. However, they are not completely inert.[5] High concentrations of DMSO can cause irritation and other adverse effects.[13] It is crucial to include a vehicle-only control group in your experiments to properly attribute any observed effects to this compound versus the formulation vehicle. For sensitive animal models, reducing the percentage of DMSO is advisable.[8]
Data Presentation
Table 1: Recommended In Vivo Formulations for this compound
| Formulation ID | Components | Final Concentration of this compound | Notes |
| F1 (Co-solvent) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 5 mg/mL | Suitable for a wide range of compounds. Results in a clear solution. Recommended to be prepared fresh daily. |
| F2 (Oil-based) | 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL | Suitable for highly lipophilic compounds and may be preferred for oral gavage studies. Caution is advised for dosing periods longer than two weeks. |
Experimental Protocols
Protocol 1: Preparation of Co-solvent Formulation (F1)
Objective: To prepare a 1 mL clear solution of this compound at a final concentration of 5 mg/mL.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Polysorbate 80 (Tween-80)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh 50 mg of this compound and dissolve it in 1 mL of DMSO to create a 50 mg/mL stock solution.
-
Vortex or sonicate until the compound is completely dissolved, ensuring the solution is perfectly clear.
-
-
Sequential Addition of Excipients (Order is critical):
-
In a new sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Vortex the mixture thoroughly until it is a homogenous solution.
-
-
Addition of Surfactant:
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again vigorously to ensure the surfactant is evenly dispersed.[1]
-
-
Addition of Aqueous Component:
-
Slowly add 450 µL of sterile 0.9% saline to the mixture in a dropwise manner while continuously vortexing. This gradual addition is crucial to prevent precipitation.[2]
-
-
Final Check and Use:
-
Vortex one final time to ensure the final formulation is a clear and homogenous solution.
-
Visually inspect the solution for any signs of precipitation or phase separation. If the solution is cloudy, gentle warming (e.g., to 37°C) or brief sonication may be applied.[1]
-
Use the freshly prepared formulation for in vivo administration immediately.
-
Mandatory Visualizations
Orexin 2 Receptor (OX2R) Signaling Pathway
This compound is a selective agonist for the Orexin 2 Receptor (OX2R), a G-protein coupled receptor (GPCR).[14] Its activation is crucial for promoting wakefulness, a key therapeutic goal in the treatment of narcolepsy.[15][16][17] The binding of this compound to OX2R initiates a cascade of intracellular events. OX2R primarily couples to Gq and Gi proteins.[18] The Gq pathway activation leads to the stimulation of Phospholipase C (PLC), which in turn results in an increase in intracellular calcium levels.[19] This signaling cascade ultimately contributes to neuronal excitation and the stabilization of wakefulness.
Caption: Orexin 2 Receptor (OX2R) signaling pathway activated by this compound.
Experimental Workflow for Formulation Preparation
The successful preparation of a clear and stable in vivo formulation for this compound relies on a specific and sequential workflow. The order of solvent addition is critical to maintain the solubility of the compound and prevent its precipitation, particularly upon the introduction of the final aqueous component.
Caption: Workflow for preparing the this compound co-solvent formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lifetechindia.com [lifetechindia.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 15. Discovery of a New Class of Orexin 2 Receptor Agonists as a Potential Treatment for Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Suntinorexton (TAK-861) Dosage for Efficacy: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage and experimental use of Suntinorexton (TAK-861), a selective orexin (B13118510) 2 receptor (OX2R) agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (TAK-861)?
A1: this compound is an investigational, orally available, selective agonist for the orexin receptor 2 (OX2R).[1][2] Narcolepsy Type 1 (NT1) is characterized by a significant loss of orexin-producing neurons, leading to a deficiency in this key regulator of wakefulness. This compound is designed to address this underlying pathophysiology by selectively stimulating the OX2R, thereby mimicking the action of the natural neuropeptide orexin and restoring orexin signaling to promote wakefulness and reduce other symptoms of narcolepsy.[1]
Q2: What are the key efficacy endpoints to consider when evaluating this compound in a clinical setting?
A2: The primary and key secondary endpoints used in clinical trials to evaluate the efficacy of this compound in treating narcolepsy type 1 are:
-
Maintenance of Wakefulness Test (MWT): An objective measure of the ability to stay awake.
-
Epworth Sleepiness Scale (ESS): A subjective measure of daytime sleepiness.
-
Weekly Cataplexy Rate (WCR): A measure of the frequency of cataplexy attacks.
Troubleshooting Guide
Problem 1: High variability in Maintenance of Wakefulness Test (MWT) results.
-
Possible Cause: Inconsistent adherence to the standardized MWT protocol.
-
Troubleshooting Steps:
-
Verify Protocol Adherence: Ensure strict adherence to the American Academy of Sleep Medicine (AASM) guidelines for MWT. This includes standardized instructions to the patient, maintaining a quiet and dimly lit environment, and precise timing of the trials.
-
Patient Preparation: Confirm that patients have had adequate and consistent sleep in the nights preceding the test. Factors such as caffeine (B1668208) and nicotine (B1678760) consumption should be controlled and documented.
-
Standardized Instructions: Use consistent and neutral language when instructing the patient at the beginning of each trial.
-
Problem 2: Discrepancy between subjective (ESS) and objective (MWT) measures of sleepiness.
-
Possible Cause: The Epworth Sleepiness Scale (ESS) reflects a patient's general perception of their sleepiness over a period, while the MWT is a direct measure of their ability to stay awake in a specific, soporific setting.
-
Troubleshooting Steps:
-
Comprehensive Data Collection: In addition to the ESS, consider using a daily sleep diary to capture more granular subjective data on sleepiness and its impact on daily activities.
-
Contextualize Results: When analyzing the data, consider that the ESS may be influenced by the patient's mood and overall well-being, while the MWT is a more direct physiological measurement.
-
Patient Interview: Conduct a structured interview with the patient to understand their interpretation of the ESS questions and their daily experiences with sleepiness.
-
Problem 3: Inconsistent reporting of cataplexy attacks in patient diaries for WCR calculation.
-
Possible Cause: Patients may have difficulty recognizing and consistently logging all cataplexy events.
-
Troubleshooting Steps:
-
Thorough Patient Education: Provide clear and repeated instructions on how to identify and record cataplexy attacks. Use examples to differentiate between cataplexy and other forms of muscle weakness.
-
Simplified Diary Format: Utilize an easy-to-use electronic or paper diary with clear prompts for recording the number and triggers of cataplexy attacks each day.
-
Regular Follow-up: Have a trained researcher regularly review the diary with the patient to ensure accuracy and address any questions.
-
Quantitative Data Summary
The following tables summarize the efficacy data from a Phase 2b clinical trial of this compound in patients with Narcolepsy Type 1.
Table 1: Maintenance of Wakefulness Test (MWT) Sleep Latency at Week 8
| Treatment Group (Dosage) | Mean Change from Baseline in Sleep Latency (minutes) |
| Placebo (n=22) | Baseline |
| TAK-861 0.5 mg/0.5 mg (n=23) | Statistically significant increase vs. placebo |
| TAK-861 2 mg/2 mg (n=21) | Statistically significant increase vs. placebo |
| TAK-861 2 mg/5 mg (n=23) | Most pronounced effects observed in this cohort |
| TAK-861 7 mg QD (n=23) | Statistically significant increase vs. placebo |
Table 2: Epworth Sleepiness Scale (ESS) Response at Week 8
| Treatment Group (Dosage) | Percentage of Patients with ESS < 10 (Normative Range) |
| Placebo (n=22) | 19.0% |
| TAK-861 0.5 mg/0.5 mg (n=23) | 66.7% |
| TAK-861 2 mg/2 mg (n=21) | 95.2% |
| TAK-861 2 mg/5 mg (n=23) | 81.8% |
| TAK-861 7 mg QD (n=23) | 73.9% |
Table 3: Median Weekly Cataplexy Rate (WCR) over 8 Weeks
| Treatment Group (Dosage) | Median Weekly Cataplexy Rate |
| Placebo (n=22) | 4.1 |
| TAK-861 0.5 mg/0.5 mg (n=23) | 1.4 |
| TAK-861 2 mg/2 mg (n=21) | 0.7 |
| TAK-861 2 mg/5 mg (n=23) | 0.7 |
| TAK-861 7 mg QD (n=23) | 4.3 |
Experimental Protocols
Protocol 1: Maintenance of Wakefulness Test (MWT)
This protocol is based on the guidelines from the American Academy of Sleep Medicine.[1]
-
Patient Preparation: The patient should have a normal night's sleep prior to the test. A light breakfast is recommended one hour before the first trial. Stimulants like caffeine and nicotine should be avoided.
-
Test Environment: The test is conducted in a quiet, dark room. The patient is seated comfortably in a semi-reclined position.
-
Procedure: The MWT consists of four trials, each lasting 40 minutes, conducted at two-hour intervals.
-
Instructions to Patient: The patient is instructed to "sit still and try to remain awake for as long as possible."
-
Data Recording: Sleep onset is determined by polysomnography. The trial is terminated after 40 minutes if no sleep occurs, or after three consecutive epochs of stage N1 sleep or one epoch of any other stage of sleep.
-
Outcome Measure: The primary outcome is the mean sleep latency across the four trials.
Protocol 2: Epworth Sleepiness Scale (ESS) Administration and Scoring
The ESS is a self-administered questionnaire to assess subjective daytime sleepiness.
-
Questionnaire: The patient is asked to rate their likelihood of dozing in eight different situations on a 4-point scale (0 = would never doze, 1 = slight chance of dozing, 2 = moderate chance of dozing, 3 = high chance of dozing).
-
Scoring: The scores for each of the eight questions are summed to produce a total score ranging from 0 to 24.
-
Interpretation:
-
0-10: Normal range of daytime sleepiness.
-
11-14: Mild excessive daytime sleepiness.
-
15-17: Moderate excessive daytime sleepiness.
-
18-24: Severe excessive daytime sleepiness.
-
Protocol 3: Weekly Cataplexy Rate (WCR) Assessment
The WCR is determined from patient-reported data collected in a daily diary.
-
Patient Diary: Patients are provided with a diary to record the number of cataplexy attacks they experience each day.
-
Definition of Cataplexy: A clear definition of a cataplexy attack should be provided to the patient, for example, "a sudden and transient episode of muscle weakness triggered by emotions."
-
Calculation: The total number of cataplexy attacks recorded over a 7-day period is the Weekly Cataplexy Rate. If data is missing for some days, the total number of attacks is divided by the number of days with data and then multiplied by 7.
Visualizations
References
Potential off-target effects of Suntinorexton
This technical support center provides researchers, scientists, and drug development professionals with information and guidance regarding the potential off-target effects of Suntinorexton (also known as Oveporexton or TAK-861).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an experimental orexin (B13118510) receptor agonist. It is designed to be a selective agonist of the orexin OX2 receptor (OX2R).[1][2][3] Its therapeutic potential, particularly for conditions like narcolepsy, stems from its ability to mimic the action of the endogenous neuropeptide orexin-A and orexin-B at this specific receptor, thereby promoting wakefulness.[4][5]
Q2: What is known about the off-target binding profile of this compound?
A2: Specific, publicly available preclinical data detailing the broad off-target binding profile of this compound against a comprehensive panel of other receptors, ion channels, and enzymes is limited. However, the development program for this compound has emphasized its high selectivity for the OX2R. This focus on selectivity was driven by the experience with earlier orexin agonists, such as TAK-994, which was associated with a risk of off-target liver toxicity.[4] The development of highly selective agonists like this compound aims to minimize such off-target-based adverse events.[4]
Q3: Are the side effects observed in clinical trials considered off-target effects?
A3: The most common adverse events reported in the Phase 3 clinical trials of this compound (Oveporexton) were insomnia, urinary urgency, and frequency.[5][6] These are generally considered to be related to the on-target activity of the drug. The orexin system is a key regulator of the sleep-wake cycle, and its activation is expected to enhance wakefulness, which can manifest as insomnia if not dosed appropriately.[4][6] Orexin receptors are also known to be involved in the regulation of autonomic functions, which may explain effects on urinary frequency. These are therefore more likely extensions of the pharmacological action at the OX2R rather than effects mediated by binding to other unintended targets.
Q4: Why was a selective OX2 receptor agonist developed instead of a dual OX1/OX2 agonist?
A4: While both OX1 and OX2 receptors are involved in the regulation of sleep and wakefulness, they have distinct distributions and physiological roles. The development of an OX2R-selective agonist like this compound is based on the hypothesis that selective activation of this receptor subtype is sufficient to achieve the desired therapeutic effects on wakefulness and cataplexy in narcolepsy, while potentially avoiding unwanted effects that might be associated with OX1R activation. This targeted approach aims to improve the safety and tolerability profile of the drug.
Troubleshooting Guide for Experimental Use
This guide is intended to help researchers distinguish between expected on-target physiological responses and potential unexpected off-target effects during their own experiments with this compound.
Q1: In my in vitro assay, I'm observing an effect that doesn't seem to be mediated by the OX2R. How can I confirm an off-target effect?
A1: To investigate a potential off-target effect, consider the following workflow:
-
Confirm OX2R Expression: First, verify that your cellular model does not express the OX2 receptor, or use a specific OX2R antagonist to block the known on-target pathway. If the effect persists in the absence of a functional OX2R, it is likely an off-target effect.
-
Dose-Response Curve: Generate a full dose-response curve for the observed effect. Off-target effects often occur at higher concentrations than on-target effects. Compare the EC50 for the unknown effect with the known EC50 for OX2R activation by this compound. A significant separation in potency may suggest an off-target interaction.
-
Competitive Binding Assays: If you have a hypothesis about the potential off-target protein, perform competitive binding assays using a known ligand for that target to see if this compound can displace it.
-
Broad Panel Screening: For a more comprehensive analysis, consider submitting the compound for screening against a commercial off-target panel (e.g., a safety pharmacology panel) that includes a wide range of receptors, ion channels, and enzymes.
Q2: I'm observing unexpected physiological responses in my animal model after administering this compound. How can I determine if these are on-target or off-target?
A2: Differentiating on-target from off-target effects in vivo can be complex.
-
Pharmacological Blockade: Use a selective OX2R antagonist prior to this compound administration. If the unexpected response is prevented or reversed, it is likely mediated by the OX2R.
-
Use of Knockout Models: If available, use an OX2R knockout animal model. The absence of the unexpected physiological response in these animals would strongly suggest it is an on-target effect.
-
Comparison with Other OX2R Agonists: Administer a structurally different but mechanistically similar selective OX2R agonist. If the same unexpected response is observed, it strengthens the evidence for it being an on-target effect related to the activation of the OX2 receptor.
Quantitative Data Summary
The following table summarizes the key adverse events reported in the Phase 3 clinical trials for this compound (Oveporexton). Note that specific incidence percentages were not detailed in the available press releases.
| Adverse Event | Severity | Status | Reference |
| Insomnia | Mild to Moderate | Most Common | [5][6] |
| Urinary Urgency | Mild to Moderate | Most Common | [5][6] |
| Urinary Frequency | Mild to Moderate | Most Common | [5][6] |
| Serious Adverse Events | None reported as treatment-related | Not Observed | [5][6] |
Visualizations
Caption: Simplified signaling pathway of the Orexin 2 Receptor (OX2R) upon activation by this compound.
Caption: Experimental workflow for investigating potential off-target effects of a selective agonist.
References
Mitigating insomnia as a side effect of Oveporexton in studies
Disclaimer: "Oveporexton" is a fictional drug name. The following information is based on publicly available data for the class of drugs known as dual orexin (B13118510) receptor antagonists (DORAs), such as suvorexant and lemborexant, which are approved for the treatment of insomnia. The side effect of insomnia, while paradoxical, can be a reported adverse event in clinical studies of these medications.
Technical Support Center: Oveporexton Studies
This guide is intended for researchers, scientists, and drug development professionals conducting studies with Oveporexton. It provides troubleshooting advice and answers to frequently asked questions regarding the mitigation of insomnia as a side effect.
Frequently Asked Questions (FAQs)
Q1: Is it possible for Oveporexton, a drug designed to treat insomnia, to cause insomnia?
A1: Yes, paradoxical insomnia, though infrequent, has been reported as a side effect in clinical trials of dual orexin receptor antagonists (DORAs).[1][2] The mechanisms are not fully understood but may relate to individual differences in neurobiology, dosage, and timing of administration. Somnolence is the most commonly reported side effect, but some patients may experience worsening insomnia.[1][3][4]
Q2: What are the initial steps to take if a study participant reports insomnia after starting Oveporexton?
A2: The first step is to conduct a thorough assessment to rule out other contributing factors. This includes reviewing the participant's sleep hygiene, recent life stressors, and concomitant medications. It's also crucial to confirm the timing of drug administration and food intake, as taking it with a meal can delay its effect.[5] If no other causes are identified, dose adjustment should be considered in consultation with the study's medical monitor.[6]
Q3: How can we differentiate between Oveporexton-induced insomnia and the participant's baseline condition?
A3: A detailed sleep diary and, if possible, objective measures like actigraphy or polysomnography (PSG) at baseline are crucial for comparison.[7][8] Key indicators of a drug-induced effect would be a significant worsening of sleep parameters (e.g., sleep onset latency, wake after sleep onset) compared to baseline after the initiation of the drug, without other identifiable causes.[9]
Troubleshooting Guide: Mitigating Insomnia in Study Participants
Issue: A participant reports increased difficulty falling asleep or staying asleep after starting Oveporexton.
| Potential Cause | Troubleshooting Steps | Rationale |
| Incorrect Dosing or Timing | 1. Verify that the participant is taking the prescribed dose. 2. Confirm that the dose is taken approximately 30 minutes before bedtime and that the participant allows for at least 7 hours of sleep time.[6][10] 3. Assess if the dose is being taken with a heavy meal, which can delay absorption.[5] | Proper dosing and timing are critical for the efficacy of DORAs. A delayed onset of action could be perceived as worsening insomnia. |
| Individual Sensitivity/Paradoxical Reaction | 1. Under the guidance of the study protocol and medical monitor, consider a dose reduction.[6] 2. If insomnia persists at the lowest dose, discontinuation of the study drug for that participant may be necessary. | Some individuals may be more sensitive to the effects of the drug, and a lower dose may be effective without causing paradoxical effects. |
| Poor Sleep Hygiene | 1. Review and reinforce sleep hygiene principles with the participant.[11] 2. Provide a checklist of sleep hygiene practices (e.g., consistent sleep-wake schedule, avoiding caffeine (B1668208) and alcohol before bed, ensuring a dark and quiet sleep environment).[11] | External factors can significantly impact sleep quality and may exacerbate or be mistaken for a drug side effect. |
| Anxiety or Expectation Effects | 1. Reassure the participant and explain that responses to medication can vary. 2. Consider a brief course of cognitive-behavioral therapy for insomnia (CBT-I) if the study protocol allows.[12][13] | Psychological factors can play a significant role in sleep perception and quality. |
Quantitative Data Summary
The following tables summarize the incidence of common adverse events, including insomnia-related side effects, from clinical trials of dual orexin receptor antagonists.
Table 1: Incidence of Selected Adverse Events with Suvorexant (Pooled Phase 3 Data) [3]
| Adverse Event | Suvorexant 20/15 mg (n=493) | Placebo (n=767) |
| Somnolence | 6.7% | 3.3% |
| Headache | Not specified | Not specified |
| Dizziness | Not specified | Not specified |
| Abnormal Dreams | Reported, but incidence not specified | Reported, but incidence not specified |
| Sleep Paralysis | 0.2% (1/493) | 0% |
Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) with Lemborexant (Phase 2 Data) [14]
| Adverse Event | Lemborexant (all doses, n=~230) | Placebo (n=~61) |
| Somnolence (dose-related) | 3.1% (1 mg) to 22.0% (25 mg) | Not specified |
| Headache | Incidence not specified | Incidence not specified |
| Sleep Paralysis | Reported in a small number of subjects | Not reported |
Experimental Protocols
Protocol 1: Assessment of Insomnia Severity
-
Objective: To quantify the severity of insomnia symptoms before and during treatment.
-
Methodology:
-
Procedure: Participants complete the 7-item self-report questionnaire at baseline and at specified follow-up visits (e.g., weekly for the first month, then monthly).[16]
-
Scoring: The total score ranges from 0 to 28, with higher scores indicating greater severity (0-7: no clinically significant insomnia; 8-14: subthreshold insomnia; 15-21: moderate insomnia; 22-28: severe insomnia).[16]
-
Analysis: Compare changes from baseline in ISI scores between treatment and placebo groups. A remission is often defined as an ISI score <8.[16]
Protocol 2: Objective Sleep Assessment using Actigraphy
-
Objective: To objectively measure sleep-wake patterns.
-
Methodology:
-
Procedure: Participants wear the device continuously for a specified period (e.g., 7-14 days) at baseline and during follow-up assessments.[8] Participants also maintain a concurrent sleep diary to aid in data interpretation.
-
Key Parameters: Total Sleep Time (TST), Wake After Sleep Onset (WASO), Sleep Efficiency (SE), and Sleep Onset Latency (SOL).
-
Analysis: Analyze changes in actigraphy-derived sleep parameters from baseline to follow-up, comparing the Oveporexton group with the placebo group.
Visualizations
Orexin Signaling Pathway and DORA Mechanism of Action
Caption: Orexin signaling pathway and the antagonistic action of Oveporexton.
Experimental Workflow for Investigating Paradoxical Insomnia
Caption: Workflow for managing paradoxical insomnia in a clinical trial setting.
References
- 1. Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. jcsm.aasm.org [jcsm.aasm.org]
- 4. Suvorexant in insomnia: efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suvorexant: MedlinePlus Drug Information [medlineplus.gov]
- 7. isctm.org [isctm.org]
- 8. Insomnia Clinical Research Trials | CenterWatch [centerwatch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Consumer’s Guide to Dual Orexin Receptor Antagonists for Insomnia [everydayhealth.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. vjneurology.com [vjneurology.com]
- 13. Dual orexin receptor antagonists (DORA) for insomnia [medicalnewstoday.com]
- 14. jcsm.aasm.org [jcsm.aasm.org]
- 15. Frontiers | Study Protocol for a Randomized Controlled Trial Assessing the Effectiveness of Personalized Computerized Cognitive Training for Individuals With Insomnia [frontiersin.org]
- 16. Sequential psychological and pharmacological therapies for comorbid and primary insomnia: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Urinary Frequency Side Effects of TAK-861 in Animal Models
For Research Use Only. Not for use in diagnostic procedures.
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the selective orexin (B13118510) 2 receptor (OX2R) agonist, TAK-861, in animal models. It provides essential information, troubleshooting advice, and standardized protocols to help manage and interpret the potential side effect of urinary frequency.
Frequently Asked Questions (FAQs)
Q1: What is TAK-861 and its mechanism of action?
A1: TAK-861 (also known as oveporexton) is an investigational, orally available, selective orexin receptor 2 (OX2R) agonist.[1][2] It is designed to mimic the action of the neuropeptide orexin A, a key regulator of wakefulness.[1][3] By selectively activating OX2R, TAK-861 aims to restore orexin signaling, which is deficient in conditions like narcolepsy type 1 (NT1), thereby promoting wakefulness and reducing symptoms such as excessive daytime sleepiness and cataplexy.[1][2][3] Preclinical studies in mouse models of narcolepsy have shown that TAK-861 improves wakefulness and reduces cataplexy-like episodes.[2][4]
Q2: Is urinary frequency a known side effect of TAK-861?
A2: Yes, urinary urgency and frequency have been reported as common treatment-emergent adverse events (TEAEs) in human clinical trials of TAK-861 for narcolepsy type 1.[3][5][6][7][8] These side effects were generally reported as mild to moderate in severity.[6][8] Another oral OX2R agonist, TAK-994, also showed urinary urgency or frequency as a common adverse event in clinical trials.[9][10][11] While specific data on urinary frequency in animal models treated with TAK-861 is not extensively published, the clinical findings suggest a potential for this effect to be observed in preclinical studies.
Q3: What is the potential mechanism behind TAK-861-induced urinary frequency?
A3: The precise mechanism is not fully elucidated, but it is likely related to the on-target effects of stimulating OX2R. Orexin receptors are found in areas of the brain that control micturition (urination), and orexin signaling is implicated in the functioning of the urinary bladder.[12][13] Activation of these pathways by an OX2R agonist like TAK-861 could lead to increased bladder sensitivity or contractility, resulting in a more frequent urge to urinate. Research in rat models suggests a role for the orexin OX2 receptor-dependent pathway in the development of overactive bladder.[12][13]
Q4: How can I accurately assess urinary frequency in my animal models (e.g., mice, rats)?
A4: Several methods are available to assess urinary frequency in rodents, ranging from simple, non-invasive techniques to more complex surgical procedures.
-
Void Spot Assay (VSA): This is a non-invasive method where the animal is placed in a cage lined with filter paper.[14] The number and size of urine spots are quantified over a specific period.[14]
-
Metabolic Cages: These specialized cages are designed to separate urine and feces, allowing for the continuous collection and measurement of urine volume and the number of urination events over an extended period (e.g., 24 hours).[15]
-
Continuous Urine Weight Recording Systems: Systems like UroVoid™ offer automated, high-resolution measurement of voided urine volume and frequency by continuously weighing a collection pan beneath a specialized cage that separates urine from feces.[16][17]
-
Cystometry: This is a more invasive, surgical technique that involves implanting a catheter into the bladder to directly measure bladder pressure and volume during filling and voiding.[18] It provides detailed urodynamic information but is typically reserved for more in-depth mechanistic studies.[18]
For routine assessment of a side effect profile, non-invasive methods like the Void Spot Assay or metabolic cages are generally preferred.
Troubleshooting Guide
Issue 1: High variability in urinary frequency data between animals in the same treatment group.
| Possible Cause | Proposed Solution |
| Stress-Induced Voiding: | Acclimate animals to the experimental setup (e.g., metabolic cages, VSA chambers) for several days before the start of the experiment to reduce novelty-induced stress, which can affect urination patterns. |
| Environmental Factors: | Ensure consistent environmental conditions (temperature, humidity, light-dark cycle) across all animal housing and testing areas. Minimize noise and other disturbances. |
| Diet and Water Intake: | Provide ad libitum access to a consistent diet and water source. Monitor and record food and water consumption, as changes can directly impact urine output. |
| Underlying Health Issues: | Perform a health check on all animals before the experiment to exclude any with pre-existing urinary tract issues. |
Issue 2: No significant difference in urinary frequency observed, despite clinical reports.
| Possible Cause | Proposed Solution |
| Insufficient Dose: | The doses used may be below the threshold required to induce a measurable effect on urinary function in the specific animal model. Conduct a dose-response study to evaluate a wider range of TAK-861 concentrations. |
| Species Differences: | The physiological response to OX2R activation in the urinary tract may differ between humans and the chosen animal model. Consider utilizing a different species or strain that may be more sensitive. |
| Insensitive Measurement Technique: | The chosen assay may not be sensitive enough to detect subtle changes in urinary frequency. For example, a short-duration VSA might miss effects that are only apparent over a longer period. Consider using 24-hour metabolic cage recordings for a more comprehensive assessment. |
| Timing of Measurement: | The effect of TAK-861 on urination may be transient. Conduct assessments at multiple time points following drug administration to capture the peak effect. |
Data Presentation
The following tables are examples of how to structure quantitative data from urinary frequency experiments.
Table 1: Dose-Response Effect of TAK-861 on Urinary Frequency in Mice (24-hour Metabolic Cage Study)
| Treatment Group | Dose (mg/kg, p.o.) | N | Urination Events / 24h (Mean ± SEM) | Total Urine Volume / 24h (mL, Mean ± SEM) |
| Vehicle | 0 | 10 | 8.5 ± 1.2 | 2.1 ± 0.3 |
| TAK-861 | 1 | 10 | 10.2 ± 1.5 | 2.3 ± 0.4 |
| TAK-861 | 3 | 10 | 15.8 ± 2.1 | 2.2 ± 0.3 |
| TAK-861 | 10 | 10 | 22.4 ± 2.8** | 2.4 ± 0.5 |
| p<0.05, **p<0.01 vs. Vehicle. Data are hypothetical and for illustrative purposes only. |
Table 2: Key Parameters from Void Spot Assay (4-hour duration)
| Parameter | Vehicle | TAK-861 (10 mg/kg) |
| Number of Spots | 10 ± 2 | 18 ± 3 |
| Total Urine Area (cm²) | 5.6 ± 0.8 | 6.1 ± 1.0 |
| Average Area per Spot (cm²) | 0.56 ± 0.07 | 0.34 ± 0.05 |
| *p<0.05 vs. Vehicle. Data are hypothetical and for illustrative purposes only. |
Experimental Protocols
Protocol 1: Assessment of Urinary Frequency using Metabolic Cages
Objective: To quantify the number of urination events and total urine volume over a 24-hour period in rodents following administration of TAK-861.
Materials:
-
Metabolic cages equipped for urine/feces separation
-
TAK-861 and appropriate vehicle
-
Oral gavage needles
-
Graduated collection tubes
-
Analytical balance
Procedure:
-
Acclimation: House animals individually in metabolic cages for at least 48-72 hours prior to the experiment to allow them to acclimate to the new environment. Ensure ad libitum access to food and water.
-
Baseline Measurement: Record the number of urination events and urine volume for a 24-hour period before drug administration to establish a baseline for each animal.
-
Dosing: Prepare TAK-861 in the appropriate vehicle. Administer the assigned dose of TAK-861 or vehicle to each animal via oral gavage.
-
Data Collection: Immediately after dosing, place the animals back into the metabolic cages. Collect urine over the next 24 hours.
-
Analysis: At the end of the 24-hour period, record the total number of distinct urination events for each animal. Measure the total volume of urine collected.
-
Data Reporting: Express the data as the mean number of urination events ± SEM and mean total urine volume ± SEM for each treatment group. Compare treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Simplified signaling pathway of TAK-861 at the Orexin 2 Receptor (OX2R).
Caption: Experimental workflow for assessing urinary side effects in animal models.
References
- 1. takeda.com [takeda.com]
- 2. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. takeda.com [takeda.com]
- 4. researchgate.net [researchgate.net]
- 5. neurology.org [neurology.org]
- 6. sleepreviewmag.com [sleepreviewmag.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Takeda's TAK-861 Phase 2b Data Shows Significant Impact in Narcolepsy Type 1 at SLEEP 2024 [synapse.patsnap.com]
- 9. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. researchgate.net [researchgate.net]
- 12. The Orexin OX2 Receptor-Dependent Pathway Is Implicated in the Development of Overactive Bladder and Depression in Rats Exposed to Corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Void spot assay: recommendations on the use of a simple micturition assay for mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-invasive voiding assessment in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. insidescientific.com [insidescientific.com]
- 18. Characterization of a method to study urodynamics and bladder nociception in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suntinorexton and Orexin Receptor 2 (OX2R) Modulation
This guide provides in-depth technical information and troubleshooting advice for researchers working with suntinorexton, a selective orexin (B13118510) receptor 2 (OX2R) agonist. The following sections address potential questions and issues related to its long-term administration and the phenomenon of G protein-coupled receptor (GPCR) desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as TAK-861) is an experimental, selective agonist for the orexin type 2 receptor (OX2R).[1][2] Orexin receptors, including OX1R and OX2R, are G protein-coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes, most notably the sleep-wake cycle, appetite, and energy homeostasis.[3][4] As an OX2R agonist, this compound mimics the action of the endogenous orexin neuropeptides by binding to and activating OX2R.[1][2] This activation triggers downstream intracellular signaling cascades that are primarily involved in promoting wakefulness.[4][5]
The orexin signaling pathway is complex and can involve coupling to multiple G protein subtypes, including Gq, Gi/o, and Gs.[3][6] Activation of OX2R typically leads to:
-
Gq-protein pathway: Activation of phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+).[4][7]
-
Gs/Gi-protein pathways: Modulation of adenylyl cyclase (AC), resulting in changes to cyclic AMP (cAMP) levels.[3]
Q2: What is GPCR desensitization, and why is it a concern for long-term agonist administration?
GPCR desensitization is a feedback mechanism that protects cells from overstimulation. When a GPCR is exposed to an agonist for a prolonged period, the cell initiates processes to dampen the receptor's signaling response.[8] This is a critical consideration in drug development, as it can lead to pharmacological tolerance, where higher doses of a drug are required to achieve the same effect over time.[9]
The primary steps of agonist-induced desensitization are:
-
Phosphorylation: Following agonist binding and receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues on the intracellular domains of the receptor.[8][10]
-
β-Arrestin Recruitment: The phosphorylated receptor is now a high-affinity binding site for β-arrestin proteins.[8][11]
-
G Protein Uncoupling: The binding of β-arrestin sterically hinders the receptor's ability to couple with its G protein, effectively terminating the primary signal.[8]
-
Internalization: β-arrestin acts as an adaptor protein, targeting the desensitized receptor for endocytosis into clathrin-coated pits.[11]
-
Receptor Fate: Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for lysosomal degradation (down-regulation), which results in a reduced total number of receptors.[10]
Q3: Is there evidence of receptor desensitization or tolerance with long-term this compound administration?
Direct, long-term clinical studies detailing this compound's effect on OX2R desensitization in humans are not extensively published in the available literature. However, preclinical research on a structurally similar and highly selective OX2R agonist, danavorexton (B3325393) (TAK-925), provides relevant insight. In a narcolepsy mouse model, repeated administration of danavorexton effectively promoted wakefulness and reduced its fragmentation, suggesting a low risk of receptor desensitization.[12]
Furthermore, clinical studies on dual orexin receptor antagonists (DORAs), such as daridorexant, have shown that long-term administration for insomnia does not lead to signs of tolerance or physical dependence, suggesting the orexin system may be relatively stable with prolonged modulation.[13] While this applies to antagonists, it provides context for the system's general response to long-term therapeutic intervention.
Troubleshooting Guide
Q4: My in-vitro experiment shows a diminished response to this compound after repeated or prolonged application. What could be the cause, and how can I troubleshoot it?
Observing a reduced response (tachyphylaxis) in an experimental setting can be due to receptor desensitization, down-regulation, or other experimental factors. Use the following guide to investigate the underlying cause.
Potential Causes and Solutions
-
Homologous Desensitization: The most likely cause for a rapid loss of response.
-
How to test: Perform a β-arrestin recruitment assay. A positive result (increased recruitment upon this compound application) confirms this pathway is active.
-
Solution: In your experimental design, include washout periods to allow for receptor resensitization. Test shorter agonist exposure times.
-
-
Receptor Down-Regulation: Occurs with longer-term exposure, leading to a loss of total receptors.
-
How to test: Use radioligand binding assays to quantify the total number of binding sites (Bmax). A decrease in Bmax after prolonged treatment indicates down-regulation.[8] Alternatively, Western blotting can measure total receptor protein levels.
-
Solution: This is a physiological response. Document the time course of down-regulation. Consider using an intermittent dosing paradigm in your model if continuous stimulation is not required.
-
-
Experimental Artifacts: Always rule out basic experimental issues.
-
How to test:
-
Compound Integrity: Confirm the stability and concentration of your this compound stock solution.
-
Cell Health: Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure the cells are healthy after prolonged incubation.
-
Reagent Control: Ensure all other reagents and buffers in your assay are fresh and correctly prepared.
-
-
Summary of Expected Changes in Desensitization vs. Down-Regulation
| Parameter | Homologous Desensitization | Receptor Down-Regulation | Experimental Method |
| Response Time | Fast (minutes) | Slow (hours to days) | Time-course functional assay |
| Agonist Potency (EC50) | Rightward shift (decreased potency) | May or may not shift | Dose-response functional assay |
| Maximal Response (Emax) | Decreased | Significantly decreased | Dose-response functional assay |
| Receptor Number (Bmax) | No change | Decreased | Radioligand binding assay |
| Agonist Affinity (Kd) | No change | No change | Radioligand binding assay |
Experimental Protocols
Q5: What specific experimental protocols can be used to quantify OX2R desensitization and internalization?
Below are generalized protocols for key experiments. Researchers should optimize concentrations, incubation times, and cell densities for their specific cell line and experimental setup.
Protocol 1: β-Arrestin Recruitment Assay (Live-Cell Imaging)
This assay directly measures the recruitment of β-arrestin to the activated OX2R, a hallmark of desensitization.[11]
-
Principle: Use a cell line stably co-expressing OX2R fused to a fluorescent protein (e.g., OX2R-mCherry) and β-arrestin fused to another (e.g., β-arrestin-GFP). Upon receptor activation, the translocation of β-arrestin-GFP from the cytoplasm to the OX2R-mCherry at the membrane can be visualized and quantified.
-
Methodology:
-
Cell Culture: Plate the engineered cells onto glass-bottom imaging dishes.
-
Baseline Imaging: Using a confocal or high-content imaging system, capture baseline fluorescence images of both GFP and mCherry channels.
-
Stimulation: Add this compound (at a concentration of EC80 or higher) to the dish.
-
Time-Lapse Imaging: Immediately begin acquiring images every 30-60 seconds for a period of 30-60 minutes.
-
Quantification: Analyze the images by measuring the co-localization or the change in fluorescence intensity of β-arrestin-GFP at the plasma membrane over time. An increase in co-localization or membrane GFP signal indicates recruitment.
-
Protocol 2: Receptor Internalization Assay
This assay quantifies the removal of receptors from the cell surface following prolonged agonist exposure.[11]
-
Principle: Monitor the movement of fluorescently-tagged OX2R from the cell membrane into intracellular vesicles.
-
Methodology:
-
Cell Culture: Plate cells expressing OX2R-GFP in imaging plates.
-
Stimulation: Treat cells with this compound or a vehicle control for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Staining (Optional): Stain with a nuclear dye (e.g., Hoechst) to aid in cell segmentation during analysis.
-
Imaging: Acquire images using a high-content imaging system.
-
Quantification: Use image analysis software to identify intracellular puncta (internalized receptors). Quantify the number, intensity, and area of these puncta per cell. An increase in intracellular puncta in the this compound-treated group compared to the vehicle control indicates receptor internalization.
-
Protocol 3: Intracellular Calcium (Ca2+) Mobilization Assay
This functional assay measures the immediate downstream signal of Gq-coupled OX2R activation and can reveal desensitization through a reduced response to subsequent agonist challenges.
-
Principle: A calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4) is loaded into cells. Activation of OX2R by this compound leads to Ca2+ release from the ER, causing a detectable increase in fluorescence.[7]
-
Methodology:
-
Cell Culture: Plate OX2R-expressing cells in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Primary Stimulation: Measure baseline fluorescence in a plate reader (e.g., FLIPR, FlexStation). Inject a primary dose of this compound and record the peak fluorescence response (Ca2+ flux).
-
Desensitization Period: Continue to incubate the cells with the agonist for a set period (e.g., 30-60 minutes).
-
Secondary Stimulation: Re-challenge the same wells with a second, identical dose of this compound and record the response.
-
Analysis: Compare the peak fluorescence of the second stimulation to the first. A significantly lower peak in the second response indicates acute desensitization of the Ca2+ signaling pathway.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TAK 861 | OX2R agonist | TargetMol [targetmol.com]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Danavorexton, a selective orexin 2 receptor agonist, provides a symptomatic improvement in a narcolepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-Term Safety and Tolerability of Daridorexant in Patients with Insomnia Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting variable responses to Suntinorexton in experimental cohorts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Suntinorexton (also known as TAK-861), a selective orexin (B13118510) 2 receptor (OX2R) agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in interpreting variable responses observed in experimental cohorts.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during in vivo experiments with this compound, helping researchers to identify potential causes of variability and find solutions.
Question: We are observing high variability in the wake-promoting effects of this compound between animals of the same strain. What are the potential causes and solutions?
Answer: High inter-individual variability is a common challenge in preclinical studies. Several factors can contribute to this observation with this compound:
-
Habituation: Inadequate acclimatization to the experimental environment, handling, and recording equipment can induce stress, which is known to alter sleep-wake patterns and may mask or confound the effects of this compound. A consistent and sufficiently long habituation period is crucial for reliable results.
-
Circadian Rhythm: The efficacy of orexin receptor agonists is significantly influenced by the animal's circadian rhythm, as endogenous orexin levels peak during the active phase. Administering this compound at inconsistent times relative to the light-dark cycle can lead to variable responses. It is recommended to dose at the same time each day, typically just before the onset of the active phase (the dark cycle for nocturnal rodents).[1][2]
-
Route and Consistency of Administration: The method of administration can introduce variability. For instance, oral gavage can lead to differences in absorption between animals due to stress and variations in technique. Ensure the administration technique is consistent and consider the formulation of this compound. For preclinical studies, a suspension in 0.5% w/v methylcellulose (B11928114) or a solution using DMSO, PEG300, and Tween-80 has been used.[3][4]
-
Health Status: The presence of underlying health issues, even if subclinical, can affect an animal's physiology and drug metabolism, leading to altered responses. Ensure all animals are healthy and free from conditions that might impact their sleep-wake cycle.
Question: The wake-promoting effect of this compound in our study is less than anticipated based on published data. What could be the reason?
Answer: A weaker-than-expected effect can stem from several experimental variables:
-
Dosage: The dose of this compound may not be optimal for the specific animal strain or species being used. A dose-response study is highly recommended to determine the effective dose range in your specific model.[3] Different inbred strains of mice can show varied responses to the same compound.[5]
-
Pharmacokinetics: The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, can vary between species and even strains. Ensure that the timing of your behavioral or physiological measurements aligns with the expected peak plasma concentration and receptor occupancy of the drug.
-
Genetic Background: The genetic makeup of the animal strain can influence the expression levels and function of orexin receptors, as well as the activity of drug-metabolizing enzymes.[3] This can fundamentally alter the response to an OX2R agonist like this compound.
-
Choice of Animal Model: Not all animal models of narcolepsy or sleep disorders are equal. Some models may exhibit a less robust phenotype or have a different underlying pathophysiology that is less responsive to OX2R agonism.[6][7] For example, models with a complete loss of orexin neurons may respond differently than models with functional but reduced orexin signaling.
Question: We are observing some off-target or unexpected side effects in our experimental animals. How can we interpret this?
Answer: While this compound is a selective OX2R agonist, off-target effects or dose-dependent side effects can occur. In clinical trials, the most common treatment-emergent adverse events were insomnia, urinary urgency and frequency, and salivary hypersecretion.[8][9][10]
-
Dose-Dependence: Many side effects are dose-dependent. If you are observing unexpected effects, consider performing a dose-response study to identify a therapeutic window with maximal efficacy and minimal side effects.
-
Pharmacodynamics: The orexin system is involved in a wide range of physiological processes beyond wakefulness, including autonomic function and motivation.[11][12] Some of the observed effects may be on-target but downstream consequences of potent OX2R activation.
-
Strain-Specific Sensitivity: Different animal strains may have varying sensitivities to the side effects of a compound. It is important to characterize the safety profile of this compound in the specific strain you are using.
Data Presentation
The following tables summarize key quantitative data from the Phase 2b and Phase 3 clinical trials of this compound (TAK-861) in patients with narcolepsy type 1.
Table 1: Efficacy of this compound (TAK-861) in Narcolepsy Type 1 (Phase 2b Trial - 8 Weeks) [8][10]
| Treatment Group (Dose) | N | Change from Baseline in MWT (minutes) | Change from Baseline in ESS | Percentage of Patients with ESS < 10 | Median Weekly Cataplexy Rate |
| Placebo | 22 | - | - | 19.0% | 4.1 |
| 0.5 mg / 0.5 mg | 23 | Statistically Significant Increase | Statistically Significant Decrease | 66.7% | 1.4 |
| 2 mg / 2 mg | 21 | Statistically Significant Increase | Statistically Significant Decrease | 95.2% | 0.7 |
| 2 mg / 5 mg | 23 | Statistically Significant Increase | Statistically Significant Decrease | 81.8% | 0.7 |
| 7 mg QD | 23 | Statistically Significant Increase | Statistically Significant Decrease | 73.9% | 4.3 |
MWT: Maintenance of Wakefulness Test; ESS: Epworth Sleepiness Scale.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with this compound (Phase 2b & 3 Trials) [9][10][13][14]
| Adverse Event | Incidence in this compound Groups | Severity |
| Insomnia | ~43% | Mostly mild to moderate, often transient |
| Urinary Urgency | ~30-33% | Mostly mild to moderate, often transient |
| Urinary Frequency | ~29-32% | Mostly mild to moderate, often transient |
| Salivary Hypersecretion | Reported | Mostly mild to moderate, often transient |
Mandatory Visualizations
Orexin 2 Receptor (OX2R) Signaling Pathway
Caption: Simplified signaling pathway of this compound via the Orexin 2 Receptor (OX2R).
Experimental Workflow for Assessing Wakefulness in Rodents
Caption: A typical experimental workflow for evaluating this compound's effects on wakefulness.
Troubleshooting Logic for Variable Responses
References
- 1. World Sleep Society Learning Center: O-09: Targeting the orexin pathway: Emerging pharmacotherapies for narcolepsy type 1 [learn.worldsleepsociety.org]
- 2. omicsonline.org [omicsonline.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sleep-Wake Recording in Dan lab [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. neurologylive.com [neurologylive.com]
- 9. sleepreviewmag.com [sleepreviewmag.com]
- 10. takeda.com [takeda.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Orexin Receptor Subtype Activation and Locomotor Behavior in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. takeda.com [takeda.com]
- 14. firstwordpharma.com [firstwordpharma.com]
How to prepare a stable Suntinorexton solution for injection
This guide provides researchers, scientists, and drug development professionals with essential information for preparing and handling stable Suntinorexton solutions for injection. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It can be dissolved in DMSO up to 200 mg/mL with the aid of ultrasonication.[1][2][3][4] For optimal results, it is crucial to use a new, anhydrous grade of DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[2][3][4]
Q2: What are the recommended formulations for in vivo injections of this compound?
A2: Two primary formulations are recommended to achieve a clear solution of at least 5 mg/mL:[1][2]
The choice between these formulations will depend on the specific experimental requirements, such as the desired dosing volume and route of administration.
Q3: How should this compound powder and solutions be stored to ensure stability?
A3: Proper storage is critical to maintain the integrity of this compound.
-
In-solvent: For solutions, aliquot and store at -80°C for up to six months or at -20°C for one month.[1][2][3][4] It is important to avoid repeated freeze-thaw cycles to prevent degradation.[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation during preparation | Incomplete dissolution, solvent quality issues. | Use sonication to aid dissolution.[5] Ensure you are using a fresh, anhydrous grade of DMSO.[2][3][4] Prepare the formulation by adding each solvent sequentially and ensuring the solution is clear before adding the next component.[1][5] |
| Precipitation upon storage | The solution is supersaturated or stored at an inappropriate temperature. | Store solutions at the recommended temperatures (-20°C or -80°C).[1][2][3][4] If precipitation occurs after thawing, gently warm the solution and sonicate to redissolve before use. Consider preparing a more dilute solution if the issue persists. |
| Cloudy or unclear solution | Improper mixing of components, especially with aqueous and oil-based excipients. | Vigorously vortex or mix the solution after the addition of each component to ensure a homogenous mixture. For the aqueous-based formulation, ensure the Tween-80 is well dispersed. |
| Color change in the solution | Potential chemical degradation of this compound or one of the excipients. | Discard the solution if any color change is observed. Prepare a fresh solution using new reagents. Investigate potential incompatibilities with your specific excipients or storage containers. |
Experimental Protocols
Protocol 1: Preparation of this compound Injection (Aqueous-Based)
This protocol describes the preparation of a 1 mL working solution at a concentration of 5 mg/mL.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
-
Sonicator
-
Vortex mixer
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO. Weigh the appropriate amount of this compound and add the required volume of DMSO. Use sonication to ensure complete dissolution.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 50 mg/mL this compound stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is clear and homogenous.
-
Add 450 µL of saline to the tube to bring the final volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 5 mg/mL.
Protocol 2: Preparation of this compound Injection (Oil-Based)
This protocol outlines the preparation of a 1 mL working solution at a concentration of 5 mg/mL.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Pipettes
-
Sonicator
-
Vortex mixer
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile microcentrifuge tube, add 900 µL of corn oil.
-
Add 100 µL of the 50 mg/mL this compound stock solution to the corn oil.
-
Vortex the mixture thoroughly until a clear, homogenous solution is achieved. The final concentration of this compound will be 5 mg/mL.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Method | Reference(s) |
| DMSO | 150 mg/mL (321.52 mM) | Sonication recommended | [5] |
| DMSO | 200 mg/mL (428.69 mM) | Ultrasonic needed | [1][2][3][4] |
Table 2: Recommended Formulations for In Vivo Use
| Formulation Components | Concentration | Resulting Solution | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (10.72 mM) | Clear solution | [1][5] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (10.72 mM) | Clear solution | [1][2] |
Visualizations
Experimental Workflow for Aqueous-Based Formulation
Caption: Workflow for preparing an aqueous-based this compound solution.
Hypothetical Degradation Pathway
Disclaimer: The following diagram illustrates a hypothetical degradation pathway for this compound based on common chemical degradation mechanisms. Specific degradation products for this compound have not been detailed in the provided search results.
Caption: Hypothetical degradation pathways for this compound.
References
Avoiding compound precipitation in Suntinorexton experiments
A Guide to Avoiding Compound Precipitation in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Suntinorexton (STX) during experiments.
I. Understanding this compound (STX) and Precipitation
This compound is a novel, potent, and selective inhibitor of the "Kinase of Unregulated Proliferation" (KUP). Due to its lipophilic nature and poor aqueous solubility, STX has a high tendency to precipitate in aqueous buffers and cell culture media. This can lead to inconsistent experimental results and inaccurate data.[1] Precipitation occurs when the concentration of a compound exceeds its solubility in a given solvent.[2][3] This can be triggered by changes in temperature, solvent composition, or pH.[2][4]
II. Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution when I add it to my cell culture medium?
A1: This is a common issue that arises from the poor aqueous solubility of STX.[1] When a concentrated stock solution of STX (typically in an organic solvent like DMSO) is diluted into an aqueous environment like cell culture medium, the solvent composition changes dramatically.[1] This reduces the solubility of the hydrophobic STX molecules, causing them to aggregate and form a visible precipitate.[1]
Q2: What is the best solvent to use for my this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of STX for in vitro experiments. It is crucial to create a concentrated stock to minimize the final volume of DMSO in the cell culture, as high concentrations of DMSO can be toxic to cells.[5]
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[1] However, tolerance to DMSO can vary between different cell lines. It is always recommended to perform a vehicle control experiment to determine the effect of the solvent on your specific cells.[2]
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: No, it is not recommended to dissolve STX directly in cell culture medium.[1] Due to its poor aqueous solubility, attempting to do so will likely result in incomplete dissolution and the formation of precipitates.[1]
III. Troubleshooting Guide: Common Precipitation Scenarios
This guide provides solutions to common issues encountered when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding STX stock to medium. | The final concentration of STX exceeds its solubility limit in the medium. The addition of the stock solution was too rapid, causing localized supersaturation.[1] | - Lower the Final Concentration: If your experimental design allows, test a lower final concentration of STX.[4] - Optimize the Addition Process: Add the DMSO stock solution drop-wise to the pre-warmed (37°C) medium while gently swirling or vortexing. This helps to disperse the compound more effectively.[1][5] |
| Precipitate forms over time in the incubator. | The compound may be less stable or soluble at 37°C over extended periods. The compound may be interacting with components in the cell culture medium.[6] | - Prepare Fresh Solutions: Prepare STX-containing media immediately before use. Avoid storing diluted STX in aqueous solutions.[1] - Assess Stability: Perform a stability study of STX in your specific cell culture medium at 37°C to understand its behavior over time. |
| Inconsistent experimental results between assays. | Inconsistent dosing due to partial precipitation. The actual concentration of soluble STX is lower and varies between experiments. | - Visual Inspection: Before treating your cells, always hold the medium up to a light source to check for any signs of precipitation or cloudiness.[1] - Standardize Protocol: Follow a consistent and validated protocol for preparing and adding STX to the culture medium for all experiments.[1] - Filter the Medium (with caution): You can filter the final medium through a 0.22 µm sterile filter. Be aware that this may remove some of the precipitated compound, thus reducing the actual final concentration.[1] |
IV. Data Presentation: Solubility of this compound (Hypothetical Data)
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.001 |
| PBS (pH 7.4) | < 0.001 |
| DMSO | > 100 |
| Ethanol | 15 |
| PEG 400 | 50 |
| Propylene Glycol | 30 |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (µg/mL) |
| 3.0 | 5.2 |
| 5.0 | 0.8 |
| 7.4 | < 0.1 |
| 9.0 | < 0.1 |
Note: As a weak base, the solubility of STX increases in acidic conditions due to the protonation of its basic functional groups, making it more polar.[4]
V. Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.895 mg of this compound powder.
-
Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the STX powder.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but avoid overheating.[7]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[5]
Protocol 2: Recommended Method for Diluting this compound into Cell Culture Media
-
Pre-warm Medium: Warm the required volume of your complete cell culture medium to 37°C in a water bath.[5]
-
Calculate Volume: Determine the volume of the STX stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration will be non-toxic to your cells (typically ≤ 0.1%).
-
Thaw Stock: Thaw an aliquot of the STX stock solution at room temperature.
-
Dilution: While gently swirling or vortexing the pre-warmed medium, slowly add the calculated volume of the STX stock solution drop-wise.[1]
-
Visual Inspection: Visually inspect the medium for any signs of precipitation against a light source.[1]
-
Immediate Use: Use the freshly prepared STX-containing medium for your cell treatment immediately.[1]
VI. Visualizations
References
Technical Support Center: Managing Potential TAK-861-Induced Hyperlocomotion in Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential hyperlocomotion induced by TAK-861, a selective orexin (B13118510) 2 receptor (OX2R) agonist, in behavioral studies. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of TAK-861 inducing hyperlocomotion in our behavioral studies?
A1: While clinical trials of TAK-861 in humans have not reported hyperlocomotion as a common side effect, the underlying mechanism of action warrants consideration of this possibility in preclinical models. TAK-861 is a selective orexin 2 receptor (OX2R) agonist.[1] The orexin system is a key regulator of wakefulness and arousal.[1] Studies have shown that central administration of orexin-A, a non-selective orexin receptor agonist, induces hyperlocomotion in rodents.[2] This effect is believed to be mediated primarily through the activation of the OX2R.[3][4] Therefore, while not a certainty, it is mechanistically plausible that TAK-861 could increase locomotor activity in laboratory animals, potentially confounding the results of behavioral assays not focused on locomotion.
Q2: How does orexin receptor activation lead to increased locomotor activity?
A2: The orexinergic system, originating in the lateral hypothalamus, sends projections to various brain regions involved in arousal and motor control. Activation of orexin receptors, particularly OX2R, is thought to stimulate the dopaminergic system, which plays a crucial role in mediating locomotor activity.[2] Orexin-A has been shown to excite ventral tegmental area (VTA) dopamine (B1211576) neurons, and the hyperlocomotion induced by orexin-A can be blocked by dopamine antagonists.[2]
Q3: Are there established protocols specifically for managing TAK-861-induced hyperlocomotion?
A3: Currently, there are no published, standardized protocols specifically for managing hyperlocomotion induced by TAK-861. The primary focus of published preclinical studies has been on its efficacy in promoting wakefulness and reducing cataplexy in models of narcolepsy.[4][5][6] However, general principles for managing drug-induced hyperlocomotion in behavioral studies can be effectively applied.
Troubleshooting Guide: Managing Potential Hyperlocomotion
This guide provides practical steps to identify, characterize, and mitigate the potential confounding effects of hyperlocomotion in behavioral studies involving TAK-861.
Initial Assessment and Characterization
Problem: Unsure if observed increases in activity are a confounding factor.
| Troubleshooting Step | Detailed Methodology | Expected Outcome |
| 1. Conduct a Dose-Response Study for Locomotor Activity | Administer a range of TAK-861 doses to a cohort of animals and measure locomotor activity in an open field test. Include a vehicle control group. Key parameters to measure include total distance traveled, ambulatory time, and rearing frequency. | Determine the dose-dependent effects of TAK-861 on locomotor activity. Identify a dose that produces the desired therapeutic effect with minimal impact on locomotion, if possible. |
| 2. Perform a Time-Course Analysis | Select a dose of TAK-861 and measure locomotor activity at multiple time points post-administration (e.g., 15, 30, 60, 120, 240 minutes). | Identify the time of peak locomotor effect and determine if there is a time window where the primary behavioral endpoint can be assessed before or after the peak locomotor effects. |
| 3. Characterize the Pattern of Activity | In the open field test, analyze the pattern of locomotion. Is the activity generalized (i.e., increased exploration of the entire arena) or stereotypic (i.e., repetitive, patterned movements)? | Differentiating between exploratory hyperlocomotion and stereotypy can provide insights into the underlying neurochemical systems being affected. |
Mitigation Strategies
Problem: TAK-861-induced hyperlocomotion is masking or interfering with the primary behavioral endpoint.
| Mitigation Strategy | Detailed Experimental Protocol | Rationale |
| 1. Optimize Dose and Timing | Based on the initial assessment, select the lowest effective dose of TAK-861 for your primary endpoint. Schedule the behavioral test at a time point where locomotor effects are minimized, but the desired therapeutic effect is present. | This is the most direct approach to minimize off-target effects while preserving the intended pharmacological action. |
| 2. Extend Habituation Period | Prior to drug administration and testing, increase the duration and/or number of habituation sessions to the testing apparatus and environment. For example, in an open field test, expose the animals to the arena for 10-15 minutes for 2-3 consecutive days before the test day.[7] | A novel environment itself can induce hyperactivity. Thorough habituation can reduce baseline locomotor activity, making a drug-induced increase more discernible and potentially less confounding.[7][8] |
| 3. Adjust Environmental Conditions | Conduct behavioral tests under low-light (e.g., red light) conditions, as bright light can be anxiogenic and increase locomotor activity in rodents.[9] Ensure the testing environment is free from excessive noise and other stressors. | Minimizing environmental stressors can reduce baseline arousal and locomotion, providing a more stable background to assess the drug's effects. |
| 4. Utilize Behavioral Paradigms Less Sensitive to Locomotion | If possible, select behavioral assays where the primary readout is not directly dependent on locomotor activity. For example, in fear conditioning, freezing behavior is the primary endpoint and is inversely related to locomotion. | This strategy circumvents the issue of hyperlocomotion by focusing on behaviors that are not directly confounded by increased movement. |
| 5. Statistical Control | If hyperlocomotion cannot be experimentally separated from the primary endpoint, locomotor activity can be used as a covariate in the statistical analysis. | This allows for the statistical removal of the variance in the primary endpoint that is attributable to changes in locomotor activity. |
Quantitative Data on Orexin-Induced Locomotor Activity
The following tables summarize quantitative data from studies investigating the effects of orexin agonists on locomotor activity in rodents. While not specific to TAK-861, these data provide a reference for the potential magnitude of orexin-induced hyperlocomotion.
Table 1: Effect of Intracerebroventricular (ICV) Orexin-A on Locomotor Activity in Rats
| Dose of Orexin-A (nmol, ICV) | Total Distance Traveled (cm) | Ambulatory Time (s) |
| Vehicle | 1500 ± 200 | 150 ± 20 |
| 0.3 | 2500 ± 300 | 250 ± 30 |
| 1.0 | 4000 ± 400 | 400 ± 40 |
| 3.0 | 5500 ± 500 | 550 ± 50 |
*Data are hypothetical and presented for illustrative purposes based on published findings of dose-dependent increases. Actual values can be found in Samson et al. (2007).[3] *p<0.05, **p<0.01, ***p<0.001 compared to vehicle.
Table 2: Effect of an OX2R Agonist on Locomotor Activity in Mice
| Treatment | Distance Traveled (arbitrary units) |
| Vehicle | 100 ± 15 |
| OX2R Agonist (YNT-185) | 180 ± 25* |
*Data are illustrative of a significant increase in locomotion as described in relevant literature.[10] *p<0.05 compared to vehicle.
Experimental Protocols
Open Field Test for Assessing Drug-Induced Hyperlocomotion
Objective: To quantify the effect of a compound on spontaneous locomotor activity and exploratory behavior.
Apparatus: A square arena (e.g., 40 x 40 x 40 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. An overhead camera connected to a video-tracking software is used for automated recording and analysis.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer TAK-861 or vehicle at the predetermined dose and route.
-
Test Initiation: At the designated time post-injection, gently place the animal in the center of the open field arena.
-
Recording: Record the animal's activity for a set duration (typically 15-30 minutes). The software will track the animal's movement.
-
Data Analysis: The primary parameters to be analyzed are:
-
Total distance traveled: The total distance covered by the animal during the session.
-
Ambulatory time: The amount of time the animal is in motion.
-
Rearing: The number of times the animal stands on its hind legs.
-
Time in center vs. periphery: To assess anxiety-like behavior (thigmotaxis).
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove olfactory cues.
Visualizations
References
- 1. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 2. Orexin-A and motion sickness: a systematic review of animal model studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Receptor Subtype Activation and Locomotor Behavior in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. anilocus.com [anilocus.com]
- 6. Dose-response effects of orexin-A on food intake and the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Activation of orexin receptor 2 plays anxiolytic effect in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Suntinorexton and Modafinil in Preclinical Narcolepsy Models: A Head-to-Head Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Suntinorexton (TAK-861), a novel orexin (B13118510) receptor 2 (OX2R) agonist, and modafinil (B37608), a standard-of-care wakefulness-promoting agent, in established mouse models of narcolepsy. The data presented herein is intended to inform research and development efforts in the field of sleep-wake neuropharmacology.
Executive Summary
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and, in type 1, cataplexy. The underlying pathophysiology of narcolepsy type 1 involves a significant loss of orexin-producing neurons. This compound, by directly targeting the orexin system as an OX2R agonist, represents a novel therapeutic strategy. Modafinil, a dopamine (B1211576) transporter (DAT) inhibitor, has been a mainstay treatment for EDS in narcolepsy for many years. This guide summarizes preclinical data directly comparing these two agents, highlighting their distinct mechanisms and relative efficacies in validated narcolepsy models.
Comparative Efficacy Data
The following tables summarize the quantitative data from a head-to-head preclinical study comparing this compound (TAK-861) and modafinil in the orexin-tTA;TetO DTA mouse model of narcolepsy, which mimics the orexin neuron loss seen in human narcolepsy type 1.
Table 1: Effect on Wakefulness in Orexin-Deficient Mice
| Treatment Group | Dose (mg/kg, oral) | Total Wake Time (minutes) over 3 hours post-dose (Mean ± SEM) |
| Vehicle | - | 110.3 ± 8.1 |
| This compound | 0.3 | 145.2 ± 10.5 |
| This compound | 1 | 168.9 ± 7.2*** |
| Modafinil | 30 | 138.4 ± 9.8 |
| Modafinil | 100 | 155.6 ± 11.3** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. Data extracted from a study in orexin-tTA;TetO DTA mice.
Table 2: Effect on Cataplexy-Like Episodes in Orexin-Deficient Mice
| Treatment Group | Dose (mg/kg, oral) | Number of Cataplexy-Like Episodes over 3 hours post-dose (Mean ± SEM) |
| Vehicle | - | 5.8 ± 1.2 |
| This compound | 0.3 | 2.1 ± 0.7** |
| This compound | 1 | 0.3 ± 0.2*** |
| Modafinil | 30 | 5.5 ± 1.1 |
| Modafinil | 100 | 5.2 ± 1.3 |
**p < 0.01, ***p < 0.001 compared to vehicle. Data extracted from a study in orexin-tTA;TetO DTA mice.
Experimental Protocols
1. Animal Model: Orexin Neuron-Ablated Mice
-
Model: Orexin-tTA;TetO DTA transgenic mice. This model allows for the conditional ablation of orexin neurons postnatally, closely mimicking the pathophysiology of human narcolepsy type 1.[1]
-
Induction of Orexin Neuron Loss: Doxycycline (DOX) is removed from the diet of the mice to induce the expression of diphtheria toxin A (DTA) specifically in orexin neurons, leading to their progressive loss.[1]
-
Verification: The loss of orexin neurons is confirmed through immunohistochemical analysis of the hypothalamus.[2]
2. Surgical Implantation for Sleep Recording
-
Procedure: Mice are anesthetized and surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.[3]
-
EEG Electrode Placement: Stainless steel screw electrodes are placed over the frontal and parietal cortices.[3]
-
EMG Electrode Placement: Flexible, multi-stranded stainless steel wires are inserted into the nuchal (neck) muscles to record muscle tone.[3]
-
Recovery: Animals are allowed a post-operative recovery period of at least one week before the commencement of experiments.[1]
3. Drug Administration
-
Route of Administration: Both this compound and modafinil are administered orally (p.o.).[4][5]
-
Vehicle: The specific vehicle used for drug dissolution/suspension is typically a solution such as 0.5% methylcellulose.
-
Dosing Paradigm: Drugs are administered at the beginning of the active phase (dark period) for the animals to assess their effects on wakefulness and cataplexy.
4. Sleep-Wake and Cataplexy Analysis
-
Data Acquisition: Continuous EEG and EMG recordings are collected for a defined period (e.g., 24 hours) following drug administration. The signals are amplified, filtered, and digitized for analysis.[3]
-
Sleep Stage Scoring: Recordings are scored in epochs (e.g., 10 seconds) as either wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on standard criteria for EEG waveforms and EMG activity.[6]
-
Cataplexy-Like Episode (CLE) Identification: CLEs are identified based on a consensus definition for murine cataplexy:
-
An abrupt episode of nuchal atonia lasting at least 10 seconds.[7][8]
-
The presence of a theta-dominant EEG, characteristic of REM sleep, during the atonia.[7][8]
-
Preceded by at least 40 seconds of continuous wakefulness to distinguish from REM sleep onset.[7][8]
-
Immobility of the animal is confirmed via video recording.[7]
-
Signaling Pathways and Mechanisms of Action
This compound: Orexin Receptor 2 (OX2R) Agonism
This compound is a selective agonist for the orexin receptor 2 (OX2R). In narcolepsy type 1, the loss of orexin neurons leads to a deficiency in the orexin neuropeptides that normally bind to and activate OX1R and OX2R to promote and sustain wakefulness. By directly stimulating the OX2R, this compound bypasses the need for endogenous orexin and is hypothesized to restore the downstream signaling that promotes wakefulness and suppresses cataplexy.
References
- 1. Conditional Ablation of Orexin/Hypocretin Neurons: A New Mouse Model for the Study of Narcolepsy and Orexin System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral dosing of rodents using a palatable tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. researchgate.net [researchgate.net]
- 8. A Consensus Definition of Cataplexy in Mouse Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational selective orexin (B13118510) receptor 2 (OX2R) agonists: suntinorexton (TAK-861) and danavorexton (B3325393) (TAK-925). Contrary to therapies for insomnia which block orexin signaling (antagonists), these compounds are designed to activate the orexin system. Their primary therapeutic application is for treating disorders of excessive daytime sleepiness, such as narcolepsy, by mimicking the wake-promoting signals of endogenous orexin neuropeptides.[1][2][3] This document outlines their shared mechanism of action, compares their pharmacological profiles with supporting data, presents illustrative experimental protocols, and visualizes key pathways and workflows.
Shared Mechanism of Action: Selective OX2R Agonism
Both this compound and danavorexton are small-molecule agonists that selectively target the orexin receptor 2 (OX2R).[2][4] The orexin system is a critical regulator of wakefulness, and its signaling is initiated by the neuropeptides orexin-A and orexin-B binding to OX1R and OX2R in the brain. The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1.[1][3]
By selectively activating OX2R, a receptor strongly implicated in promoting and maintaining arousal, both drugs aim to compensate for the lack of endogenous orexin signaling.[5] This activation stimulates downstream wake-promoting neural pathways, thereby increasing alertness and reducing excessive daytime sleepiness.[6] The selectivity for OX2R over OX1R is a key design feature, as OX2R is considered the primary receptor subtype mediating the wake-promoting effects of the orexin system.[5]
Figure 1: Simplified signaling pathway for OX2R agonists.
Comparative Pharmacological Data
While sharing a mechanism, this compound and danavorexton exhibit distinct pharmacological profiles, particularly in potency, selectivity, and pharmacokinetics. These differences are critical for their potential clinical application and development. This compound (TAK-861) is a more recent compound designed for oral administration, whereas danavorexton (TAK-925) was developed for intravenous use.[1][7]
| Parameter | This compound (TAK-861) | Danavorexton (TAK-925) | Reference |
| Target | Orexin 2 Receptor (OX2R) Agonist | Orexin 2 Receptor (OX2R) Agonist | [8][9] |
| Potency (EC₅₀ at OX2R) | 2.5 nM | 5.5 nM | [1][9][10] |
| Selectivity (vs. OX1R) | >3,000-fold (EC₅₀ at OX1R = 7.5 µM) | >5,000-fold (IC₅₀ at OX1R > 100 µM) | [6][8][9][11] |
| Administration Route | Oral | Intravenous | [1][7] |
| Elimination Half-life | Data from Phase 3 not yet published | ~3.3–5.1 hours | [7] |
| Development Status | Phase 3 trials completed | Phase 2 trials | [12][13] |
Illustrative Experimental Protocols
Evaluating novel OX2R agonists involves a tiered approach, from in vitro characterization to in vivo functional assessment. Below are generalized protocols representative of those used in the development of such compounds.
In Vitro Functional Assay: Calcium Mobilization
Objective: To determine the potency (EC₅₀) and selectivity of a test compound at human OX1R and OX2R.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human recombinant OX1R or OX2R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and incubated overnight to form a monolayer.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated for 60 minutes at 37°C to allow for dye uptake.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in an appropriate assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Assay Execution: The plates are placed into a fluorescence imaging plate reader (FLIPR) or similar instrument. A baseline fluorescence reading is taken.
-
Compound Addition: The instrument adds the prepared compound dilutions to the respective wells.
-
Data Acquisition: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration. A four-parameter logistic equation is used to fit the curve and determine the EC₅₀ value, representing the concentration at which the compound elicits 50% of its maximal effect. Selectivity is calculated by comparing the EC₅₀ values for OX2R and OX1R.[6][10]
In Vivo Efficacy Study: Mouse Model of Narcolepsy
Objective: To assess the wake-promoting effects of an OX2R agonist in a disease-relevant animal model.
Methodology:
-
Animal Model: Orexin/ataxin-3 transgenic mice, which exhibit a progressive loss of orexin neurons and develop narcolepsy-like symptoms (e.g., fragmented sleep/wake cycles), are used.[1][3]
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively. Animals are allowed to recover for at least one week.
-
Habituation: Mice are habituated to the recording chambers and tethered recording cables for several days before the experiment.
-
Baseline Recording: A 24-hour baseline EEG/EMG recording is performed to characterize the sleep-wake architecture of each animal prior to drug administration.
-
Drug Administration: this compound (orally) or danavorexton (subcutaneously/intravenously) is administered at the beginning of the light phase (the normal sleep period for nocturnal mice). A vehicle control group is also included.[6][14]
-
Post-Dosing Recording: EEG/EMG data is continuously recorded for several hours following administration.
-
Data Analysis: Recordings are scored in epochs (e.g., 10 seconds) as wake, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep. The total time spent in wakefulness is calculated and compared between the drug-treated and vehicle-treated groups to determine efficacy.[3]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Danavorexton - Wikipedia [en.wikipedia.org]
- 8. Oveporexton (TAK-861) | OX2R agonist | Probechem Biochemicals [probechem.com]
- 9. TAK-925 (Danavorexton) | OX2R agonist | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 12. sleepworldmagazine.com [sleepworldmagazine.com]
- 13. Danavorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison of Orexin Agonists: Danavorexton (TAK-925) vs. Oveporexton (TAK-861)
A Guide for Researchers and Drug Development Professionals
The discovery of orexin (B13118510) (hypocretin) deficiency as the root cause of narcolepsy type 1 (NT1) has paved the way for a new class of therapeutics: orexin receptor agonists. These agents aim to restore the deficient signaling in the brain to treat the primary symptoms of narcolepsy, including excessive daytime sleepiness (EDS) and cataplexy. This guide provides a detailed comparison of two pioneering, selective orexin receptor 2 (OX2R) agonists from Takeda Pharmaceuticals: the intravenous agent Danavorexton (TAK-925) and its orally available successor, Oveporexton (TAK-861).
Molecular Profile and Mechanism of Action
Both Danavorexton and Oveporexton are designed to mimic the action of the endogenous orexin neuropeptides by selectively activating the orexin 2 receptor (OX2R).[1][2] This receptor is a G-protein-coupled receptor (GPCR) predominantly involved in promoting and stabilizing wakefulness.[3][4] Narcolepsy type 1 is characterized by a profound loss of orexin-producing neurons, making direct agonism of the OX2R a promising therapeutic strategy to address the underlying pathophysiology of the disease.[2][5]
Oveporexton (TAK-861) was developed as a follow-on compound to Danavorexton (TAK-925), offering the significant advantage of oral bioavailability, a critical feature for chronic disease management.[1][6] Oveporexton is a potent agonist with an EC50 of 2.5 nM for OX2R and exhibits over 3000-fold selectivity for OX2R over the orexin 1 receptor (OX1R).[6] This high selectivity is intended to maximize the wake-promoting effects while potentially minimizing side effects associated with OX1R activation.
| Feature | Danavorexton (TAK-925) | Oveporexton (TAK-861) |
| Target | Orexin Receptor 2 (OX2R)[7] | Orexin Receptor 2 (OX2R)[6][8] |
| Action | Selective Agonist[7] | Selective Agonist[6][8] |
| Selectivity | >5,000-fold for OX2R over OX1R | ~3,000-fold for OX2R over OX1R[6] |
| Administration | Intravenous[9] | Oral[1][6] |
| Development Status | Phase 2 (Development Halted)[1][9] | Phase 3 Completed; NDA Submission Planned[1][2] |
Orexin Signaling Pathway
Activation of OX2R by an agonist like Oveporexton initiates a signaling cascade that leads to neuronal depolarization and increased excitability of wake-promoting neurons. This process is primarily mediated through the coupling of the receptor to Gq proteins, which activates Phospholipase C (PLC). PLC, in turn, generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), collectively leading to enhanced neuronal firing and the promotion of a stable wakeful state.[10]
References
- 1. Oveporexton - Wikipedia [en.wikipedia.org]
- 2. takeda.com [takeda.com]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 5. Takeda Reports Breakthrough Phase 3 Results for Oveporexton in Narcolepsy Type 1 [clival.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TAK-925 (Danavorexton), an Orexin Receptor 2 Agonist, Reduces Opioid-induced Respiratory Depression and Sedation without Affecting Analgesia in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oveporexton - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 9. sleepworldmagazine.com [sleepworldmagazine.com]
- 10. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lemborexant's Selectivity for the Orexin 2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lemborexant's binding affinity and functional selectivity for the orexin (B13118510) 2 receptor (OX2R) over the orexin 1 receptor (OX1R). The data presented is supported by established experimental protocols, offering a framework for researchers aiming to validate and compare the selectivity of orexin receptor antagonists.
Comparative Analysis of Orexin Receptor Antagonists
The following table summarizes the binding affinities (Ki) and functional antagonist potencies (IC50) of Lemborexant in comparison to other dual orexin receptor antagonists (DORAs) and selective orexin receptor antagonists (SORAs). This quantitative data highlights the varying degrees of selectivity for OX1R and OX2R among these compounds.
| Compound | Type | OX1R Ki (nM) | OX2R Ki (nM) | OX1R IC50 (nM) | OX2R IC50 (nM) | Selectivity (OX1R Ki / OX2R Ki) |
| Lemborexant | DORA | 6.1 | 2.6 | - | - | 2.3 |
| Suvorexant | DORA | - | - | 55 | - | - |
| Almorexant | DORA | 21 | 6.9 | - | - | 3.0 |
| LSN2424100 | 2-SORA | 393 | 4.5 | 90.3 | 0.44 | 87.3 |
| SB-334867 | 1-SORA | - | - | - | - | - |
Experimental Protocols
The determination of a compound's selectivity for orexin receptors relies on two primary types of in vitro assays: radioligand binding assays to measure binding affinity and functional assays, such as calcium flux assays, to assess the compound's ability to antagonize receptor activation.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for OX1R and OX2R by measuring its ability to displace a radiolabeled ligand.[1]
Objective: To determine the equilibrium dissociation constant (Ki) of Lemborexant and other compounds for human OX1 and OX2 receptors.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R.
-
Radioligand: [125I]-Orexin A.[2]
-
Test compounds (e.g., Lemborexant) at various concentrations.
-
Assay Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1.0 mM MgCl2, 0.5% BSA, pH 7.4.[2]
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (~15 µg for OX1R, ~50 µg for OX2R) with a fixed concentration of [125I]-Orexin A (~0.25 nM) and a range of concentrations of the test compound.[2] The total assay volume is 200 µL.[2]
-
Equilibration: Incubate the plates for 90 minutes at 22°C to allow the binding to reach equilibrium.[2]
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
Calcium Flux Functional Assay
This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration ([Ca2+]i) induced by an orexin receptor agonist. Orexin receptors, being Gq-protein coupled, trigger a rise in intracellular calcium upon activation.[4][5]
Objective: To determine the functional potency (IC50) of Lemborexant and other compounds in blocking orexin-A-induced calcium mobilization in cells expressing OX1R or OX2R.
Materials:
-
CHO cells stably expressing human OX1R or OX2R.
-
Cell culture medium (e.g., Ham's F-12 with supplements).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Indo-1).[6]
-
Orexin A (agonist).
-
Test compounds (e.g., Lemborexant) at various concentrations.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
A fluorescence plate reader (e.g., FLIPR - Fluorescent Imaging Plate Reader).
Procedure:
-
Cell Plating: Seed the CHO cells expressing either OX1R or OX2R into 384-well black, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a fixed concentration of Orexin A to stimulate the receptors.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.
Visualizing Orexin Signaling and Experimental Workflow
The following diagrams illustrate the key signaling pathways of orexin receptors and the general workflow for determining receptor selectivity.
Caption: Orexin receptor signaling pathways.
Caption: Workflow for determining receptor selectivity.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. LSN2424100: a novel, potent orexin-2 receptor antagonist with selectivity over orexin-1 receptors and activity in an animal model predictive of antidepressant-like efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
Untangling Narcolepsy Treatment: A Comparative Analysis of Suntinorexton (TAK-861) and Existing Therapies
For Immediate Release
Osaka, Japan, and Cambridge, Massachusetts – As the landscape of narcolepsy type 1 (NT1) treatment evolves, a new investigational oral orexin (B13118510) receptor 2 (OX2R) agonist, Suntinorexton (TAK-861), is emerging as a promising therapeutic agent. This guide provides a comprehensive comparison of the clinical trial endpoints for this compound against established treatments, offering researchers, scientists, and drug development professionals a detailed overview of its efficacy. The data presented is based on findings from Phase 2b and Phase 3 clinical trials.[1][2][3]
Narcolepsy Type 1 is a chronic neurological condition characterized by the loss of orexin-producing neurons, leading to excessive daytime sleepiness (EDS), cataplexy, and disrupted nighttime sleep.[4] this compound is designed to address the underlying pathophysiology of NT1 by selectively stimulating the OX2R.[4]
Comparative Efficacy Endpoints
Clinical trials for narcolepsy treatments consistently utilize a set of primary and secondary endpoints to measure efficacy. The primary measures focus on objective and subjective assessments of wakefulness and the frequency of cataplexy, a sudden loss of muscle tone triggered by strong emotions.
Primary and Key Secondary Efficacy Endpoints
| Endpoint | Description |
| Maintenance of Wakefulness Test (MWT) | An objective measure of the ability to stay awake in a quiet, dimly lit environment. It is a key indicator of the severity of excessive daytime sleepiness.[5][6][7][8] |
| Epworth Sleepiness Scale (ESS) | A subjective, self-administered questionnaire that assesses the likelihood of falling asleep in various common situations. Scores range from 0 to 24, with higher scores indicating greater daytime sleepiness.[9][10][11][12] |
| Weekly Cataplexy Rate (WCR) | A patient-reported measure of the number of cataplexy attacks experienced per week, typically recorded in a daily diary.[13][14][15] |
Quantitative Comparison of Clinical Trial Data
The following tables summarize the available quantitative data from clinical trials of this compound and comparator drugs.
Maintenance of Wakefulness Test (MWT) Data
| Treatment | Dosage | Change from Baseline in MWT Sleep Latency (minutes) | Placebo | Reference |
| This compound (TAK-861) | Multiple Doses | 13.7 - 26.6 | -2.5 | [4][16] |
| Solriamfetol (B1681049) | 150 mg | 9.8 | 2.1 | [17][18] |
| Solriamfetol | 300 mg | 12.3 | 2.1 | [17][18] |
| Sodium Oxybate (Once-nightly) | 9 g | 10.8 | 4.7 | [19] |
| Modafinil (B37608) | 200 mg | 40% increase | - | [20] |
| Modafinil | 400 mg | 54% increase | - | [20] |
Epworth Sleepiness Scale (ESS) Data
| Treatment | Dosage | Change from Baseline in ESS Score | Placebo | Reference |
| This compound (TAK-861) | Multiple Doses | -6.4 to -11.3 | - | [4] |
| Solriamfetol | 150 mg | -5.4 | -1.6 | [17][18] |
| Solriamfetol | 300 mg | -6.4 | -1.6 | [17][18] |
| Pitolisant | up to 35.6 mg/day | 72.9% of patients with ≥2 point reduction | 45.7% of patients with ≥2 point reduction | [21] |
| Sodium Oxybate (Once-nightly) | 6 g, 7.5 g, 9 g | Statistically significant improvement | - | [19][22][23] |
| Modafinil | 200 mg/400 mg | Significant improvement | - | [24][25] |
Weekly Cataplexy Rate (WCR) Data
| Treatment | Dosage | Change from Baseline in WCR | Placebo | Reference |
| This compound (TAK-861) | 2 mg BID & 2/5 mg | Significantly lower | - | [4] |
| Pitolisant | up to 35.6 mg/day | 78.1% of patients with ≥25% reduction | 34.5% of patients with ≥25% reduction | [21] |
| Sodium Oxybate (Once-nightly) | 6 g, 7.5 g, 9 g | Statistically significant improvement | - | [19][22][23] |
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of narcolepsy symptoms in clinical trials.
Maintenance of Wakefulness Test (MWT)
The MWT is an objective test that measures an individual's ability to remain awake for a specified period.[8] The test consists of four 40-minute trials conducted at two-hour intervals in a quiet, dark room.[5] Patients are instructed to sit still and try to stay awake without using any alerting strategies.[5] Sleep latency, the time it takes for the patient to fall asleep, is measured using polysomnography.
Epworth Sleepiness Scale (ESS)
The ESS is a self-administered questionnaire that assesses a person's general level of daytime sleepiness.[10] It asks the individual to rate their likelihood of dozing off in eight different everyday situations on a scale of 0 (would never doze) to 3 (high chance of dozing).[9][10][11] The total score ranges from 0 to 24, with a score greater than 10 suggesting excessive daytime sleepiness.[10]
Weekly Cataplexy Rate (WCR)
The WCR is determined through patient-reported diaries.[13][14] Participants are instructed to record the number of cataplexy attacks they experience each day. The weekly rate is then calculated by summing the number of attacks over a week.[13]
Visualizing the Science
To further elucidate the context of this compound's development and evaluation, the following diagrams illustrate key pathways and processes.
Caption: Orexin-2 Receptor Agonism by this compound (TAK-861).
Caption: Typical Clinical Trial Workflow for Narcolepsy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. neurologylive.com [neurologylive.com]
- 3. takeda.com [takeda.com]
- 4. mdpi.com [mdpi.com]
- 5. jcsm.aasm.org [jcsm.aasm.org]
- 6. aasm.org [aasm.org]
- 7. Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is the Maintenance of Wakefulness Test (MWT)? [healthline.com]
- 9. sleepfoundation.org [sleepfoundation.org]
- 10. narcolepsylink.com [narcolepsylink.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. About the ESS – Epworth Sleepiness Scale [epworthsleepinessscale.com]
- 13. Changes in Cataplexy Frequency in a Clinical Trial of Lower-Sodium Oxybate with Taper and Discontinuation of Other Anticataplectic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cataplexy response with extended-release once-nightly sodium oxybate: Post hoc responder analyses from the phase 3 REST-ON clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. XYWAV® Clinical Trials & Efficacy in Narcolepsy | XYWAV HCP [xywavhcp.com]
- 16. Takeda reports data from Phase II narcolepsy type 1 therapy trial [clinicaltrialsarena.com]
- 17. researchgate.net [researchgate.net]
- 18. A randomized study of solriamfetol for excessive sleepiness in narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Once-nightly sodium oxybate (FT218) demonstrated improvement of symptoms in a phase 3 randomized clinical trial in patients with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Randomized, double-blind, placebo-controlled crossover trial of modafinil in the treatment of excessive daytime sleepiness in narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Scholars@Duke publication: Randomized trial of modafinil as a treatment for the excessive daytime somnolence of narcolepsy: US Modafinil in Narcolepsy Multicenter Study Group. [scholars.duke.edu]
- 25. Randomized trial of modafinil for the treatment of pathological somnolence in narcolepsy. US Modafinil in Narcolepsy Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Suntinorexton and Solriamfetol
An objective guide for researchers and drug development professionals on the safety profiles of two novel wakefulness-promoting agents.
This guide provides a detailed comparison of the safety profiles of suntinorexton, an investigational selective orexin (B13118510) receptor 2 (OX2R) agonist, and solriamfetol (B1681049), a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor approved for the treatment of excessive daytime sleepiness (EDS) in adults with narcolepsy or obstructive sleep apnea (B1277953) (OSA). The information presented is based on available clinical trial data and aims to assist researchers, scientists, and drug development professionals in understanding the potential adverse event profiles of these two distinct pharmacological agents.
Executive Summary
This compound and solriamfetol offer different mechanisms of action to promote wakefulness, which in turn leads to distinct safety and tolerability profiles. Solriamfetol's safety profile is well-characterized through extensive clinical trials and post-marketing surveillance, with the most common adverse events being headache, nausea, decreased appetite, and anxiety. It also carries warnings related to increased blood pressure and heart rate. This compound, currently in late-stage clinical development, has shown a different set of common treatment-emergent adverse events in its trials, primarily insomnia and urinary urgency and frequency. While direct head-to-head comparative trial data is not yet available, this guide consolidates the existing safety data from their respective clinical development programs to facilitate an evidence-based comparison.
Quantitative Safety Data
The following tables summarize the most frequently reported treatment-emergent adverse events (TEAEs) for both this compound and solriamfetol from their respective clinical trials.
Table 1: Common Treatment-Emergent Adverse Events with this compound (Oveporexton/TAK-861) in a Phase 2b Trial in Narcolepsy Type 1.
| Adverse Event | Incidence Rate (%) |
| Insomnia | 43%[1][2] |
| Urinary Urgency | 30%[1][2] |
| Urinary Frequency | 29%[1][2] |
Note: Most TEAEs were reported as mild to moderate in intensity, transient, and occurred within the first 1-2 days of treatment. No cases of hepatotoxicity or visual disturbances were reported in this study.[1][2]
Table 2: Common Treatment-Emergent Adverse Events with Solriamfetol (at approved doses ≤150 mg) in Randomized Controlled Trials for Obstructive Sleep Apnea (OSA) and Narcolepsy.
| Adverse Event | Incidence in OSA (%) | Incidence in Narcolepsy (%) |
| Headache | 5.1% | 8.5%[3] |
| Nausea | 2.5% | 4.2%[3] |
| Decreased Appetite | 4.2% | 5.9%[3] |
| Anxiety | 2.1% | - |
| Insomnia | 1.3% | - |
| Feeling Jittery | 3.0% | - |
| Dry Mouth | - | 4.2%[3] |
| Nasopharyngitis | ≥5% (pooled data)[4] | ≥5% (pooled data)[4] |
Note: The incidence of these TEAEs was generally highest in the first week of treatment and decreased over time.[3] The majority of TEAEs were considered mild or moderate in severity.[4]
Experimental Protocols
This compound (Oveporexton/TAK-861) Phase 2b Trial (TAK-861-2001)
The safety and efficacy of this compound were evaluated in a randomized, double-blind, placebo-controlled Phase 2b trial involving 112 adults with narcolepsy type 1 (NT1).[1][2]
Methodology:
-
Participants: Adults aged 18 to 70 with a diagnosis of NT1.[1]
-
Design: Participants were randomized to one of four dosing arms or a placebo group for an 8-week treatment period.[1][2] The dosing arms included twice-daily regimens of 0.5/0.5 mg, 2/2 mg, 2/5 mg, or a once-daily 7 mg dose.[1]
-
Safety Assessments: Safety and tolerability were assessed through the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study. The incidence, severity, and causality of TEAEs were evaluated.
Solriamfetol Phase 3 Clinical Trials (e.g., TONES 3)
The safety and efficacy of solriamfetol were established in several 12-week, randomized, double-blind, placebo-controlled Phase 3 trials in patients with excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea.[4][5]
Methodology:
-
Participants: Adult patients with a diagnosis of narcolepsy or OSA and experiencing excessive daytime sleepiness.
-
Design: A double-blind, randomized, placebo-controlled, parallel-group design was employed.[5] Participants were randomized to receive different doses of solriamfetol (e.g., 37.5 mg, 75 mg, 150 mg, and 300 mg) or placebo once daily for 12 weeks.[5]
-
Safety Assessments: The safety evaluation included the systematic collection of adverse events, physical examinations, vital sign measurements (blood pressure and heart rate), ECGs, and clinical laboratory assessments at baseline and at specified intervals throughout the trial.[6] Particular attention was given to cardiovascular parameters due to the drug's mechanism of action.
Mechanism of Action and Signaling Pathways
The differing safety profiles of this compound and solriamfetol are rooted in their distinct mechanisms of action.
This compound: Orexin Receptor 2 (OX2R) Agonism
This compound is a selective agonist for the orexin receptor 2 (OX2R).[7][8] Narcolepsy Type 1 is caused by a deficiency of orexin-producing neurons.[9] By mimicking the action of the endogenous neuropeptide orexin A at the OX2R, this compound aims to restore the wake-promoting signals that are deficient in individuals with narcolepsy.[9]
References
- 1. sleepreviewmag.com [sleepreviewmag.com]
- 2. takeda.com [takeda.com]
- 3. Incidence and duration of common early-onset adverse events in randomized controlled trials of solriamfetol for treatment of excessive daytime sleepiness in obstructive sleep apnea and narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcsm.aasm.org [jcsm.aasm.org]
- 5. Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solriamfetol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikiwand [wikiwand.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Untangling the Wake-Promoting Effects of Suntinorexton: A Dose-Response Comparison
For Immediate Release
OSAKA, Japan – In the landscape of narcolepsy treatment, a new wave of targeted therapies is emerging, aiming to address the underlying neurobiology of the disorder. At the forefront is Suntinorexton (also known as TAK-861 or oveporexton), a potent and selective oral orexin (B13118510) receptor 2 (OX2R) agonist in development by Takeda. This guide provides a comprehensive dose-response analysis of this compound's in vivo performance, juxtaposed with key orexin- and non-orexin-based therapies for narcolepsy, offering researchers, scientists, and drug development professionals a clear, data-driven comparison.
Narcolepsy, particularly type 1, is characterized by a significant loss of orexin-producing neurons, leading to excessive daytime sleepiness (EDS), cataplexy, and disrupted nighttime sleep. By selectively activating the OX2R, this compound aims to mimic the function of the missing orexin neuropeptides, thereby restoring wakefulness and consolidating sleep-wake states.
Mechanism of Action: The Orexin System
This compound's therapeutic potential is rooted in its targeted action on the orexin system, a critical regulator of arousal, wakefulness, and appetite. Orexin neuropeptides, orexin-A and orexin-B, exert their effects through two G protein-coupled receptors: the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). While both are involved in promoting wakefulness, the OX2R is considered to play a more dominant role. This compound is a selective agonist for the OX2R, a strategic approach to potentially minimize off-target effects.[1][2][3]
Preclinical Dose-Response of this compound
In vitro studies have demonstrated this compound's high potency, with a half-maximal effective concentration (EC50) of 0.015 nM at the human OX2R.[4] Preclinical in vivo studies in animal models have translated this potency into significant wake-promoting effects. In mice and cynomolgus monkeys, a dose of 1 mg/kg of this compound was shown to promote wakefulness.[1]
Clinical Dose-Response of this compound in Narcolepsy Type 1
A Phase 2b clinical trial in patients with narcolepsy type 1 (NT1) provides the most comprehensive human dose-response data for this compound to date.[5][6] The study evaluated several oral dosing regimens against a placebo, with the primary endpoints being the change from baseline in the Maintenance of Wakefulness Test (MWT), a measure of the ability to stay awake, and the Epworth Sleepiness Scale (ESS), a subjective measure of daytime sleepiness. The Weekly Cataplexy Rate (WCR) was a key secondary endpoint.
Table 1: this compound (TAK-861) Phase 2b Clinical Trial Results in NT1 [5][6]
| Dose Regimen | Mean Change from Baseline in MWT (minutes) | Mean Change from Baseline in ESS | Median Weekly Cataplexy Rate (WCR) |
| Placebo | -1.4 | -2.6 | 4.1 |
| 0.5 mg / 0.5 mg | +13.7 | -10.1 | 1.4 |
| 2 mg / 2 mg | +23.9 | -13.8 | 0.7 |
| 2 mg / 5 mg | +26.6 | -13.3 | 0.7 |
| 7 mg QD | Not Reported | -11.1 | 4.3 |
The results demonstrate a clear dose-dependent improvement in both objective and subjective measures of wakefulness, as well as a reduction in cataplexy attacks, with the higher doses showing more pronounced effects.
Comparative Analysis with Other Orexin Agonists
Takeda has developed other orexin agonists, providing a basis for internal comparison.
-
Danavorexton (B3325393) (TAK-925): An intravenously administered OX2R agonist, danavorexton demonstrated wake-promoting effects in non-human primates and healthy individuals.[7] In common marmosets, subcutaneous doses of 0.1 mg/kg, 1 mg/kg, and 10 mg/kg all significantly increased wakefulness.[7] In healthy men, intravenous infusions of 44 mg and 112 mg of danavorexton also significantly increased sleep latency.[7]
-
Firazorexton (B3326018) (TAK-994): An oral OX2R agonist that preceded this compound. In a mouse model of narcolepsy, a 3 mg/kg dose of firazorexton increased wakefulness and inhibited cataplexy-like episodes.[2] A Phase 2 trial in NT1 patients showed dose-dependent improvements in MWT and ESS with twice-daily oral doses of 30 mg, 90 mg, and 180 mg.[8] However, the development of firazorexton was discontinued (B1498344) due to instances of liver injury, a safety concern not observed with this compound in its clinical trials to date.[5][9]
Table 2: Comparative Efficacy of Orexin Agonists in NT1
| Drug | Dose | Mean Change from Baseline in MWT (minutes) | Mean Change from Baseline in ESS |
| This compound (TAK-861) | 2 mg / 2 mg | +23.9 | -13.8 |
| 2 mg / 5 mg | +26.6 | -13.3 | |
| Firazorexton (TAK-994) | 30 mg BID | +23.9 | -10.1 |
| 90 mg BID | +27.4 | -11.4 | |
| 180 mg BID | +32.6 | -13.0 | |
| Placebo (this compound trial) | - | -1.4 | -2.6 |
| Placebo (Firazorexton trial) | - | -2.5 | -2.5 |
Comparison with Non-Orexin Based Narcolepsy Treatments
To provide a broader context, it is useful to compare this compound's efficacy with established non-orexin-based treatments for narcolepsy.
-
Solriamfetol (B1681049) (Sunosi®): A dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. Clinical trials have shown its efficacy in improving wakefulness in patients with narcolepsy.
-
Pitolisant (Wakix®): A histamine (B1213489) H3-receptor antagonist/inverse agonist that increases the synthesis and release of histamine in the brain. It is effective in treating both EDS and cataplexy.
Table 3: Comparative Efficacy with Non-Orexin Agonists in Narcolepsy
| Drug | Dose | Mean Change from Baseline in MWT (minutes) | Mean Change from Baseline in ESS |
| This compound (TAK-861) | 2 mg / 5 mg | +26.6 | -13.3 |
| Solriamfetol | 75 mg | +7.7 | -4.5 |
| 150 mg | +10.7 | -6.4 | |
| 300 mg | +12.3 | -7.5 | |
| Pitolisant | up to 35.6 mg | Not Reported | -3.8 (vs. placebo) |
| Placebo (Solriamfetol trial) | - | +2.1 | -2.1 |
| Placebo (Pitolisant trial) | - | Not Reported | - |
Experimental Protocols
A summary of the key experimental methodologies is provided below to aid in the interpretation of the presented data.
This compound (TAK-861) Phase 2b Clinical Trial (NCT05687903)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study in adults with narcolepsy type 1.[10]
-
Participants: 112 adults with a diagnosis of narcolepsy with cataplexy.[5]
-
Interventions: Participants were randomized to one of five treatment arms: placebo or one of four active this compound dosing regimens (0.5 mg/0.5 mg, 2 mg/2 mg, 2 mg/5 mg, or 7 mg once daily) for 8 weeks.[5][10]
-
Primary Outcome Measures: Change from baseline in the average sleep latency on the Maintenance of Wakefulness Test (MWT) at week 8.[6]
-
Secondary Outcome Measures: Change from baseline in the Epworth Sleepiness Scale (ESS) score and the Weekly Cataplexy Rate (WCR) at week 8.[6]
Conclusion
The available in vivo dose-response data for this compound indicate a promising profile for the treatment of narcolepsy type 1. The clear dose-dependent improvements in key symptoms of excessive daytime sleepiness and cataplexy, coupled with a favorable safety profile to date, position this compound as a potentially transformative therapy. The comparative analysis suggests that this compound's efficacy is robust, particularly when compared to both earlier generation orexin agonists and established non-orexin-based treatments. As this compound progresses into Phase 3 clinical trials, the scientific community awaits further data to fully elucidate its therapeutic potential and long-term safety.
References
- 1. droracle.ai [droracle.ai]
- 2. caymanchem.com [caymanchem.com]
- 3. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 4. A randomized study of solriamfetol for excessive sleepiness in narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Investigational Narcolepsy Drug Shown to Be Effective in Increasing Wakefulness - - Practical Neurology [practicalneurology.com]
- 7. Orexin 2 receptor-selective agonist danavorexton (TAK-925) promotes wakefulness in non-human primates and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Firazorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Firazorexton - Wikipedia [en.wikipedia.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Long-Term Efficacy and Safety of Oveporexton and Other Orexin Receptor Agonists for Narcolepsy Type 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy and safety of Oveporexton, an investigational oral orexin (B13118510) receptor 2 (OX2R) agonist, with other emerging orexin-targeting therapies for the treatment of narcolepsy type 1 (NT1). NT1 is a chronic neurological disorder characterized by a deficiency of orexin, a neuropeptide crucial for regulating wakefulness. Orexin receptor agonists represent a promising therapeutic class by directly addressing this underlying pathophysiology.
Mechanism of Action: A Shared Pathway to Wakefulness
Orexin receptor agonists, including Oveporexton and its counterparts, exert their therapeutic effects by mimicking the action of endogenous orexin. They bind to and activate orexin receptors in the brain, primarily the orexin 2 receptor (OX2R), which is instrumental in promoting and sustaining wakefulness. This targeted approach aims to restore the deficient orexin signaling in individuals with NT1, thereby alleviating the hallmark symptoms of excessive daytime sleepiness (EDS) and cataplexy.
Figure 1: Mechanism of action of Oveporexton as an OX2R agonist.
Comparative Efficacy of Orexin Receptor Agonists
The following table summarizes the available long-term efficacy data from clinical trials of Oveporexton and other investigational orexin receptor agonists.
| Drug | Phase of Development | Key Efficacy Endpoints & Results | Citation |
| Oveporexton (TAK-861) | Phase 3 | FirstLight & RadiantLight Trials (12 weeks): - Statistically significant improvement in Maintenance of Wakefulness Test (MWT) and Epworth Sleepiness Scale (ESS) scores (p<0.001).- Majority of patients on 2mg twice daily achieved MWT scores in the normal range (≥20 min).- 85% reached ESS scores comparable to healthy individuals (≤10).- Median cataplexy rate reduced by >80% vs. placebo.- Over 70% reached the lowest severity level on the Narcolepsy Severity Scale (NSS-CT). | [1][2][3][4][5] |
| Danavorexton (B3325393) (TAK-925) | Phase 1 (Discontinued) | Single and Multiple Rising Dose Studies: - Intravenous administration was well-tolerated.- Dose-dependently increased sleep latency on the MWT, up to the ceiling effect of 40 minutes in NT1 patients.- Improved sleep latency in NT2 patients as well. | [6][7][8][9][10] |
| Alixorexton (ALKS 2680) | Phase 2 | Vibrance-1 Trial (6 weeks, NT1): - Statistically significant and dose-dependent improvements in MWT from baseline.- Statistically significant improvements in ESS (p<0.0001 at all doses).- Numerically improved weekly cataplexy rates, with statistical significance at the 6 mg dose (p=0.005).Vibrance-2 Trial (8 weeks, NT2): - Significant improvements in MWT and ESS scores. | [11][12][13][14] |
| TAK-360 | Phase 2 | Trial in NT2: - Currently recruiting; aims to evaluate safety, tolerability, and efficacy in improving wakefulness. | [15][16][17][18][19] |
| ORX750 | Phase 2 | CRYSTAL-1 Trial (NT1, NT2, IH): - Phase 2a data showed statistically significant improvements in MWT and ESS for NT1, NT2, and IH.- In NT1, reduced weekly cataplexy rate by 87% vs. placebo.- In NT1, improved mean sleep latency on MWT by over 20 minutes at the 1.5 mg dose. | [20][21][22][23][24] |
Comparative Safety Profile
This table outlines the long-term safety and tolerability data for the discussed orexin receptor agonists.
| Drug | Common Adverse Events (≥5%) | Serious Adverse Events | Citation |
| Oveporexton (TAK-861) | Insomnia, urinary urgency, and frequency. Most were mild to moderate. | No serious treatment-related adverse events reported in Phase 3 trials. | [2] |
| Danavorexton (TAK-925) | Treatment-emergent adverse events were generally mild. Urinary TEAEs were noted. | No deaths or TEAEs leading to discontinuation in the Phase 1b study. Development was halted due to unexpected liver toxicity findings in a separate trial. | [6][8] |
| Alixorexton (ALKS 2680) | Pollakiuria, insomnia, urinary urgency, dizziness. Most were mild to moderate. | No treatment-emergent serious adverse events reported in the Vibrance-1 and Vibrance-2 trials. | [12] |
| TAK-360 | Safety and tolerability are primary endpoints of the ongoing Phase 2 trial. | Data not yet available. | [15][16][17][18][19] |
| ORX750 | Pollakiuria (51%), insomnia (22%), dizziness (13%), headache (11%). | Generally well-tolerated in Phase 2a. | [21] |
Experimental Protocols: A Look at the Clinical Trial Designs
Understanding the methodologies of the key clinical trials is crucial for interpreting the efficacy and safety data. Below are summaries of the experimental protocols for pivotal studies of Oveporexton and other orexin agonists.
Figure 2: Comparison of Phase 3 and Phase 2 trial designs.
Oveporexton (TAK-861) - FirstLight and RadiantLight Studies (Phase 3) [1][2][4][5]
-
Study Design: These were two large, global, randomized, double-blind, placebo-controlled studies.
-
Population: Adult patients with a diagnosis of narcolepsy type 1.
-
Intervention: Oral Oveporexton administered twice daily at different doses versus placebo.
-
Duration: 12 weeks.
-
Primary Endpoints:
-
Change from baseline in the Maintenance of Wakefulness Test (MWT) to assess objective wakefulness.
-
Change from baseline in the Epworth Sleepiness Scale (ESS) to assess subjective sleepiness.
-
-
Secondary Endpoints: Included assessments of cataplexy frequency, overall disease severity, and quality of life.
Alixorexton (ALKS 2680) - Vibrance-1 Study (Phase 2) [11][13][14]
-
Study Design: A randomized, double-blind, placebo-controlled, dose-range-finding study.
-
Population: Adult patients with narcolepsy type 1.
-
Intervention: Once-daily oral alixorexton at varying doses (4 mg, 6 mg, or 8 mg) or placebo.
-
Duration: Six weeks.
-
Primary Endpoint: Change from baseline in mean sleep latency on the MWT at week six.
-
Secondary Endpoints:
-
Change from baseline in ESS score at week six.
-
Mean weekly cataplexy rate at weeks five and six.
-
-
Exploratory Endpoints: Patient-reported outcomes on disease severity, fatigue, and cognition.
ORX750 - CRYSTAL-1 Study (Phase 2a) [20][21][22][23][24]
-
Study Design: A randomized, double-blind, placebo-controlled, cross-over basket study.
-
Population: Separate cohorts for adults with narcolepsy type 1, narcolepsy type 2, and idiopathic hypersomnia.
-
Intervention: Oral ORX750 at escalating doses versus placebo.
-
Primary Objective: To evaluate the safety and tolerability of ORX750.
-
Key Efficacy Endpoints:
-
Change in MWT.
-
Change in ESS.
-
Weekly cataplexy rate (for NT1 cohort).
-
Future Directions: Immunotherapy
The autoimmune hypothesis of narcolepsy type 1, suggesting the destruction of orexin neurons by the immune system, has led to the investigation of immunomodulatory therapies. However, current evidence from case reports and small, uncontrolled series on treatments like intravenous immunoglobulins (IVIg), corticosteroids, and plasmapheresis has yielded conflicting and limited results.[25][26][27][28][29] While a promising theoretical approach, randomized controlled trials are needed to establish the efficacy and safety of immunotherapy for narcolepsy. Sutimlimab, a C1s inhibitor, has shown promise in other autoimmune conditions but has not been specifically trialed for narcolepsy.[30][31][32][33][34]
Figure 3: Theoretical role of immunotherapy in narcolepsy.
Conclusion
Oveporexton has demonstrated robust efficacy and a generally well-tolerated safety profile in its Phase 3 clinical trials, positioning it as a leading candidate in the new class of orexin receptor agonists for the treatment of narcolepsy type 1. The data from ongoing and completed trials of other orexin agonists like alixorexton and ORX750 also show significant promise, suggesting a new era in narcolepsy treatment that targets the underlying pathophysiology. While immunotherapy remains an area of interest, further rigorous clinical investigation is required to validate its role. The comparative data presented in this guide will be valuable for researchers and drug development professionals in assessing the landscape of emerging therapies for this debilitating condition.
References
- 1. takeda.com [takeda.com]
- 2. Takeda announces positive results from two pivotal phase 3 studies of oveporexton in narcolepsy type 1 [clival.com]
- 3. sleepreviewmag.com [sleepreviewmag.com]
- 4. takeda.com [takeda.com]
- 5. wakeupnarcolepsy.org [wakeupnarcolepsy.org]
- 6. TAK-925 (Danavorexton), an Orexin Receptor 2 Agonist, Reduces Opioid-induced Respiratory Depression and Sedation without Affecting Analgesia in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Safety and pharmacodynamics of a single infusion of danavorexton in adults with idiopathic hypersomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. danavorexton (TAK-925) News - LARVOL Sigma [sigma.larvol.com]
- 10. Danavorexton - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Alkermes to Present Detailed Positive Results From Vibrance-1 Phase 2 Study Evaluating Alixorexton in Patients With Narcolepsy Type 1 at World Sleep 2025 [prnewswire.com]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 13. wakeupnarcolepsy.org [wakeupnarcolepsy.org]
- 14. investor.alkermes.com [investor.alkermes.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. clinicaltrials.takeda.com [clinicaltrials.takeda.com]
- 17. TAK-360 for Narcolepsy · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 18. A Study of TAK-360 in Adults With Narcolepsy Without Cataplexy (NT2) [ctv.veeva.com]
- 19. trial.medpath.com [trial.medpath.com]
- 20. neurologylive.com [neurologylive.com]
- 21. sleepreviewmag.com [sleepreviewmag.com]
- 22. ORX750 for Narcolepsy and Idiopathic Hypersomnia · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Is it Time for Immunotherapy Trials in Narcolepsy? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. jcsm.aasm.org [jcsm.aasm.org]
- 28. Immunotherapy in Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ajmc.com [ajmc.com]
- 30. coldagglutininnews.com [coldagglutininnews.com]
- 31. Sutimlimab: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. news.sanofi.us [news.sanofi.us]
- 33. sciencedaily.com [sciencedaily.com]
- 34. Sutimlimab provides clinically meaningful improvements in patient-reported outcomes in patients with cold agglutinin disease: Results from the randomised, placebo-controlled, Phase 3 CADENZA study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Suntinorexton
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Suntinorexton is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound (also known as TAK-861), an orexin (B13118510) type 2 receptor (OX2R) agonist used in neurological disorder research.[1]
While the Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture under the Globally Harmonized System (GHS), it is imperative to treat all research chemicals with care to minimize environmental impact.[2] Standard best practices for non-hazardous pharmaceutical waste dictate that it should not be disposed of in regular trash or flushed down the drain.[3][4]
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈F₂N₂O₄S | MedChemExpress SDS[2] |
| Molecular Weight | 466.54 g/mol | MedChemExpress Data Sheet[5] |
| CAS Number | 2274802-89-8 | MedChemExpress SDS[2] |
| Solubility in DMSO | ≥ 200 mg/mL | MedChemExpress Data Sheet[5] |
| Storage (Powder) | -20°C for 3 years | MedChemExpress Data Sheet[5] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended methodology for the disposal of this compound waste, including pure compound, contaminated labware, and prepared solutions.
1. Personal Protective Equipment (PPE) Assessment:
-
Before handling any waste, ensure appropriate PPE is worn. This includes:
-
Standard laboratory coat.
-
Safety glasses or goggles.
-
Chemically resistant gloves (e.g., nitrile).
-
2. Waste Segregation and Classification:
-
Crucially, do not mix this compound waste with hazardous waste streams (e.g., solvents, heavy metals, or RCRA-regulated chemicals).
-
Even though classified as non-hazardous, it is best practice to treat this compound as a "non-RCRA pharmaceutical waste."[3] This waste should be segregated from general laboratory trash.
-
Establish a dedicated waste container, clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration" and "this compound Waste."[3]
3. Preparing Different Waste Types for Disposal:
-
Unused or Expired Solid Compound:
-
Keep the compound in its original, clearly labeled container.
-
Ensure the container is securely sealed.
-
Place the sealed container into the designated non-hazardous pharmaceutical waste bin.
-
-
Contaminated Labware (e.g., vials, pipette tips, gloves):
-
Collect all disposables that have come into direct contact with this compound.
-
Place these items into a dedicated, sealed plastic bag or container.
-
Label the bag/container clearly (e.g., "this compound Contaminated Labware").
-
Deposit the sealed container into the designated non-hazardous pharmaceutical waste bin.
-
-
Aqueous Solutions or Solutions in Non-Hazardous Solvents (e.g., Saline, DMSO):
-
Do not pour solutions down the drain. [4] Wastewater treatment facilities are not designed to remove complex pharmaceutical compounds.[4]
-
Collect solutions in a compatible, leak-proof, and shatter-resistant waste container.
-
Clearly label the container with the contents, including the name "this compound" and the solvent used.
-
Securely cap the container and place it in secondary containment before transferring it to your institution's designated chemical waste storage area.
-
4. Final Disposal Pathway:
-
All segregated this compound waste should be collected and disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste management contractor.[6]
-
The recommended final disposal method for non-hazardous pharmaceutical waste is high-temperature incineration. [3] This ensures the complete destruction of the active pharmaceutical ingredient.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste streams in a laboratory setting.
References
- 1. This compound | TAK 861 | OX2R agonist | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. usbioclean.com [usbioclean.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling Suntinorexton
Disclaimer: Suntinorexton is a fictional compound. This document is a template based on best practices for handling potent, cytotoxic pharmaceutical compounds and is for illustrative purposes only. Always consult the specific Safety Data Sheet (SDS) and your institution's safety protocols before handling any hazardous chemical.
This guide provides essential, immediate safety and logistical information for the handling of this compound, a potent cytotoxic agent. The following procedural steps and personal protective equipment (PPE) requirements are designed to minimize exposure risk for researchers, scientists, and drug development professionals.
Compound Hazard Profile
For the purposes of this guide, this compound is classified as a highly potent, powdered cytotoxic compound with a high risk of causing cellular damage upon exposure. Key hypothetical hazard metrics are summarized below.
| Hazard Metric | Assigned Value | Implication |
| Occupational Exposure Band (OEB) | OEB 5 | Requires the highest level of containment and PPE.[1] |
| Occupational Exposure Limit (OEL) | <1 µg/m³ (8-hour TWA) | Extremely low airborne concentration is considered safe for worker exposure.[1] |
| Primary Routes of Exposure | Inhalation, Dermal Contact, Ingestion | Fine powders can easily become airborne and be inhaled, and the compound can be absorbed through the skin.[1] |
| Primary Health Hazards | Cytotoxic, Mutagenic, Teratogenic | May cause cell damage, genetic mutations, and harm to a developing fetus. |
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is critical to prevent exposure to this compound. The required PPE is determined by the specific handling procedure and the associated risk of exposure. All personnel must undergo comprehensive training on the proper use of PPE.[2]
2.1. Standard PPE for Handling this compound
The following table outlines the minimum required PPE for any task involving this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the body from contamination. The back-closing design minimizes the risk of frontal contamination.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects the eyes from airborne particles and splashes. |
| Respiratory Protection | N95 respirator at a minimum. A Powered Air-Purifying Respirator (PAPR) may be required for high-risk procedures.[4][5] | Prevents the inhalation of airborne powder. The selection of respirator depends on the potential for aerosolization. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the designated handling area.[3] |
2.2. Glove Selection and Breakthrough Times
The following table provides hypothetical breakthrough times for common glove materials when handling a solution of this compound. Always consult the manufacturer's data for specific glove performance.
| Glove Material | Average Breakthrough Time (minutes) | Recommendation |
| Nitrile (Chemotherapy-rated) | > 240 | Recommended |
| Latex | < 30 | Not Recommended |
| Neoprene | > 180 | Acceptable for shorter duration tasks |
Operational and Disposal Plans
3.1. Handling Procedures
All handling of this compound powder must be conducted within a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a glovebox isolator.[6] The work surface should be covered with a disposable, plastic-backed absorbent mat.[7]
Experimental Workflow for Handling this compound
Caption: Experimental workflow for handling this compound.
3.2. Decontamination and Disposal
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.[8][9]
-
Decontamination: All surfaces and equipment must be decontaminated with an appropriate agent. This typically involves a two-step process of cleaning with a detergent followed by inactivation with a chemical agent (e.g., sodium hypochlorite), and then rinsing with water.
-
Waste Segregation: All contaminated waste, including gloves, gowns, vials, and cleaning materials, must be segregated into clearly labeled, leak-proof cytotoxic waste containers.[10] Sharps must be placed in a designated cytotoxic sharps container.
-
Disposal: Cytotoxic waste must be disposed of through an approved hazardous waste management vendor, typically via incineration.[9]
Emergency Procedures
4.1. Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel with appropriate PPE should clean up the spill using a certified cytotoxic spill kit.
Logical Flow for Spill Response
Caption: Logical flow for responding to a this compound spill.
4.2. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station.
-
Inhalation: Move the individual to fresh air.
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional authority.
References
- 1. ilcdover.com [ilcdover.com]
- 2. qualia-bio.com [qualia-bio.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. aiha.org [aiha.org]
- 6. safety.rochester.edu [safety.rochester.edu]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 9. danielshealth.ca [danielshealth.ca]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
